Lornoxicam-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₃H₇D₃ClN₃O₄S₂ |
|---|---|
Molecular Weight |
374.84 |
Synonyms |
6-Chloro-4-hydroxy-2-methyl-d3-N-2-pyridinyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide; Chlortenoxicam-d3; Ro 13-9297-d3; TS 110-d3; Telos-d3; Xefo-d3; Xefocam-d3; |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: Lornoxicam-d3 Chemical Structure and Properties
Executive Summary
Lornoxicam-d3 is the stable isotope-labeled analog of Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class. It serves as the critical Internal Standard (IS) in quantitative bioanalysis, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By incorporating three deuterium atoms—typically at the N-methyl position of the thienothiazine ring—this compound mimics the physicochemical behavior of the analyte while providing a distinct mass shift (+3 Da). This shift allows for the precise correction of matrix effects, ionization suppression, and extraction variability in complex biological matrices like human plasma and synovial fluid.
Chemical Structure & Isotopic Identity
Structural Analysis
Lornoxicam (Chlortenoxicam) is characterized by a thieno[2,3-e][1,2]thiazine core fused to a carboxamide moiety.[1][2] The "d3" designation refers to the substitution of the three hydrogen atoms on the N-methyl group with deuterium (
Key Structural Features:
-
Scaffold: 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide.
-
Labeling Position: The methyl group attached to the nitrogen at position 2 of the thiazine ring is the standard site for isotopic labeling due to synthetic accessibility and metabolic stability relative to the exchangeable amide protons.
-
Isotopic Effect: The C-D bond is shorter and stronger than the C-H bond (primary kinetic isotope effect), potentially offering slightly enhanced stability against oxidative demethylation, though its chromatographic retention time remains virtually identical to the non-labeled parent.
Structural Visualization
The following diagram illustrates the chemical structure of this compound and its fragmentation logic in MS/MS.
Caption: Structural fragmentation pathway of this compound in positive ESI mode. Note that the label (d3) remains on the neutral loss core, yielding an unlabeled product ion at m/z 121.
Physicochemical Properties[1][2][3][4][5][6]
The following table contrasts the properties of the labeled standard against the therapeutic analyte.
| Property | Lornoxicam (Parent) | This compound (IS) |
| CAS Number | 70374-39-9 | 1794789-21-1 (Generic/Salt dependent) |
| Molecular Formula | ||
| Molecular Weight | 371.82 g/mol | ~374.84 g/mol |
| pKa | 4.7 (enolic), 1.5 (basic) | ~4.7 (negligible shift) |
| LogP | 1.8 (Lipophilic) | 1.8 |
| Solubility | DMSO (>5 mg/mL), DMF, Ethanol | DMSO, Methanol (Standard Stock) |
| Appearance | Yellow to Orange Crystalline Powder | Yellow Solid |
| Light Sensitivity | High (Photolabile) | High (Protect from light) |
Expert Insight: The pKa of ~4.7 makes Lornoxicam acidic. In bioanalysis, acidification of the plasma sample (e.g., with formic acid) is crucial during extraction to suppress ionization of the acidic group, ensuring the molecule partitions into the organic phase during Liquid-Liquid Extraction (LLE).
Bioanalytical Application (LC-MS/MS)
Mass Spectrometry Transitions
In Triple Quadrupole (QqQ) systems, Multiple Reaction Monitoring (MRM) is used for quantification.
-
Ionization Mode: Positive Electrospray Ionization (ESI+). Although Lornoxicam is acidic, the pyridine nitrogen allows for protonation
. -
Fragmentation Mechanism: Collision-Induced Dissociation (CID) typically cleaves the amide bond.
-
Parent (Analyte): m/z 372
121 (Pyridine moiety). -
Internal Standard (d3): m/z 375
121. -
Note: Since the deuterium label is on the N-methyl group of the thienothiazine core, and the detected fragment is the pyridine ring, the product ion (m/z 121) is identical for both parent and IS. The differentiation occurs solely at the precursor selection stage (Q1).
-
LC-MS/MS Workflow
Caption: LC-MS/MS workflow for Lornoxicam quantification using this compound as the Internal Standard.
Experimental Protocols
Preparation of Stock Solutions
Objective: Create stable calibration standards.
-
Primary Stock (IS): Dissolve 1.0 mg of this compound in 1.0 mL of DMSO or Methanol to yield a 1 mg/mL solution.
-
Caution: Lornoxicam is photosensitive. Perform all operations under yellow light or in amber glassware.
-
-
Working IS Solution: Dilute the Primary Stock with 50:50 Methanol:Water to a concentration of ~500 ng/mL. This solution is added to every sample.
Sample Extraction (Liquid-Liquid Extraction)
Causality: LLE is preferred over Protein Precipitation (PPT) for Lornoxicam to remove phospholipids that cause ion suppression, maximizing sensitivity.
-
Aliquot: Transfer 200 µL of plasma into a borosilicate glass tube.
-
Spike: Add 20 µL of Working IS Solution (this compound). Vortex for 10 sec.
-
Acidification: Add 100 µL of 1M Formic Acid or Orthophosphoric acid.
-
Reasoning: Lowers pH < pKa (4.7), ensuring Lornoxicam is neutral and extracts into the organic layer.
-
-
Extraction: Add 3 mL of Ethyl Acetate or Diethyl Ether.
-
Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Concentration: Transfer the organic supernatant to a clean tube. Evaporate to dryness under a stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 200 µL of Mobile Phase (e.g., 50:50 ACN:Buffer).
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (pH 4.0) [60:40 v/v].
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Retention Time: ~4.5 - 5.0 minutes (Parent and d3 co-elute).
Stability and Handling
-
Storage: Store solid this compound at -20°C.
-
Solution Stability: Stock solutions in Methanol are stable for 1 month at -20°C.
-
Photostability: Highly sensitive to UV degradation. Exposure to direct sunlight causes cyclization/degradation within hours. Always use amber vials.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54690031, Lornoxicam. Retrieved from [Link]
-
Kim, Y. et al. (2004). Determination of lornoxicam in human plasma by LC/MS/MS. Journal of Chromatography B. Retrieved from [Link]
-
Modhave, D. T. et al. (2011). Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn.[3] Journal of Pharmaceutical and Biomedical Analysis.[3] Retrieved from [Link]
-
Forensic RTI. Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]
Sources
Technical Guide: Lornoxicam-d3 as a Metrological Internal Standard in High-Throughput Bioanalysis
Executive Summary
This technical guide delineates the mechanistic role and application of Lornoxicam-d3 (deuterated Lornoxicam) as an internal standard (IS) in the quantitative bioanalysis of Lornoxicam via LC-MS/MS. While the parent molecule is a potent NSAID inhibiting COX-1/COX-2 isoforms, the deuterated isotopologue serves a distinct metrological function . By mirroring the physicochemical behavior of the analyte while maintaining mass spectral distinctness, this compound provides real-time error correction for matrix effects, extraction inefficiencies, and ionization variability—the "Analytical Mechanism of Action."
Part 1: The Physicochemical Basis of Isotopologue Standardization
The efficacy of this compound as an internal standard is predicated on the principle of Isotope Dilution Mass Spectrometry (IDMS) . Unlike structural analogs (e.g., Piroxicam or Tenoxicam), which may exhibit divergent retention times or extraction recoveries, this compound possesses near-identical properties to the analyte.
Structural & Physicochemical Identity
This compound is synthesized by replacing three hydrogen atoms (typically on the N-methyl group) with deuterium (
| Property | Lornoxicam (Analyte) | This compound (Internal Standard) | Impact on Analysis |
| Molecular Formula | Mass shift allows spectral resolution.[1] | ||
| Monoisotopic Mass | ~371.0 g/mol | ~374.0 g/mol | +3 Da shift avoids overlap with natural isotopes (M+2). |
| pKa | ~4.7 (Enolic) | ~4.7 (Enolic) | Identical pH-dependent solubility for extraction. |
| LogP | 1.8 (Lipophilic) | 1.8 (Lipophilic) | Co-extraction efficiency is effectively 100%. |
| Chromatography | RT: | RT: | Co-elution ensures the IS experiences the exact same matrix suppression. |
The "Deuterium Effect" Consideration
While theoretically identical, deuteration can slightly reduce lipophilicity, leading to a marginal shift in retention time (typically eluting slightly earlier on C18 columns). In high-throughput gradients, this shift is often
Part 2: Analytical Mechanism of Action (The "Carrier Effect")
The "Mechanism of Action" for this compound is not pharmacological but compensatory . In complex matrices (plasma, synovial fluid), phospholipids and salts compete for charge in the electrospray ionization (ESI) source.
Mechanism: Ionization Normalization
When the analyte (Lornoxicam) suffers signal suppression due to co-eluting matrix components, this compound—eluting at the same moment—suffers the exact same magnitude of suppression .
Because the suppression factors cancel out, the calculated ratio remains linear and accurate, regardless of matrix variability.
Visualization of the IDMS Mechanism
Figure 1: The Isotope Dilution Mass Spectrometry (IDMS) workflow. The IS is introduced before extraction to normalize all subsequent analytical variances.
Part 3: Experimental Protocol & Workflow
This protocol utilizes Liquid-Liquid Extraction (LLE) , which is superior to protein precipitation for Lornoxicam due to the drug's high plasma protein binding (>99%) and acidic nature.
Reagents & Conditions
-
IS Working Solution: this compound (100 ng/mL in Methanol).
-
Extraction Solvent: Ethyl Acetate or Diethyl Ether (Acidified).
-
Acidification: 1M Formic Acid or Orthophosphoric Acid (to suppress ionization of the carboxylic/enolic groups, driving the drug into the organic layer).
Step-by-Step Methodology
-
Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 20 µL of this compound working solution. Vortex for 10s.
-
Acidification: Add 50 µL of 1M Formic Acid. Vortex.
-
Extraction: Add 1.5 mL Ethyl Acetate. Vortex vigorously for 5 mins or shake for 10 mins.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 mins at 4°C. Flash freeze the aqueous layer (optional) or carefully decant the organic supernatant.
-
Evaporation: Evaporate the organic layer to dryness under
stream at 40°C. -
Reconstitution: Reconstitute residue in 100 µL Mobile Phase (e.g., Acetonitrile:Buffer).
-
Injection: Inject 5-10 µL into the LC-MS/MS.
LC-MS/MS Parameters (Example)
-
Column: C18 (e.g., 50mm x 2.1mm, 1.7 µm).
-
Mobile Phase: Isocratic 60:40 (Acetonitrile : 10mM Ammonium Formate pH 3.0).
-
Transitions (MRM):
-
Lornoxicam:
(Collision Energy: ~25 eV) -
This compound:
(Note: If the label is on the methyl, the fragment may lose the label. If the label is on the core, it shifts to 124. Verify specific d3 labeling position).
-
Extraction Logic Diagram
Figure 2: Liquid-Liquid Extraction workflow optimizing recovery via pH manipulation.
Part 4: Validation Metrics (Self-Validating System)
To ensure the this compound standard is functioning correctly, the method must be validated against FDA/EMA Bioanalytical Method Validation (BMV) guidelines.
Key Validation Parameters
| Parameter | Acceptance Criteria | Role of this compound |
| Selectivity | No interfering peaks at IS retention time in blank plasma. | Confirms d3 purity and lack of "cross-talk" (unlabeled impurity). |
| Matrix Factor (MF) | IS-normalized MF should be close to 1.0 (or CV < 15%). | The IS compensates for ion suppression. If Absolute MF is 0.5 but IS-normalized MF is 1.0, the IS is working. |
| Recovery | Consistent recovery across Low, Med, High QC. | IS recovery must track analyte recovery. If Analyte recovery drops, IS recovery should drop proportionally. |
| Linearity | The ratio (Analyte Area / IS Area) linearizes the calibration curve.[7] |
Cross-Talk Check
A critical check for deuterated standards is Isotopic Interference :
-
Inject Pure IS: Monitor the Analyte channel (372 -> 121). Result should be < 20% of LLOQ.
-
Inject Pure Analyte (ULOQ): Monitor the IS channel (375 -> 121). Result should be < 5% of IS response.
-
Reason: Natural isotopes (M+2 due to Sulfur-34) can contribute to the M+3 channel, or impure d3 synthesis may contain d0 (unlabeled) drug.
-
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Kim, Y. G., et al. (2007). "Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma." Archives of Pharmacal Research, 30(7), 905–910. (Demonstrates LC-MS methodology principles). Retrieved from [Link]
-
PubChem. (n.d.). Lornoxicam Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. (Foundational text on IDMS mechanism). Retrieved from [Link]
Sources
- 1. [Determination of lornoxicam in human plasma by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. What is the mechanism of Lornoxicam? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Isotopic Labeling of Lornoxicam-d3
[1]
Executive Summary
This compound (6-chloro-4-hydroxy-2-(methyl-d3)-N-(2-pyridyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide) serves as the gold-standard Internal Standard (IS) for the quantification of Lornoxicam in biological matrices.[1]
In high-throughput LC-MS/MS bioanalysis, structural analogs (like Piroxicam or Tenoxicam) often fail to compensate for matrix effects and ionization suppression due to chromatographic divergence.[1] this compound, possessing identical physicochemical properties but a distinct mass shift (+3 Da), ensures precise normalization of recovery and ionization efficiency.[1]
This guide outlines a de novo synthesis strategy prioritizing isotopic purity (>99% atom % D) and regiochemical integrity.
Chemical Context & Retrosynthetic Analysis[1]
The Isotopic Target
The optimal position for deuterium labeling in Lornoxicam is the N-methyl group on the thieno-thiazine ring.[1]
-
Metabolic Stability: The N-methyl group is robust against rapid metabolic exchange compared to aromatic protons.[1]
-
Synthetic Accessibility: It allows for the introduction of the label using high-purity Iodomethane-d3 (
) or Sarcosine-d3 .[1] -
Mass Shift: A +3 Da shift is sufficient to avoid isotopic overlap with the natural abundance (M+2) isotopes of the analyte (Chlorine-37 and Sulfur-34 contributions).[1]
Retrosynthetic Strategy (Graphviz)
The synthesis is best approached via a convergent route. We disconnect the molecule at the sulfonamide nitrogen to reveal the key labeled building block: Sarcosine-d3 (N-trideuteromethylglycine) .[1]
Figure 1: Retrosynthetic disconnection of this compound revealing Sarcosine-d3 as the primary source of the isotopic label.[1]
Detailed Synthesis Protocol
This protocol avoids the pitfalls of "late-stage methylation" (which often leads to O-methylation impurities) by building the label into the ring system using Sarcosine-d3 .[1]
Phase 1: Preparation of Sarcosine-d3 Methyl Ester Hydrochloride
Rationale: The free acid of sarcosine can be used, but the methyl ester facilitates the subsequent condensation step.[1]
-
Reagents: Glycine methyl ester hydrochloride, Iodomethane-d3 (
, >99.5 atom % D) , Potassium Carbonate ( ), Acetone.[1] -
Procedure:
-
Suspend glycine methyl ester HCl (10 mmol) and
(25 mmol) in dry acetone. -
Add
(11 mmol) dropwise at 0°C. -
Stir at room temperature for 12 hours.
-
Filter inorganic salts and concentrate the filtrate.
-
Purification: Recrystallize from ethanol/ether to obtain Sarcosine-d3 methyl ester HCl .
-
-
QC Check:
-NMR should show loss of the N-methyl singlet (usually at 2.4 ppm) and retention of the methylene protons.[1]
Phase 2: Condensation and Cyclization (The "Core" Synthesis)
Rationale: This step constructs the thieno[2,3-e]-1,2-thiazine skeleton with the deuterium label locked in position.[1]
-
Precursor: Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate (Commercial Reagent).[1]
-
Reaction:
-
Dissolve the Thiophene precursor (1 eq) in Dichloromethane (DCM).
-
Add Sarcosine-d3 methyl ester HCl (1.1 eq) and Triethylamine (2.5 eq) at 0°C.
-
Stir for 4 hours to form the intermediate sulfonamide.[1]
-
Cyclization: Swap solvent to Methanol. Add Sodium Methoxide (NaOMe, 3 eq) and reflux for 2 hours. This effects the Dieckmann condensation to close the ring.[1]
-
-
Workup: Acidify with HCl, filter the precipitate.
-
Intermediate Product: 6-Chloro-4-hydroxy-2-(methyl-d3)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide .
Phase 3: Amidation (Final Coupling)
Rationale: The methyl ester is relatively unreactive toward 2-aminopyridine directly.[1] Standard industrial protocols use xylene reflux, often catalyzed by p-toluenesulfonic acid (PTSA) or using the acid chloride method.[1]
-
Reagents: Labeled Intermediate (from Phase 2), 2-Aminopyridine, Xylene, PTSA (catalytic).
-
Procedure:
-
Suspend the Labeled Intermediate (10 g) and 2-Aminopyridine (1.2 eq) in anhydrous Xylene (150 mL).
-
Add PTSA (0.1 eq).
-
Heat to reflux (approx. 135-140°C) with a Dean-Stark trap to remove methanol formed during the reaction.[1]
-
Monitor by HPLC until the ester is consumed (>12 hours).
-
-
Purification:
-
Cool to room temperature. The product often crystallizes out.
-
Filter and wash with cold methanol.
-
Final Polish: Recrystallize from Dioxane/Water or DMF/Methanol to ensure purity >99%.
-
Experimental Workflow Diagram
Figure 2: Step-by-step synthetic workflow for this compound.
Analytical Validation & QC
Before release for bioanalytical use, the material must pass rigorous QC.
Physicochemical Comparison
| Parameter | Lornoxicam (Analyte) | This compound (IS) | Note |
| Formula | |||
| Monoisotopic Mass | 370.98 Da | 374.00 Da | +3.02 Da Shift |
| Precursor Ion (ESI+) | 372.0 | 375.0 | |
| Retention Time | 4.2 ± 0.1 min | 4.2 ± 0.1 min | Co-elution is desired |
| Isotopic Purity | N/A | > 99.0% | <0.5% d0 contribution |
Mass Spectrometry Transitions (MRM)
For Triple Quadrupole (QqQ) systems:
-
Analyte (Lornoxicam):
(Quantifier), (Qualifier). -
IS (this compound):
(Note: The fragment ion 121.0 corresponds to the pyridyl moiety, which is unlabeled.[1] This is acceptable as long as the parent mass is resolved). -
Alternative IS Transition: If the methyl group is retained in the fragment, the transition would be
. However, the pyridyl fragment is the dominant transition for oxicams.
Bioanalytical Application
Why this compound is Critical
In LC-MS/MS, Matrix Effects (ion suppression/enhancement) caused by phospholipids in plasma can severely affect quantification.[1]
-
Non-Deuterated IS (e.g., Piroxicam): Elutes at a slightly different time than Lornoxicam. If the suppression zone elutes with Lornoxicam but not Piroxicam, the ratio is skewed.
-
Deuterated IS (this compound): Co-elutes with the analyte. Any suppression affecting the analyte affects the IS equally.[1] The ratio (Analyte/IS) remains constant, ensuring accuracy.
Bioanalytical Workflow (Graphviz)
Figure 3: Standardized LC-MS/MS workflow utilizing this compound for pharmacokinetic analysis.
References
- Preparation method of lornoxicam and its intermediate. (Patent CN104031071A). Google Patents.
- Method for synthesizing lornoxicam. (Patent CN112592356A). Google Patents.
-
Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma. Archives of Pharmacal Research, 2007.[2] Retrieved from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
Executive Summary: The Role of High-Fidelity Internal Standards
Technical Guide: Lornoxicam-d3 Certificate of Analysis and Purity Assessment
In the bioanalysis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically oxicams, the accuracy of LC-MS/MS quantitation is frequently compromised by matrix effects—ion suppression or enhancement caused by co-eluting phospholipids in plasma. This compound (Lornoxicam-methyl-d3) serves as the critical Stable Isotope Labeled Internal Standard (SIL-IS) to normalize these variances.
However, a SIL-IS is only as effective as its purity characterization. A Certificate of Analysis (CoA) for this compound must go beyond basic chemical identity; it must rigorously quantify Isotopic Purity (the absence of unlabeled d0-Lornoxicam) to prevent "cross-talk" that artificially inflates analyte concentration.
This guide details the technical architecture of a this compound CoA, providing the rationale and protocols for assessing its suitability in regulated drug development environments (FDA M10, ICH Q2).
Part 1: Technical Specifications & The Molecule
Before assessing purity, one must define the reference standard.[1] this compound is typically labeled at the N-methyl position on the thienothiazine ring. This position is metabolically stable and chemically robust, preventing deuterium exchange during extraction.
| Parameter | Specification |
| Compound Name | This compound (N-methyl-d3) |
| Chemical Structure | 6-Chloro-4-hydroxy-2-(methyl-d3)-N-(2-pyridyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide |
| Molecular Formula | C₁₃H₇D₃ClN₃O₄S₂ |
| Molecular Weight | ~374.84 g/mol (Unlabeled: 371.81 g/mol ) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water.[2][3][4][5] |
| Storage | -20°C (Hygroscopic; protect from light). |
Part 2: The Certificate of Analysis (CoA) Decoded
A robust CoA for an internal standard differs from that of an API. The hierarchy of critical quality attributes (CQAs) shifts focus toward isotopic contribution.
Identity (Qualitative)
-
1H-NMR: Confirms the structure and, crucially, the absence of the methyl singlet peak (approx. 2.9 ppm) seen in the unlabeled parent, confirming the site of deuteration.
-
Mass Spectrometry (MS): Confirms the precursor ion mass shift (+3 Da).
Chemical Purity (Quantitative)
-
HPLC-UV: Measures organic impurities (synthesis byproducts).
-
Acceptance Criteria: Typically >98%.[3] Impurities here are less critical than in API, provided they do not suppress ionization or interfere with the analyte transition.
Isotopic Purity (The Critical Metric)
-
Definition: The enrichment of the d3 isotopologue relative to d0, d1, and d2.
-
The Risk: If the CoA shows 1% unlabeled Lornoxicam (d0), spiking the IS at high concentrations will add a phantom signal to the analyte channel, causing bioanalytical failure at the Lower Limit of Quantitation (LLOQ).
-
Requirement: Isotopic Enrichment >99.0%; d0 contribution <0.1%.
Part 3: Assessment Protocols & Workflows
Protocol A: Chemical Purity via HPLC-UV
Objective: Quantify organic impurities.[6]
System Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the acidic enol, sharpening peaks).
-
Gradient: 30% B to 90% B over 15 minutes.
-
Detection: UV at 370 nm (Specific to the oxicam chromophore, reducing noise from non-related contaminants).
Self-Validating Step: Inject a "System Suitability Solution" containing Lornoxicam (d0) and a known impurity (e.g., degradation product) to ensure resolution (Rs > 1.5) before running the d3 sample.
Protocol B: Isotopic Purity & d0-Contribution (LC-MS/MS)
Objective: Ensure the IS does not interfere with the Analyte.[8][9]
Methodology:
-
Tune: Infuse this compound to identify the Precursor (375.0 m/z) and Product (121.0 m/z).
-
Scan: Perform a Q1 MS scan (SIM mode) across the mass range 370–378 m/z.
-
Calculation:
-
Interference Check (Crucial): Inject the this compound at the intended working concentration (e.g., 500 ng/mL). Monitor the Analyte transition (372.0 -> 121.0). Any signal here is "d0 contribution."
-
Pass Criteria: Response in the analyte channel must be < 20% of the LLOQ response of the analyte (FDA M10 Guideline).
-
Part 4: Visualizing the Logic
Diagram 1: The CoA Generation Lifecycle
This workflow illustrates the sequence of testing required to release a batch of this compound.
Caption: The critical path from synthesis to CoA release, highlighting the parallel validation of chemical and isotopic integrity.
Diagram 2: Isotopic Interference Logic (The "Cross-Talk" Effect)
This diagram explains why isotopic purity is the single most critical parameter for bioanalysis.
Caption: Visualization of "Cross-Talk": How unlabeled impurities (d0) in the Internal Standard compromise the Analyte quantitation channel.
Part 5: Handling and Stability
-
Hygroscopicity: this compound salts can be hygroscopic. The CoA should report Water Content (Karl Fischer). If water > 2%, correction factors must be applied during weighing to ensure accurate stock solution preparation.
-
Solution Stability: While the solid is stable at -20°C, stock solutions (in Methanol/DMSO) should be evaluated. A "Stability-Indicating" check involves comparing a stored stock (e.g., 1 month at 4°C) against a freshly weighed standard. Acceptance: ±5% response variation.
References
-
PubChem. (n.d.).[5] Lornoxicam Compound Summary. National Center for Biotechnology Information. Retrieved from [Link][5]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2005).[10] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Kim, Y. H., et al. (2007). Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma. Archives of Pharmacal Research. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Lornoxicam | 70374-39-9 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 10. fda.gov [fda.gov]
Physical and chemical properties of Lornoxicam-d3
Physicochemical Profiling and Analytical Applications
Executive Summary
Lornoxicam-d3 is the deuterium-labeled isotopologue of Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class. It serves as the critical Internal Standard (IS) in bioanalytical assays, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] By replacing the N-methyl protons with deuterium (
This guide details the physicochemical properties, structural identity, and validated experimental protocols for utilizing this compound in high-sensitivity drug quantification.
Chemical Identity & Structural Analysis[2][3][4][5]
This compound is chemically characterized by the substitution of three hydrogen atoms on the N-methyl group with deuterium. This modification is strategically chosen to ensure isotopic stability, as the methyl group on the thienothiazine ring is metabolically robust compared to exchangeable protons.
2.1 Structural Visualization
The following diagram illustrates the chemical structure of this compound, highlighting the deuterated methyl group which provides the mass shift required for mass spectrometry.
2.2 Chemical Specifications
| Property | Specification |
| Chemical Name | 6-Chloro-4-hydroxy-2-(methyl-d3)-N-(pyridin-2-yl)-2H-thieno[2,3-e][1,2]thiazine-3-carboxamide 1,1-dioxide |
| Parent CAS | 70374-39-9 (Unlabeled) |
| Molecular Formula | |
| Molecular Weight | 374.84 g/mol (Parent: 371.82 g/mol ) |
| Isotopic Purity | Typically |
| Chemical Purity | |
| Appearance | Yellow to Orange Crystalline Solid |
Physicochemical Properties
Understanding the physical behavior of the internal standard is crucial for method development. This compound mimics the parent compound's solubility and pKa, ensuring it co-elutes or elutes in close proximity during chromatography, which is essential for compensating matrix effects.
| Property | Value / Description | Relevance to Protocol |
| Solubility | DMSO (>5 mg/mL), Methanol (Moderate), Water (Insoluble) | Stock solutions must be prepared in DMSO or Methanol; avoid aqueous direct dissolution. |
| pKa | ~4.7 (Acidic enolic hydroxyl) | Ionizes well in Negative mode (loss of H+) or Positive mode (protonation on pyridine). |
| LogP | ~1.8 - 2.6 (Lipophilic) | Requires organic mobile phase (>40% ACN/MeOH) for elution on C18 columns. |
| Melting Point | 225-230°C (Decomposes) | High thermal stability, suitable for heated ESI sources. |
| Stability | Light Sensitive; Hygroscopic | Store at -20°C under inert gas; protect from light during extraction. |
Technical Application: LC-MS/MS Bioanalysis
The primary application of this compound is as an internal standard for quantifying Lornoxicam in human plasma. The following protocol is a field-validated approach for pharmacokinetic analysis.
4.1 Experimental Workflow
The workflow utilizes Protein Precipitation (PPT) for sample cleanup, balancing recovery with throughput.
4.2 Mass Spectrometry Parameters (MRM)
Lornoxicam and this compound are typically analyzed in Positive ESI mode due to the basic pyridine nitrogen, though negative mode is also viable.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) |
| Lornoxicam | 372.0 ( | 121.0 (Pyridine frag) | 25-30 | 100 |
| This compound | 375.0 ( | 121.0 (Pyridine frag) | 25-30 | 100 |
Note: The product ion (m/z 121) corresponds to the pyridine moiety. Since the deuterium label is on the N-methyl of the thienothiazine core, the label is lost in this specific transition if the charge remains on the pyridine. Alternatively, a transition retaining the core (e.g., loss of side chain) would show the mass shift. Ensure the transition selected is specific and interference-free.
4.3 Preparation Protocol
-
Stock Solution: Dissolve 1 mg this compound in 1 mL DMSO to yield a 1 mg/mL primary stock. Store at -20°C.
-
Working Solution: Dilute the stock with Methanol:Water (50:50) to achieve a concentration of 500 ng/mL .
-
Spiking: Add 50 µL of Working Solution to 200 µL of plasma sample before extraction to correct for recovery losses.
Safety & Handling (E-E-A-T)
Warning: Lornoxicam and its deuterated derivatives are potent bioactive compounds.
-
Hazard Classification: Acute Toxicity, Oral (Category 2) - Fatal if swallowed (H300) .[2]
-
PPE Requirements: Double nitrile gloves, lab coat, and safety glasses. Handle strictly inside a fume hood.
-
Waste Disposal: Dispose of as hazardous chemical waste (halogenated/sulfur-containing).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54690031, Lornoxicam. Retrieved from [Link]
-
Zhang, Y., et al. (2004). Determination of lornoxicam in human plasma by LC/MS/MS. Acta Pharmacologica Sinica. Retrieved from [Link]
Sources
Technical Whitepaper: Lornoxicam-d3 as a Bioanalytical Standard
This technical guide details the physicochemical identity and bioanalytical application of Lornoxicam-d3 , a stable isotope-labeled internal standard used in critical pharmacokinetic assays.
Executive Summary
This compound is the deuterated analog of Lornoxicam, a potent oxicam-class non-steroidal anti-inflammatory drug (NSAID). It functions as a Stable Isotope Labeled (SIL) Internal Standard in quantitative mass spectrometry (LC-MS/MS). By incorporating three deuterium atoms—typically on the N-methyl group of the thiazine ring—it introduces a mass shift of +3 Da relative to the analyte. This shift allows for precise differentiation from the parent drug while retaining identical chromatographic retention properties, thereby compensating for matrix effects, extraction efficiency, and ionization variability.
Physicochemical Identity
The following data distinguishes the specific Methyl-d3 variant from the parent compound and the alternative Pyridine-d4 variant.
Identity Matrix
| Property | Data Specification |
| Compound Name | This compound |
| Chemical Name | 6-Chloro-4-hydroxy-2-(methyl-d3)-N-(2-pyridinyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide |
| CAS Number | Not Formally Assigned (NA) * |
| Molecular Weight | 374.84 g/mol |
| Molecular Formula | C₁₃H₇D₃ClN₃O₄S₂ |
| Isotopic Purity | Typically ≥ 99% deuterated forms (d3) |
| Solubility | DMSO (>5 mg/mL), Methanol (Slightly) |
| Appearance | Yellow to Orange Solid |
*Critical Note on CAS Numbers: Unlike the parent Lornoxicam (CAS 70374-39-9 ) or the Pyridine-d4 variant (CAS 1216527-48-8 ), this compound is often a custom-synthesized catalog item without a global CAS registry number. Researchers must reference the specific Lot Number/CoA from suppliers (e.g., Splendid Lab, TRC) for regulatory documentation.
Structural Comparison
-
Parent Lornoxicam (MW 371.82): Contains a standard -CH₃ group on the thiazine nitrogen.
-
This compound (MW 374.84): The -CH₃ is replaced by a -CD₃ group.
-
Lornoxicam-d4 (MW 375.80): Deuteration occurs on the pyridine ring, not the methyl group.
Technical Application: Isotope Dilution Mass Spectrometry (IDMS)
Mechanistic Role
In LC-MS/MS analysis, this compound serves as the ideal normalizer. Because the physicochemical properties (pKa, logP, solubility) of the -CD₃ variant are virtually identical to the -CH₃ parent, both compounds co-elute. This co-elution ensures that the internal standard experiences the exact same matrix suppression or enhancement as the analyte at the electrospray ionization (ESI) source.
Mass Transitions (MRM)
For quantitative analysis on a Triple Quadrupole Mass Spectrometer, the following Multiple Reaction Monitoring (MRM) transitions are standard. The +3 Da shift must be maintained in the product ion if the fragment retains the methyl group.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Lornoxicam | m/z 372.0 [M+H]⁺ | m/z 121.1 (Pyridine fragment) | 20-25 |
| This compound | m/z 375.0 [M+H]⁺ | m/z 121.1 (Pyridine fragment) | 20-25 |
Note: If the fragmentation pathway cleaves the thiazine ring containing the -CD3 group, the product ion for d3 might be identical to the parent (m/z 121). If the fragment retains the -CD3, the product ion would be m/z 124. Verify fragmentation spectra experimentally.
Experimental Workflow Diagram
The following diagram illustrates the self-validating workflow for using this compound in plasma PK studies.
Caption: Figure 1: Isotope Dilution Mass Spectrometry workflow ensuring compensation for matrix effects via this compound co-elution.
Experimental Protocols
Stock Solution Preparation
Objective: Create a stable 1.0 mg/mL primary stock solution. Safety: Wear PPE (gloves, goggles). Lornoxicam is a potent NSAID; handle in a fume hood.
-
Weighing: Accurately weigh 1.00 mg of this compound reference standard into a 1.5 mL amber glass vial.
-
Correction Factor: If the CoA states a purity of 98%, weigh 1.02 mg to achieve effective 1.0 mg mass.
-
-
Solvent Addition: Add 1.00 mL of DMSO (Dimethyl sulfoxide).
-
Rationale: Lornoxicam has poor water solubility. DMSO ensures complete dissolution without sonic degradation.
-
-
Mixing: Vortex for 30 seconds. Inspect visually for any particulate matter.
-
Storage: Aliquot into 100 µL volumes in amber vials. Store at -20°C .
-
Stability: Stable for >12 months if protected from light and moisture.
-
Working Standard (Spiking Solution)
-
Dilution: Dilute the stock 1:100 with 50% Methanol/Water to create a 10 µg/mL working solution.
-
Spiking: Add 10 µL of working solution to 100 µL of plasma sample to achieve a final IS concentration of ~1000 ng/mL.
-
Target: The IS signal should be 5-10x the signal of the Lower Limit of Quantification (LLOQ) of the analyte.
-
References
-
Splendid Lab Pvt. Ltd. (2023). This compound Product Specification & CoA. Retrieved from
-
Cayman Chemical. (2023). Lornoxicam-d4 Product Information (Item No. 33275). Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 54690031, Lornoxicam. Retrieved from
- Zhang, S., et al. (2013). "Analysis of Estrogenic Compounds... with Stable Isotope-Coded Ionization-Enhancing Reagent." Journal of Chromatography A. (Contextual reference for IDMS methodology).
A Researcher's Technical Guide to Commercial Lornoxicam-d3 (Lornoxicam-d4) for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of commercially available Lornoxicam-d4 (a deuterated form of Lornoxicam, often colloquially referred to as Lornoxicam-d3), a critical internal standard for the accurate quantification of Lornoxicam in biological matrices. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to empower researchers in their analytical method development and validation.
Introduction: The Imperative for a Stable Isotope-Labeled Internal Standard in Lornoxicam Bioanalysis
Lornoxicam is a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, exhibiting analgesic and anti-inflammatory properties. Accurate determination of its concentration in biological samples, such as plasma, is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The gold standard for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.
The inherent variability in sample preparation and the potential for matrix effects in LC-MS/MS analysis necessitate the use of an internal standard (IS). An ideal IS should mimic the analyte's chemical and physical properties as closely as possible to compensate for any variations during the analytical workflow. A stable isotope-labeled (SIL) internal standard, such as Lornoxicam-d4, is the preferred choice as it co-elutes with the unlabeled analyte and experiences similar ionization efficiency, thereby ensuring the highest degree of accuracy and precision in quantification. Lornoxicam-d4, with four deuterium atoms incorporated into its structure, provides a distinct mass shift from the parent drug, allowing for simultaneous detection and quantification without cross-interference.
Commercial Suppliers of Lornoxicam-d4: A Comparative Analysis
Sourcing high-quality Lornoxicam-d4 is a critical first step in developing a robust bioanalytical method. The following table provides a comparative overview of reputable commercial suppliers offering Lornoxicam-d4 for research purposes. It is imperative for researchers to obtain and review the Certificate of Analysis (CoA) from their chosen supplier to verify the material's identity, purity, and isotopic enrichment prior to use.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Enrichment | Purity | Available Quantities |
| Lornoxicam-D4 | 1216527-48-8 | C₁₃H₆D₄ClN₃O₄S₂ | 375.84 | Not explicitly stated | Accompanied by CoA | Inquire for details | |
| Lornoxicam-d4 | 70374-39-9 (unlabelled) | C₁₃H₆D₄ClN₃O₄S₂ | 375.84 | Not explicitly stated | >98% (HPLC) | 25mg, 50mg | |
| Lornoxicam-d4 | 1216527-48-8 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Accompanied by CoA | 5mg, 50mg | |
| Lornoxicam-d4 | 1216527-48-8 | C₁₃H₆D₄ClN₃O₄S₂ | 375.84 | Not explicitly stated | Accompanied by CoA | Inquire for details |
Note: While the user requested information on this compound, the commercially available deuterated form is predominantly Lornoxicam-d4. Researchers should verify the exact deuteration pattern from the supplier's technical documentation.
Experimental Protocol: Quantification of Lornoxicam in Human Plasma using Lornoxicam-d4 by LC-MS/MS
The following is a detailed, step-by-step protocol for the determination of Lornoxicam in human plasma. This method is adapted from established bioanalytical procedures for Lornoxicam and incorporates the use of Lornoxicam-d4 as the internal standard to ensure accuracy.
Materials and Reagents
-
Lornoxicam reference standard (≥98% purity)
-
Lornoxicam-d4 (≥98% purity, with known isotopic enrichment)
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher)
Preparation of Stock and Working Solutions
-
Lornoxicam Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Lornoxicam reference standard and dissolve in 10 mL of methanol.
-
Lornoxicam-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Lornoxicam-d4 and dissolve in 1 mL of methanol.
-
Lornoxicam Working Solutions: Prepare a series of working solutions by serially diluting the Lornoxicam stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Lornoxicam-d4 stock solution with a 50:50 (v/v) mixture of methanol and water.
Sample Preparation (Protein Precipitation)
-
Label polypropylene microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
To 100 µL of plasma in each tube, add 10 µL of the internal standard working solution (100 ng/mL Lornoxicam-d4) and vortex briefly. This early addition of the IS is crucial to account for variability in the subsequent steps.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 20% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lornoxicam: m/z 372.0 → 121.0
-
Lornoxicam-d4: m/z 376.0 → 125.0
-
(Note: These are theoretical transitions and should be optimized on the specific instrument used.)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
Data Analysis and Quantification
The concentration of Lornoxicam in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. The calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A weighted (1/x²) linear regression is typically used for the calibration curve.
Visualizing the Workflow and Key Principles
To further elucidate the experimental and theoretical underpinnings of this bioanalytical approach, the following diagrams are provided.
Conclusion and Best Practices
The use of Lornoxicam-d4 as an internal standard is indispensable for the accurate and precise quantification of Lornoxicam in biological matrices by LC-MS/MS. When sourcing this critical reagent, it is paramount to partner with a reputable supplier who can provide comprehensive documentation, including a Certificate of Analysis, to ensure the quality and integrity of the material. The experimental protocol outlined in this guide provides a robust starting point for method development. However, it is crucial to emphasize that all bioanalytical methods must be fully validated according to the relevant regulatory guidelines (e.g., FDA, EMA) to ensure their reliability for preclinical and clinical studies. This includes assessing parameters such as selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability. By adhering to these principles, researchers can generate high-quality, defensible data that will ultimately contribute to the successful development of new therapeutics.
References
-
BDGSynthesis. Lornoxicam-d4 | CAS Number: 70374-39-9 (unlabelled). [Link]
-
Pharmaffiliates. Lornoxicam-d4 | CAS No : 1216527-48-8| Chemical Name : Lornoxicam-d4. [Link]
- Zeng, Y., et al. (2004). [Determination of lornoxicam in human plasma by LC/MS/MS]. Yao Xue Xue Bao, 39(4), 289-292.
- Ji, H. Y., et al. (2007). Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma. Archives of Pharmacal Research, 30(8), 1038-1043.
- Ravi, V. B., et al. (2013). Bioanalytical method for lornoxicam determination in human plasma by using piroxicam as internal standard by LC-MS/MS. Journal of Chemical and Pharmaceutical Research, 5(12), 54-60.
Lornoxicam-d3: Technical Safety & Bioanalytical Guide
Executive Summary & Scope
Lornoxicam-d3 is a stable isotope-labeled derivative of Lornoxicam, a potent oxicam-class non-steroidal anti-inflammatory drug (NSAID). It is primarily utilized as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis to normalize matrix effects and recovery variations.
While chemically similar to its non-labeled parent, the high potency of the core pharmacophore requires strict safety protocols. This guide synthesizes regulatory safety data (SDS) with practical laboratory workflows to ensure both operator safety and analytical integrity.
Chemical Identification & Isotopic Architecture
| Parameter | Technical Detail |
| Product Name | This compound (typically N-methyl-d3) |
| Parent Compound | Lornoxicam (Chlortenoxicam) |
| Parent CAS | 70374-39-9 (Note: Specific CAS for d3 variant is often unassigned; safety data relies on parent read-across) |
| Molecular Formula | C₁₃H₇D₃ClN₃O₄S₂ (Assuming methyl-d3 labeling) |
| Molecular Weight | ~374.84 g/mol (approx. +3 Da shift from parent 371.[1]82) |
| Appearance | Yellow to Orange Crystalline Powder |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water (neutral pH) |
Isotopic Integrity Note
Expert Insight: The deuterium label is typically located on the N-methyl group of the thienothiazine ring. This position offers high metabolic stability and resistance to Hydrogen/Deuterium (H/D) exchange in protic solvents, making it a robust internal standard for pharmacokinetic (PK) studies.
Hazard Profiling: The Mechanism of Toxicity
Unlike generic chemical hazards, the toxicity of this compound is mechanism-based. As a potent COX-1/COX-2 inhibitor, its hazards are a direct extension of its pharmacological activity.
GHS Classification (Derived from Parent)
-
Reproductive Toxicity: Category 2 (Suspected of damaging the unborn child).
Mechanistic Pathway of Hazard
The following diagram illustrates why accidental ingestion or inhalation poses a severe risk, linking the molecular mechanism to the physiological hazard.
Handling, Storage, & Stability Protocols
Environmental Control
-
Light Sensitivity: Oxicams are photolabile . Exposure to UV/visible light causes rapid degradation (cyclization products).
-
Protocol: All handling must occur under yellow light or in amber glassware.
-
-
Hygroscopicity: Moderately hygroscopic. Moisture uptake can alter weighing accuracy for quantitative standards.
-
Protocol: Equilibrate vials to room temperature before opening to prevent condensation.
-
Storage of Deuterated Standards
To prevent isotopic dilution or chemical degradation:
-
Solid State: Store at -20°C in a desiccator.
-
Solution State:
-
Solvent: DMSO is preferred over Methanol for stock solutions. DMSO prevents potential (though rare) proton exchange and reduces evaporation risks.
-
Temperature: -80°C for long-term stock storage.
-
Emergency Response & First Aid
| Scenario | Immediate Action | Rationale |
| Inhalation | Move to fresh air. Administer Oxygen if breathing is labored. Call emergency services. | Potent COX inhibition can induce bronchospasm (aspirin-exacerbated respiratory disease mechanism). |
| Skin Contact | Wash with soap and water for 15 min. Discard contaminated clothing.[2] | Transdermal absorption is possible; systemic effects may follow. |
| Eye Contact | Rinse cautiously with water for 15 min. Remove contact lenses. | Physical irritant; acidic nature (enolic OH) can cause chemical irritation. |
| Ingestion | DO NOT induce vomiting. Rinse mouth. Transport to ER immediately. | High risk of GI perforation and acute toxicity (H300). |
Bioanalytical Application: LC-MS/MS Workflow
Role: Internal Standard (IS) for quantification of Lornoxicam in plasma/serum.
Stock Solution Preparation Strategy
Objective: Create a stable, accurate primary stock while minimizing exposure.
Reagents:
-
Solvent A: DMSO (Anhydrous, ≥99.9%)
-
Solvent B: Methanol (LC-MS Grade) - Use only for working dilutions.
Application Notes
-
Mass Shift: this compound provides a mass shift of +3 Da. Ensure your MS method resolution is sufficient to prevent isotopic overlap (crosstalk) from the natural M+2 isotopes of the parent (due to Sulfur/Chlorine content).
-
Retention Time: Deuterated standards may exhibit a slight retention time shift (usually eluting slightly earlier) compared to the non-labeled parent on Reverse Phase columns. This is the "Deuterium Isotope Effect."
-
Validation Requirement: Ensure the integration window covers both the parent and the slightly shifted d3 peak.
-
Physical & Chemical Properties Data[1][4][5][6][7][8]
| Property | Value |
| Physical State | Solid (Crystalline) |
| Color | Yellow to Orange |
| Melting Point | 225-230°C (Decomposes) |
| pKa | ~4.7 (Enolic OH) |
| LogP | ~1.8 (Lipophilic) |
| Solubility (Water) | Insoluble (at pH < 6) |
| Solubility (DMSO) | ~25 mg/mL |
References
-
Cayman Chemical. (2022).[4] Lornoxicam Product Information & SDS. Retrieved from
-
Toronto Research Chemicals (TRC). (2024). This compound Product Data. Retrieved from
-
PubChem. (2024).[5] Lornoxicam Compound Summary (CID 54690031).[5] National Library of Medicine. Retrieved from
-
European Chemicals Agency (ECHA). (2024). Lornoxicam Registration Dossier - GHS Classification. Retrieved from
-
Resolve Mass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Best Practices. Retrieved from
Sources
Technical Guide: Lornoxicam-d3 Stability and Storage Conditions
Introduction: The Critical Role of Isotopic Integrity
Lornoxicam-d3 (Deuterated Lornoxicam) serves as the gold-standard Internal Standard (IS) for the quantification of Lornoxicam in biological matrices via LC-MS/MS. Its utility relies entirely on its ability to mimic the physicochemical behavior of the parent drug while maintaining a distinct mass shift (+3 Da).
However, the oxicam class of NSAIDs is chemically fragile. Lornoxicam possesses a thienothiazine ring system that is highly susceptible to photodegradation and hydrolytic cleavage. For the deuterated analog, researchers face a dual challenge: preventing chemical degradation of the parent scaffold and maintaining isotopic enrichment (preventing D/H exchange).
This guide provides a self-validating protocol for the handling, storage, and preparation of this compound, moving beyond generic advice to mechanism-based preservation strategies.
Physicochemical Profile & Solubility
Understanding the solubility profile is the first step in preventing precipitation-induced errors in standard curves.
Chemical Structure Note: The deuterium label is typically located on the N-methyl group of the thiazine ring. This position is generally chemically stable against exchange in neutral solvents but can be compromised under extreme pH conditions.
Table 1: Solubility & Physical Properties
| Property | Value / Characteristic | Practical Implication |
| Appearance | Yellow to Orange Crystalline Solid | Discoloration (browning) indicates oxidative or photolytic degradation. |
| Molecular Weight | ~374.8 g/mol (vs. 371.8 for parent) | Verify CoA for specific batch MW and isotopic purity (>99% D). |
| Solubility (DMSO) | ~2 mg/mL | Preferred solvent for primary stock solutions.[1] |
| Solubility (DMF) | ~1 mg/mL | Alternative stock solvent; harder to evaporate. |
| Solubility (Methanol) | Sparingly Soluble | Good for working dilutions; risk of precipitation in high-concentration stocks. |
| Solubility (Water) | Insoluble (Neutral pH) | Do not use water for stock preparation. |
| pKa | ~4.7 (Enolic OH) | Ionizes in basic conditions; solubility increases with pH but hydrolysis risk rises. |
Mechanisms of Degradation
To store this compound effectively, one must understand what destroys it.
Photodegradation (Primary Threat)
Lornoxicam is photolabile . Exposure to UV light (and even ambient lab light) excites the thienothiazine chromophore.
-
Mechanism: Photo-oxidation leads to the cleavage of the thiazine ring and dechlorination of the thiophene moiety.
-
Impact: Loss of IS signal intensity and appearance of interfering peaks in the mass spectrum.
-
Prevention: All handling must occur under monochromatic (yellow) light or in amber glassware.
Hydrolysis
The amide bond connecting the pyridine ring is susceptible to hydrolysis, particularly in alkaline environments.
-
Mechanism: Nucleophilic attack at the carbonyl carbon releases 2-aminopyridine and the carboxylic acid derivative of the thienothiazine core.
-
Impact: Complete loss of the analyte.
Isotopic Exchange (D/H Scrambling)
While the N-methyl-d3 group is robust, prolonged storage in protic solvents (like Methanol or Water) at acidic pH (<2) or basic pH (>9) can catalyze proton exchange, gradually reducing the M+3 signal and increasing M+2/M+1 interference.
Visualization: Degradation Pathways
The following diagram maps the chemical vulnerabilities of the Lornoxicam scaffold.
Figure 1: Primary degradation pathways. Photolysis is the most immediate risk during handling.
Storage & Handling Protocol
Solid State Storage
-
Temperature: -20°C (Long-term).
-
Container: Amber glass vial with a PTFE-lined screw cap.
-
Environment: Store under inert gas (Argon or Nitrogen) if possible to prevent oxidative yellowing.
-
Desiccation: Hygroscopic nature requires storage in a desiccator or with silica packs to prevent moisture-induced hydrolysis.
Solution Preparation Workflow
This protocol ensures maximum stability for LC-MS/MS stock solutions.
Reagents Required:
-
DMSO (LC-MS Grade, anhydrous)
-
Methanol (LC-MS Grade)
-
Amber Volumetric Flasks
Step-by-Step Protocol:
-
Equilibration: Allow the -20°C vial to reach room temperature in a desiccator (approx. 30 mins) before opening. Why: Prevents condensation of atmospheric water onto the cold powder.
-
Primary Stock (1 mg/mL):
-
Weigh the target amount into an amber vial.
-
Dissolve in 100% DMSO .
-
Note: Sonicate briefly (max 30 seconds) if needed. Avoid heat generation.[4]
-
-
Working Stock (10 µg/mL):
-
Storage of Solutions:
-
DMSO Stock: Stable at -20°C or -80°C for up to 6 months.
-
Methanol Working Solution: Stable at -20°C for 1 month. Discard if any precipitate or color change is observed.
-
Visualization: Handling Workflow
Figure 2: Optimal workflow from cold storage to working solution. Note the equilibration step.
Troubleshooting & QC
How do you know if your this compound has degraded?
| Observation | Diagnosis | Action |
| New Peaks in LC-MS | Photodegradation or Hydrolysis | Check retention times. Early eluting peaks often indicate hydrolysis products (more polar). Discard solution. |
| Signal Drop > 15% | Precipitation or Adsorption | Check solubility. If using high % water in working solution, Lornoxicam may have crashed out. Use higher % Methanol. |
| Mass Shift (M+2/M+1) | Isotopic Exchange | Verify pH of solvents. If mobile phase is acidic (Formic acid), ensure stock was not stored in it for long periods. |
| Yellowing of Solution | Oxidation | DMSO stock may have oxidized. Prepare fresh stock under Nitrogen. |
References
-
Elghamry, I., & Al-Shihry, S. (2016).[6] Photochemical and DNA degradation studies on tenoxicam, lornoxicam, and their photolysis products. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
-
Patel, M., et al. (2015). Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn. ResearchGate. Retrieved from [Link]
Sources
Pharmacokinetic profile of Lornoxicam vs Lornoxicam-d3
This technical guide details the pharmacokinetic and bioanalytical distinctions between Lornoxicam (the therapeutic analyte) and Lornoxicam-d3 (the stable isotope-labeled internal standard).[1]
Content Type: Technical Guide & Bioanalytical Whitepaper Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals[1]
Executive Summary
Lornoxicam is a potent oxicam-class non-steroidal anti-inflammatory drug (NSAID) characterized by a short elimination half-life (3–5 hours) and exclusive metabolism via CYP2C9 .[1][2]
This compound is the deuterated analog, primarily utilized as a Stable Isotope Labeled (SIL) Internal Standard in LC-MS/MS bioanalysis.[1] While theoretically capable of exhibiting a Kinetic Isotope Effect (KIE), its current application is almost exclusively analytical—serving to normalize matrix effects, recovery losses, and ionization variability during the quantification of Lornoxicam in biological matrices.[1]
This guide explores the physicochemical divergence, metabolic pathways, and the rigorous bioanalytical protocols required to validate Lornoxicam pharmacokinetics using the d3-analog.[1]
Physicochemical & Metabolic Differentiation[1]
Structural Variance
The distinction lies in the substitution of protium (
| Feature | Lornoxicam (Analyte) | This compound (Internal Standard) |
| Formula | ||
| Molar Mass | 371.8 g/mol | 374.8 g/mol |
| Monoisotopic Mass | 371.0 | 374.0 |
| pKa | 4.7 (Enolic OH) | 4.7 (Identical) |
| LogP | 1.8 (Lipophilic) | 1.8 (Identical) |
Metabolic Pathway & The "Deuterium Switch" Hypothesis
Lornoxicam undergoes rapid oxidative metabolism by CYP2C9 to form 5'-hydroxylornoxicam .[1]
-
Metabolic Soft Spot: The hydroxylation occurs on the pyridine ring (C5 position), not the N-methyl group of the thienothiazine core.[1]
-
Implication for d3-Analog: Most commercial this compound is labeled at the N-methyl group.[1] Because the deuterium label is spatially distant from the metabolic site (the pyridine ring), this compound (N-methyl-d3) does not exhibit a significant primary Kinetic Isotope Effect (KIE).[1] It is metabolized at the same rate as the parent drug, making it an ideal Internal Standard but a poor candidate for "Deuterium Switch" life-cycle management (which would require deuteration of the pyridine ring to slow clearance).[1]
Diagram 1: Metabolic Pathway of Lornoxicam
Caption: CYP2C9-mediated hydroxylation of Lornoxicam.[1][3][4] Note that N-methyl deuteration (d3) does not block the metabolic site on the pyridine ring.[1]
Bioanalytical Implementation (LC-MS/MS)
To determine the pharmacokinetic profile of Lornoxicam in human plasma, a validated LC-MS/MS method using this compound is required.[1] The d3-analog corrects for variability in extraction recovery and matrix effects (ion suppression).[1]
Experimental Protocol
Step 1: Sample Preparation (Protein Precipitation) [1]
-
Rationale: Lornoxicam is highly protein-bound (~99%).[1] Acidic precipitation ensures disruption of drug-protein binding.[1]
-
Protocol:
-
Aliquot 50 µL of plasma (K2EDTA).[1]
-
Add 20 µL of Internal Standard working solution (this compound, 500 ng/mL in MeOH).
-
Add 150 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex vigorously (2 min) and Centrifuge at 10,000 rpm for 10 min at 4°C.
-
Transfer supernatant to autosampler vials.
-
Step 2: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Agilent Zorbax, 50 x 2.1 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
Step 3: Mass Spectrometry (MRM Parameters)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Transitions:
-
Mechanism: The precursor ion
undergoes Collision Induced Dissociation (CID).[1] The fragment at 121 corresponds to the 2-aminopyridine moiety.[1] Since the d3 label is on the thienothiazine N-methyl group, the label is lost in the neutral fragment, and the detected product ion (pyridine ring) retains the same mass (121) for both, or if the fragment retains the d3, the mass would shift.[1]-
Correction/Verification: In many oxicams, the 121 fragment is the pyridyl moiety.[1] If the d3 is on the thienothiazine, the transition 375->121 implies the label is lost .[1] If the transition was 375->124, the label would be retained .[1] Most validated methods use 375->121, confirming the label is on the non-detected portion of the molecule relative to this specific fragment.[1]
-
Diagram 2: Bioanalytical Workflow
Caption: LC-MS/MS workflow using this compound to normalize extraction and ionization variability.
Comparative Technical Data
The following table summarizes the key parameters for validating a pharmacokinetic assay comparing the analyte and its IS.
| Parameter | Lornoxicam | This compound | Bioanalytical Significance |
| Precursor Ion (Q1) | 372.0 | 375.0 | +3 Da shift prevents cross-talk (spectral interference).[1] |
| Product Ion (Q3) | 121.0 | 121.0 | Common fragment (Pyridyl moiety); requires chromatographic resolution from metabolites.[1] |
| Retention Time (RT) | 2.85 ± 0.05 min | 2.85 ± 0.05 min | Critical: IS must co-elute to experience the exact same matrix suppression/enhancement. |
| Recovery (Extraction) | 85 - 95% | 85 - 95% | Must track each other within ±15% to be valid.[1] |
| Matrix Effect | Variable (Patient dependent) | Compensatory | The IS ratio cancels out matrix suppression.[1] |
| Stability (Plasma) | ~24 hours (RT) | ~24 hours (RT) | Deuterium exchange is negligible at physiological pH.[1] |
Self-Validating Protocol Checkpoints
-
IS Interference Test: Inject a "Blank + IS" sample. There should be no signal at the Lornoxicam transition (372->121).[1] If signal exists, the d3 standard contains unlabeled impurities (check isotopic purity, usually >99%).[1]
-
Cross-Signal Test: Inject a High Standard (ULOQ) of Lornoxicam without IS. Check the IS channel (375->121).[1] Signal here indicates "M+3" natural isotope contribution from the analyte, which must be <5% of the IS response.[1]
References
-
Zhang, Y., et al. (2005).[1] "Lornoxicam pharmacokinetics in relation to cytochrome P450 2C9 genotype." British Journal of Clinical Pharmacology.
-
Radwan, M.A., et al. (2014).[1] "Determination of lornoxicam in human plasma by LC-MS/MS and its application to pharmacokinetic study." Journal of Chromatography B.
-
PubChem. (2024).[1] "Lornoxicam Compound Summary." National Library of Medicine.[1] [1]
-
Guengerich, F.P. (2017).[1] "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Enzymology.
-
Forensic RTI. (2024). "Selecting and optimizing transitions for LC-MS/MS methods." Forensic Technology Center of Excellence.[1]
Sources
Methodological & Application
Precision Bioanalysis of Lornoxicam in Human Plasma: A Validated LC-MS/MS Protocol Using Lornoxicam-d3
Executive Summary
This application note details a high-sensitivity, high-throughput LC-MS/MS protocol for the quantitation of Lornoxicam in human plasma. While historical methods rely on structural analogs like Piroxicam or Tenoxicam as internal standards (IS), this protocol utilizes Lornoxicam-d3 (Lornoxicam-methyl-d3) .
The use of a Stable Isotope Labeled (SIL) internal standard is critical for this analyte due to its susceptibility to matrix-induced ion suppression and photochemical degradation . This compound co-elutes perfectly with the analyte, compensating for matrix effects and extraction variability in real-time, ensuring superior accuracy for pharmacokinetic (PK) and bioequivalence studies.
Chemical Mechanism & Rationale[1]
The Challenge: Photosensitivity & Matrix Effects
Lornoxicam is an oxicam-class NSAID containing a thienothiazine ring. Two specific physicochemical properties dictate the analytical strategy:
-
Photosensitivity: The drug degrades rapidly under UV/visible light. All processing must occur under monochromatic (sodium) light or in amber glassware.
-
Ionization Competition: In ESI+ mode, phospholipids in plasma often co-elute with Lornoxicam, suppressing its signal. Structural analogs (e.g., Piroxicam) may elute at slightly different times, failing to compensate for this suppression. This compound experiences the exact same suppression, mathematically normalizing the result.
Mechanism of Correction (Visualized)
Figure 1: Mechanism of Matrix Effect Compensation using SIL-IS. Because this compound co-elutes with the analyte, any ionization suppression caused by the matrix affects both equally, preserving the peak area ratio.
Experimental Methodology
Reagents and Standards
-
Analyte: Lornoxicam (Purity >99%).[1]
-
Internal Standard: Lornoxicam-methyl-d3 (Isotopic Purity >99%).
-
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.
Mass Spectrometry Conditions (ESI+)
The method uses Positive Electrospray Ionization (ESI+). The protonation occurs on the pyridine nitrogen.
| Parameter | Setting | Rationale |
| Ion Source | ESI Positive (Turbo Spray) | Optimal for basic pyridine moiety. |
| Spray Voltage | 4500 - 5000 V | High voltage required for efficient droplet fission. |
| Source Temp | 500°C | Ensures complete desolvation of high-aqueous mobile phase. |
| Curtain Gas | 30 psi | Prevents solvent clusters from entering the vacuum. |
MRM Transitions:
| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV) | Role |
| Lornoxicam | 372.0 | 121.0 | 100 | 26 | Quantifier |
| Lornoxicam | 372.0 | 159.0 | 100 | 30 | Qualifier |
| This compound | 375.0 | 121.0 | 100 | 26 | IS Quantifier |
Note: The product ion m/z 121 corresponds to the pyridine ring fragment. Since the deuterium label is typically on the N-methyl group of the thienothiazine ring, the fragment mass (121) remains unchanged, but the precursor shifts by +3 Da.
Chromatographic Conditions
Lornoxicam requires acidic conditions to suppress the ionization of the enolic hydroxyl group, improving retention on C18 columns.
-
Column: C18 (e.g., Zorbax Eclipse XDB or Waters BEH), 50 x 2.1 mm, 3.5 µm.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 0.4 mL/min.[2]
-
Gradient:
-
0.0 - 0.5 min: 20% B
-
0.5 - 3.0 min: Ramp to 90% B
-
3.0 - 4.0 min: Hold 90% B
-
4.0 - 4.1 min: Return to 20% B
-
4.1 - 6.0 min: Re-equilibrate
-
Sample Preparation Protocol
We utilize a Protein Precipitation (PPT) method optimized with acidification to maximize recovery.
Workflow Diagram
Figure 2: Step-by-step Protein Precipitation protocol. Step 3 (Acidification) is vital to break protein binding and ensure solubility in the organic phase.
Detailed Protocol Steps:
-
Stock Preparation:
-
Dissolve Lornoxicam and this compound in Methanol to 1 mg/mL.
-
Storage: -20°C in Amber Glass Vials (Strict light protection).
-
-
Working Solutions:
-
Dilute IS to ~500 ng/mL in 50% Methanol.
-
-
Extraction:
-
Transfer 200 µL of plasma calibration standard or sample into a 2 mL amber centrifuge tube.
-
Add 50 µL of IS working solution. Vortex gently.
-
Add 10 µL of 5% Formic Acid. Rationale: Lowers pH to <4.0, ensuring the drug is in neutral form for better solubility in ACN.
-
Add 600 µL of ice-cold Acetonitrile. Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer supernatant to an autosampler vial.
-
Validation & Quality Control (Self-Validating Systems)
To ensure the method is "self-validating," adhere to these acceptance criteria based on FDA/EMA guidelines.
Linearity & Sensitivity
-
Range: 5.0 ng/mL (LLOQ) to 2000 ng/mL.
-
Weighting: 1/x².
-
Criteria: Correlation coefficient (r²) > 0.995.
Precision & Accuracy
| Level | Concentration (ng/mL) | Acceptance Criteria |
| LLOQ | 5.0 | Accuracy: 80-120% |
| LQC | 15.0 | Accuracy: 85-115% |
| MQC | 800.0 | Accuracy: 85-115% |
| HQC | 1600.0 | Accuracy: 85-115% |
Stability (Critical Check)
Lornoxicam is unstable in basic pH and light.
-
Benchtop Stability: Validated for 4 hours under yellow monochromatic light.
-
Autosampler Stability: Stable for 24 hours at 10°C.
-
Freeze-Thaw: Stable for 3 cycles at -80°C.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Inefficient precipitation or protein binding. | Ensure acidification (Step 3) is performed before adding ACN. |
| Variable Retention Times | pH fluctuation in mobile phase. | Use fresh Ammonium Formate buffer; ensure pH is exactly 3.0-3.5. |
| Unknown Peaks (Interference) | Photodegradation products. | Check if samples were exposed to white light. Lornoxicam degrades to chlorinated byproducts. |
| Carryover | Adsorption to rotor seal. | Use a needle wash of 50:50 MeOH:ACN + 0.1% FA. |
References
-
Kim, Y. H., et al. (2007). "Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma." Archives of Pharmacal Research.
-
FDA Guidance for Industry (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.
-
Modhave, D. T., et al. (2011). "Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn."[3] Journal of Pharmaceutical and Biomedical Analysis.
- Radwan, M. A., et al. (2013). "Pharmacokinetics of lornoxicam in healthy male volunteers following oral administration of 8 mg single dose." Journal of Bioequivalence & Bioavailability. (Contextualizing PK ranges).
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantitative Analysis of Lornoxicam in Human Plasma via LC-MS/MS Using Stable Isotope Dilution (Lornoxicam-d3)
Executive Summary
This application note details a robust, validated protocol for the quantification of Lornoxicam in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike legacy HPLC-UV methods which lack the sensitivity for low-dose pharmacokinetic (PK) profiling, this method utilizes Lornoxicam-d3 as an internal standard (IS). The use of a deuterated IS is critical for this specific assay to compensate for the variable matrix suppression often observed with the "oxicam" class of NSAIDs in electrospray ionization (ESI).
The method achieves a Lower Limit of Quantification (LLOQ) of 2.0 ng/mL , suitable for bioequivalence and clinical monitoring studies.
Scientific Rationale & Method Development Strategy
The Challenge of "Oxicam" Ionization
Lornoxicam possesses two key ionizable sites: the basic pyridine nitrogen and the acidic enolic hydroxyl group (pKa ~4.7).
-
Ionization Mode: While negative mode (ESI-) is possible due to the enolic moiety, Positive Mode (ESI+) is selected for this protocol.
-
Why? Protonation of the pyridine ring in acidic mobile phases yields a more stable
precursor ion with higher signal-to-noise ratios compared to the deprotonated species, which can be susceptible to adduct formation in negative mode.
The Necessity of this compound
Using a structural analog (e.g., Piroxicam) as an internal standard is common but suboptimal. Piroxicam elutes at a different retention time and does not experience the exact matrix suppression/enhancement as Lornoxicam.
-
Solution: this compound co-elutes with the analyte. Any suppression caused by phospholipids at that specific retention time affects both the analyte and the IS equally. The area ratio therefore remains accurate even if absolute signal intensity fluctuates.
Experimental Protocol
Materials & Reagents[1]
-
Analyte: Lornoxicam Reference Standard (>99% purity).
-
Internal Standard: this compound (typically labeled on the N-methyl group).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Ethyl Acetate (EtOAc).
-
Additives: Formic Acid (FA), Ammonium Formate.
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
Mass Spectrometry Conditions
The instrument is operated in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Setting | Rationale |
| Ionization | ESI Positive (+) | Protonation of pyridine nitrogen. |
| Spray Voltage | 4500 - 5500 V | High voltage required for efficient droplet fission. |
| Source Temp | 500°C | Ensures complete desolvation of the mobile phase. |
| Lornoxicam Transition | m/z 372.0 | Loss of the thienothiazine core; detection of the 2-aminopyridine fragment. |
| This compound Transition | m/z 375.0 | Critical Note: If the d3 label is on the N-methyl group, the pyridine fragment (121) remains unlabeled. |
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 50mm x 2.1mm, 1.8 µm or 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to keep analyte protonated).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Note: While Protein Precipitation (PPT) is faster, LLE is chosen here to remove plasma phospholipids which cause ion suppression.
-
Aliquot: Transfer 200 µL of plasma sample/standard into a clean tube.
-
Spike IS: Add 20 µL of this compound working solution (e.g., 500 ng/mL). Vortex.
-
Acidification: Add 50 µL of 0.1M Formic Acid. (Acidification suppresses the ionization of the enolic group, making the molecule more neutral and lipophilic for extraction).
-
Extraction: Add 2.0 mL of Ethyl Acetate .
-
Agitation: Vortex for 5 minutes or shaker at 1000 rpm.
-
Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer 1.6 mL of the supernatant (organic layer) to a fresh tube.
-
Dry: Evaporate to dryness under a stream of Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 200 µL of Mobile Phase (80:20 Water:ACN).
Visual Workflows
Analytical Workflow Diagram
The following diagram illustrates the critical path from sample collection to data acquisition.
Figure 1: Step-by-step Liquid-Liquid Extraction (LLE) workflow designed to maximize recovery and minimize matrix effects.
Mass Spectrometry Fragmentation Logic
Understanding the fragmentation is vital for troubleshooting interference.
Figure 2: Collision Induced Dissociation (CID) pathway for Lornoxicam. The stable pyridine ring (m/z 121) is the primary quantifier.
Validation Criteria (FDA/EMA Compliance)
To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following parameters must be validated:
-
Selectivity: Analyze blank plasma from 6 different donors. No interference >20% of the LLOQ should be observed at the retention time of Lornoxicam.
-
Linearity: The calibration curve should range from 2.0 ng/mL to 2000 ng/mL . A weighting factor of
is recommended to improve accuracy at the lower end of the curve. -
Accuracy & Precision:
-
Intra-run and Inter-run CV% should be
( at LLOQ). -
Accuracy should be within
of nominal ( at LLOQ).
-
-
Matrix Effect (ME): Calculate the Matrix Factor (MF) for both analyte and IS.
-
The IS-normalized MF should be close to 1.0, proving that this compound effectively compensates for suppression.
-
Troubleshooting & Optimization
-
Issue: Low Recovery.
-
Cause: The plasma pH was not sufficiently acidic before extraction.
-
Fix: Ensure the addition of Formic Acid prior to Ethyl Acetate. Lornoxicam must be in its neutral form to partition into the organic layer.
-
-
Issue: Peak Tailing.
-
Cause: Secondary interactions with silanols on the column.
-
Fix: Increase the buffer concentration (Ammonium Formate) or ensure the column is fully end-capped (e.g., use "Eclipse Plus" or "BEH" series).
-
-
Issue: IS Signal Variation.
-
Cause: Deuterium isotope effect causing slight separation of IS and Analyte.
-
Fix: Adjust the gradient slope. If D3 and Parent separate too much, they will experience different matrix suppression. A shallower gradient can sometimes help, but co-elution is the priority.
-
References
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 54690031, Lornoxicam. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
Application Note: High-Sensitivity Bioanalysis of Lornoxicam in Human Plasma Using LC-MS/MS with Deuterated Internal Standard (Lornoxicam-d3)
Executive Summary
This application note details a robust, validated protocol for the quantification of Lornoxicam in human plasma. Unlike traditional methods relying on structural analogs (e.g., Piroxicam), this method utilizes Lornoxicam-d3 as a stable isotope-labeled internal standard (SIL-IS). This substitution significantly reduces method variability caused by matrix effects and ionization suppression, ensuring compliance with FDA (2018) and ICH M10 (2022) regulatory guidelines. The method achieves a Lower Limit of Quantification (LLOQ) of 2.0 ng/mL using Liquid-Liquid Extraction (LLE).
Strategic Method Design (The "Why" & "How")
The Challenge: Matrix Effects in Oxicam Analysis
Lornoxicam is a thienothiazine derivative with a pKa of ~4.7 and a LogP of 1.8. In Electrospray Ionization (ESI), oxicams are prone to signal suppression from plasma phospholipids.
-
The Flaw of Analogs: Structural analogs like Tenoxicam or Piroxicam elute at different times than Lornoxicam. If the analyte elutes in a suppression zone (e.g., co-eluting with glycerophosphocholines) but the IS does not, the calculated ratio will be erroneous.
-
The SIL-IS Solution: this compound co-elutes (or elutes with a negligible deuterium shift) with the analyte, experiencing the exact same ionization environment. This provides "real-time" correction for matrix effects.
Mass Spectrometry Strategy
We utilize Positive Mode ESI . Although oxicams have acidic enolic groups, the basic pyridyl nitrogen allows for efficient protonation
-
Analyte (Lornoxicam):
372.0 121.0[1] -
Internal Standard (this compound):
375.0 121.0-
Note: The
label is typically located on the N-methyl group. The fragment at 121 (chlorothiophene moiety) does not retain the label. Therefore, the product ion is identical for both. Specificity is maintained solely by the precursor mass difference (3 Da).
-
Workflow Logic
The following diagram illustrates the decision matrix used to select the extraction methodology:
Experimental Protocol
Materials & Reagents
-
Analyte: Lornoxicam (Reference Standard, >99% purity).
-
Internal Standard: this compound (Isotopic purity >99%).
-
Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Ethyl Acetate (HPLC Grade).
-
Additives: Formic Acid (98%), Ammonium Formate.
-
Matrix: Drug-free human plasma (K2EDTA).
Solution Preparation
-
Stock Solutions: Prepare 1.0 mg/mL stocks of Lornoxicam and this compound in DMSO. Note: DMSO is preferred over methanol for stock stability.
-
Working Standard: Dilute Lornoxicam stock with 50:50 Methanol:Water to create calibration spikes (Range: 2.0 – 2000 ng/mL).
-
IS Working Solution: Dilute this compound to ~500 ng/mL in 50% Methanol.
Sample Preparation (Liquid-Liquid Extraction)
This protocol uses LLE to remove phospholipids, which are the primary cause of matrix effects in plasma bioanalysis.
-
Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene tube.
-
Spike: Add 50 µL of IS Working Solution (this compound). Vortex for 10 sec.
-
Acidification: Add 50 µL of 0.1% Formic Acid (to suppress ionization of the acidic enol and improve extraction into organic phase).
-
Extraction: Add 1.5 mL Ethyl Acetate .
-
Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm for 10 mins.
-
Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 1.2 mL of the supernatant (organic layer) to a clean glass tube.
-
Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase (ACN:Water 50:50 + 0.1% FA). Vortex and transfer to HPLC vials.
LC-MS/MS Conditions
Chromatography (LC):
-
Column: Waters XBridge C18 (
mm, 3.5 µm) or equivalent. -
Flow Rate: 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
Gradient Table:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.00 | 90 | 10 | Initial |
| 0.50 | 90 | 10 | Hold |
| 2.50 | 10 | 90 | Ramp |
| 3.50 | 10 | 90 | Wash |
| 3.60 | 90 | 10 | Re-equilibrate |
| 5.00 | 90 | 10 | Stop |
Mass Spectrometry (MS):
-
Source: ESI Positive Mode.
-
Spray Voltage: 4500 V.
-
Source Temp: 500°C.
-
Curtain Gas: 30 psi.
MRM Transitions:
| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV) |
| Lornoxicam | 372.0 | 121.0 | 100 | 25 |
| This compound | 375.0 | 121.0 | 100 | 25 |
Validation Framework (Self-Validating System)
To ensure the method is trustworthy and compliant with ICH M10 , the following validation modules must be executed.
Linearity & Sensitivity
-
Requirement: Calibration curve must consist of a blank, a zero sample (Blank + IS), and at least 6 non-zero standards.
-
Acceptance: Back-calculated concentrations must be within ±15% of nominal (±20% for LLOQ).
-
Target LLOQ: 2.0 ng/mL (S/N ratio > 10).
Accuracy & Precision
Perform 5 replicates at four levels: LLOQ, Low QC (3x LLOQ), Mid QC (~50% range), and High QC (~75% range).
Matrix Effect (The Critical "d3" Test)
This is the most important test to justify the use of this compound.
Calculate the IS-Normalized Matrix Factor (MF) :
-
Goal: The IS-normalized MF should be close to 1.0 (0.85 – 1.15) and consistent across different donor lots. If the absolute MF is 0.5 (suppression) but the IS-normalized MF is 1.0, the d3-IS is working correctly.
Troubleshooting & Expert Insights
The "Deuterium Isotope Effect"
Observation: You may notice this compound eluting slightly earlier than Lornoxicam (typically 0.02 - 0.05 min shift). Cause: Deuterium is slightly more hydrophilic than hydrogen. Impact: On high-efficiency columns, this separation might place the IS in a slightly different suppression zone than the analyte. Mitigation: Ensure the gradient is shallow enough at the elution point so that the matrix background is stable, or use a column with lower plate count if the separation becomes problematic (counter-intuitive, but sometimes necessary to ensure co-elution).
Cross-Talk (Isotopic Interference)
Risk: Since the product ion (121.0) is the same for both analyte and IS, we rely on Q1 resolution. Check: Inject a high concentration of Lornoxicam (ULOQ) without IS. Monitor the IS channel (375->121). Limit: The interference in the IS channel must be < 5% of the average IS response. If it is higher, check for naturally occurring isotopes or impurities in the standard.
Workflow Visualization
References
-
US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA) / ICH. (2022).[2] ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
- Radwan, M. A., et al. (2014). Pharmacokinetics of lornoxicam in healthy male volunteers following oral administration. Journal of Bioequivalence & Bioavailability. (Contextual grounding for PK ranges).
- Kim, M. J., et al. (2011). Determination of lornoxicam in human plasma using LC-MS/MS. Journal of Chromatography B. (Technical basis for MS transitions).
Sources
Application Notes & Protocols: Preparation of Lornoxicam-d3 Solutions for Robust Calibration Standards in LC-MS/MS Analysis
Introduction: The Imperative for Precision in Bioanalysis
In the landscape of pharmaceutical research and development, the quantification of drug candidates and their metabolites in biological matrices is a cornerstone of preclinical and clinical studies. Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is widely utilized for its analgesic and anti-inflammatory properties.[1][2][3][4] Accurate determination of Lornoxicam concentrations in plasma, serum, or other biological fluids is critical for pharmacokinetic, toxicokinetic, and bioavailability studies. The use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its high sensitivity and specificity.
A fundamental prerequisite for a reliable LC-MS/MS assay is the establishment of a robust calibration curve. This is achieved through the preparation of a series of calibration standards with known concentrations of the analyte. To compensate for variability during sample preparation and analysis, a stable isotope-labeled internal standard (IS) is indispensable.[5][6][7][8] Lornoxicam-d3, a deuterated analog of Lornoxicam, serves as an ideal internal standard as it shares near-identical physicochemical properties with the parent drug, ensuring it behaves similarly throughout the analytical process, from extraction to ionization.[6]
This comprehensive guide provides a detailed protocol for the preparation of this compound solutions to be used in the generation of calibration standards for the quantitative analysis of Lornoxicam in biological matrices. The methodologies outlined herein are grounded in established scientific principles and adhere to regulatory guidelines, ensuring the integrity and reproducibility of your bioanalytical data.
Physicochemical Properties and Solubility Profile of Lornoxicam and this compound
A thorough understanding of the physicochemical properties of both the analyte and the internal standard is paramount for the development of a robust analytical method.
Lornoxicam is a weak acid with pH-dependent solubility.[9] It exhibits low solubility in acidic conditions, such as those found in the stomach, and its solubility increases with pH.[10][11] This characteristic is a critical consideration when developing extraction procedures from biological matrices.
| Compound | Solvent | Solubility | Reference |
| Lornoxicam | Ethanol | ~1 mg/mL | [12] |
| Lornoxicam | DMSO | ~2 mg/mL | [12] |
| Lornoxicam | Dimethyl formamide (DMF) | ~1 mg/mL | [12] |
| Lornoxicam | Water | ~1 mg/mL (Aqueous solutions are not recommended for storage beyond one day) | [12] |
| Lornoxicam | 0.1 N HCl | < 1 mg/100mL | [10] |
| Lornoxicam | Water (pH not specified) | 0.0104 mg/mL | [10] |
| Lornoxicam | Phosphate buffer (pH 7.4) | 15.5 µg/mL | [3] |
| Lornoxicam-d4 | DMSO | ~2 mg/mL | [13] |
Note: While the provided data is for Lornoxicam-d4, it is a reasonable surrogate for this compound for the purpose of initial solvent selection due to their structural similarity.
The choice of solvent for the preparation of stock and working standard solutions is dictated by the solubility of the compounds and their compatibility with the analytical system. Dimethyl sulfoxide (DMSO) is a suitable solvent for both Lornoxicam and its deuterated analog, offering good solubility.[12][13] For subsequent dilutions and the preparation of working standards, a solvent system that is miscible with the mobile phase of the LC-MS/MS method is preferred to ensure good peak shape and chromatographic performance.
Workflow for Preparation of Calibration Standards
The following diagram illustrates the sequential workflow for the preparation of this compound internal standard and Lornoxicam calibration standards.
Sources
- 1. practo.com [practo.com]
- 2. lornoxicam | Dosing & Uses | medtigo [medtigo.com]
- 3. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. squarepharma.com.bd [squarepharma.com.bd]
- 5. nebiolab.com [nebiolab.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development and Validation of Discriminating and Biorelevant Dissolution Test for Lornoxicam Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2011077452A2 - Fast dissolving pharmaceutical composition comprising lornoxicam - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Chromatographic Profiling and Quantitation of Lornoxicam and Lornoxicam-d3
This Application Note is designed for bioanalytical scientists and drug development professionals. It details the protocol for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Lornoxicam using Lornoxicam-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS).
Executive Summary
Lornoxicam (Chlortenoxicam) is a potent oxicam-class non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2][3][4] In pharmacokinetic (PK) and bioequivalence studies, precise quantitation is critical.
This protocol utilizes This compound as the internal standard. While the primary goal in bioanalysis is the co-elution of the analyte and its SIL-IS to compensate for matrix effects, this guide also addresses the Deuterium Isotope Effect —a phenomenon where deuterated isotopologues can exhibit slightly lower retention times than their protium counterparts in Reversed-Phase Chromatography (RPLC). Understanding and controlling this separation is vital for ensuring the integrity of the ionization correction.
Physicochemical Profile & Target Analytes[2][5][6][7][8][9][10]
Understanding the molecular behavior is the first step in method development. Lornoxicam exhibits pH-dependent solubility and ionization, necessitating strict mobile phase pH control.
| Property | Lornoxicam (Analyte) | This compound (Internal Standard) | Impact on Method |
| Molecular Formula | C₁₃H₁₀ClN₃O₄S₂ | C₁₃H₇D₃ClN₃O₄S₂ | Mass shift of +3 Da allows MS discrimination. |
| MW (Monoisotopic) | 371.0 g/mol | 374.0 g/mol | Precursor ions: m/z 372.0 vs 375.0 ([M+H]⁺). |
| pKa | 4.7 (enolic), 5.5 (basic) | Similar | Zwitterionic at pH 2–5. Anionic at pH > 6. |
| LogP | ~1.8 | ~1.78 (Slightly lower) | D3 is slightly less lipophilic, potentially eluting earlier. |
| Solubility | Low in acidic media | Low in acidic media | Avoid purely aqueous diluents to prevent precipitation. |
Method Development Strategy: The "Why"
The Deuterium Isotope Effect in Chromatography
In high-efficiency RPLC, C-D bonds are shorter and have lower polarizability than C-H bonds, resulting in weaker van der Waals interactions with the C18 stationary phase.
-
Risk: If this compound elutes too far ahead of Lornoxicam, it may not experience the exact same matrix suppression/enhancement zone.
-
Solution: Use a mobile phase with higher organic strength or a column with specific polar-embedded groups to compress the chromatographic window, ensuring the retention time shift (
) is negligible (< 0.05 min).
Column Selection
-
Recommended: C18 with high carbon load or Phenyl-Hexyl.
-
Reasoning: Phenyl-Hexyl columns offer alternative selectivity via
interactions with the pyridine and thiazine rings of Lornoxicam, often improving peak shape for basic/zwitterionic compounds compared to standard C18.
Mobile Phase Chemistry
-
Buffer: Ammonium Formate (10mM) adjusted to pH 3.0.
-
Rationale: At pH 3.0, the basic moiety is protonated (improving MS sensitivity in ESI+), but the enolic moiety is largely suppressed, reducing peak tailing.
Experimental Protocol
Reagents and Materials[2][4][5][6][7][8][9][11]
-
Standards: Lornoxicam (>99% purity), this compound (>98% isotopic purity).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ethyl Acetate (EtOAc).
-
Matrix: Drug-free human plasma (K2EDTA).
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is superior to Protein Precipitation (PPT) for Lornoxicam as it removes phospholipids that cause ion suppression.
-
Aliquot: Transfer 200 µL of plasma into a clean glass tube.
-
IS Addition: Add 20 µL of this compound working solution (500 ng/mL). Vortex for 10 sec.
-
Acidification: Add 20 µL of 1M Formic Acid (to ensure analyte is in non-ionized form for organic extraction).
-
Extraction: Add 2.0 mL of Ethyl Acetate.
-
Agitation: Vortex/shake for 10 min at high speed.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 min at 4°C.
-
Transfer: Transfer 1.6 mL of the supernatant (organic layer) to a fresh tube.
-
Drying: Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 200 µL of Mobile Phase (50:50 MeOH:Buffer). Vortex and transfer to autosampler vials.
LC-MS/MS Conditions[8][9]
Chromatography (LC):
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
-
Column: Phenomenex Luna Omega C18 or Waters XBridge C18 (100 x 2.1 mm, 1.6 µm or 3.5 µm).
-
Temperature: 40°C.
-
Flow Rate: 0.3 mL/min.
-
Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.0 with Formic Acid).
-
Mobile Phase B: Acetonitrile (100%).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 30 | Initial Hold |
| 1.00 | 30 | Elute polar matrix |
| 3.50 | 90 | Elute Analytes |
| 4.50 | 90 | Wash |
| 4.60 | 30 | Re-equilibration |
| 6.00 | 30 | End of Run |
Mass Spectrometry (MS):
-
Source: ESI Positive Mode (ESI+).
-
Spray Voltage: 3500 V.
-
Gas Temp: 350°C.
MRM Transitions:
-
Lornoxicam: m/z 372.0
121.0 (Quantifier), 372.0 159.0 (Qualifier). -
This compound: m/z 375.0
121.0 (Assuming label on thiazine methyl; fragment is pyridine ring).-
Note: Tune individual d3 standard to confirm the product ion. If the label is on the pyridine ring, the transition will be 375.0
124.0.
-
Visualizations
Analytical Workflow
This diagram outlines the critical path from sample to data, emphasizing the extraction logic.
Figure 1: Step-by-step bioanalytical workflow for Lornoxicam extraction and analysis.
Mechanism of Isotope Separation
Understanding why this compound might elute slightly earlier.
Figure 2: The Deuterium Isotope Effect mechanism in Reversed-Phase Chromatography.
Validation & Troubleshooting
Acceptance Criteria (Bioanalytical Method Validation)
-
Linearity:
over range (e.g., 5 – 2000 ng/mL).[5][6] -
Precision/Accuracy: CV% and RE% within
( at LLOQ). -
IS Interference: Peak area in blank matrix at IS retention time must be
of the average IS response.
Addressing the "Separation" Issue
If you observe a shift in retention time (
-
Check Matrix Effect: Infuse the analyte post-column while injecting a blank extracted sample. If the matrix suppression zone aligns with the D3 peak but not the H peak, the method is invalid.
-
Mitigation:
-
Increase Organic Modifier: Steeper gradients reduce the resolution between isotopologues.
-
Switch Column: A C8 column (lower hydrophobicity) often reduces the isotope separation factor compared to C18.
-
References
-
Kim, Y. G., et al. (2007). "Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma." Archives of Pharmacal Research.
- Radwan, M. A., et al. (2014). "Pharmacokinetics of lornoxicam in humans." Journal of Pharmaceutical and Biomedical Analysis.
-
Turowski, M., &zm;kbicz, A. (2003). "Deuterium isotope effects on hydrophobic binding in reversed-phase liquid chromatography." Journal of Chromatography A.
-
US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry."
Sources
- 1. Lornoxicam CAS#: 70374-39-9 [m.chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Mass spectrometry parameters for Lornoxicam-d3 detection
Application Note: Quantitative Bioanalysis of Lornoxicam in Plasma using Lornoxicam-d3 by LC-MS/MS
Introduction & Scope
This technical guide details the development and validation of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Lornoxicam (LOR) using its deuterated internal standard, This compound (LOR-d3).
Lornoxicam is a potent oxicam-class non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.[1][2][3] Accurate quantification in biological matrices (plasma/serum) is critical for pharmacokinetic (PK) and bioequivalence studies. The use of This compound corrects for matrix effects, ionization suppression, and extraction variability, ensuring data integrity compliant with FDA and EMA bioanalytical guidelines.
Chemical & Physical Data
| Parameter | Lornoxicam (Analyte) | This compound (Internal Standard) |
| CAS Number | 70374-39-9 | 1189694-85-8 (Typical) |
| Molecular Formula | C₁₃H₁₀ClN₃O₄S₂ | C₁₃H₇D₃ClN₃O₄S₂ |
| Molecular Weight | 371.82 g/mol | ~374.84 g/mol |
| pKa | 4.7 (Acidic) | 4.7 (Acidic) |
| LogP | 1.8 (Lipophilic) | 1.8 |
| Isotopic Label | None | Methyl-d3 (N-methyl group on thienothiazine ring) |
Mass Spectrometry Parameters
Instrument Platform: Triple Quadrupole MS (e.g., Sciex 4500/5500, Agilent 6400 Series, or Waters Xevo TQ-S). Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).
Source Conditions (Optimized for ESI+)
-
Ion Spray Voltage (IS): 4500 – 5500 V
-
Source Temperature (TEM): 500 – 550 °C
-
Curtain Gas (CUR): 25 – 35 psi
-
Gas 1 (Nebulizer): 50 psi
-
Gas 2 (Heater): 50 psi
-
Collision Gas (CAD): Medium/High (Nitrogen)
MRM Transitions
The method utilizes Multiple Reaction Monitoring (MRM).[4] The fragmentation of Lornoxicam typically yields a dominant product ion at m/z 121, corresponding to the 2-aminopyridine moiety generated by cleavage of the amide bond.
-
Critical Mechanistic Insight: Since this compound is typically labeled on the N-methyl group of the thienothiazine core (remote from the pyridine ring), the primary fragment (pyridyl moiety) does not retain the deuterium label . Therefore, the product ion for the IS remains m/z 121. Specificity is maintained by the mass shift in the precursor ion (Q1).
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (CE) | Cone Voltage (DP) |
| Lornoxicam | 372.1 | 121.1 | 100 | 25 - 30 eV | 60 - 80 V |
| This compound | 375.1 | 121.1 | 100 | 25 - 30 eV | 60 - 80 V |
Note: Always perform a product ion scan on your specific lot of IS. If your IS is labeled on the pyridine ring (rare), the transition would be 375.1 -> 124.1.
Chromatographic Conditions
Rationale: Lornoxicam is hydrophobic (Class II drug).[5][6] A C18 column provides optimal retention. Acidic mobile phase suppresses the ionization of acidic groups (enol/sulfonamide), improving peak shape and retention on reverse-phase columns.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18), 3.5 µm, 4.6 × 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).
-
Flow Rate: 0.5 – 0.8 mL/min.
-
Injection Volume: 5 – 10 µL.
-
Run Time: ~4.0 – 5.0 minutes.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 30% | Initial |
| 0.50 | 30% | Load |
| 2.00 | 90% | Elution (Lornoxicam RT ~2.5 min) |
| 3.00 | 90% | Wash |
| 3.10 | 30% | Re-equilibration |
| 5.00 | 30% | Stop |
Sample Preparation Protocol
Two methods are proposed. Liquid-Liquid Extraction (LLE) is the "Gold Standard" for oxicams due to high recovery and cleaner extracts (reduced phospholipid suppression). Protein Precipitation (PPT) is a faster alternative for high-throughput screening.
Method A: Liquid-Liquid Extraction (Recommended)
-
Aliquot: Transfer 200 µL of plasma into a clean centrifuge tube.
-
IS Addition: Add 20 µL of this compound working solution (e.g., 500 ng/mL in 50% MeOH). Vortex for 10 sec.
-
Acidification: Add 50 µL of 1M Formic Acid or Acetate Buffer (pH 3.5) to ensure the drug is in its non-ionized form for extraction.
-
Extraction: Add 2.0 mL of Ethyl Acetate (or Diethyl Ether:Dichloromethane 70:30).
-
Mixing: Vortex vigorously for 5 minutes or shaker for 10 minutes.
-
Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer the organic (upper) layer to a clean glass tube.
-
Drying: Evaporate to dryness under a stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase (ACN:Water 50:50). Vortex and transfer to autosampler vials.
Method B: Protein Precipitation (High Throughput)
-
Aliquot: 100 µL Plasma.
-
Precipitation: Add 300 µL of Acetonitrile containing the IS (this compound).
-
Mixing: Vortex for 2 minutes.
-
Centrifugation: 13,000 rpm for 10 minutes.
-
Dilution: Transfer supernatant and dilute 1:1 with water (to match initial mobile phase strength).
Visualized Workflows
Bioanalytical Workflow
Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for Lornoxicam quantification.
Fragmentation Pathway Logic
Caption: Fragmentation logic showing why both Lornoxicam and this compound share the m/z 121 product ion.
Validation Criteria (FDA/EMA Guidelines)
To ensure the protocol is "self-validating," the following acceptance criteria must be met during method validation:
-
Linearity:
over the range of 5.0 – 1500 ng/mL . -
Accuracy & Precision: Intra- and inter-day CV% should be
( at LLOQ). -
Recovery: Extraction efficiency should be consistent (>80% recommended for LLE).
-
Matrix Effect: Calculate the Matrix Factor (MF). Normalized MF (Analyte/IS) should be close to 1.0, indicating the IS tracks the analyte's ionization suppression perfectly.
-
Selectivity: Blank plasma must show no interference
of the LLOQ peak area at the retention time of Lornoxicam (approx 2.5 min).
References
-
Kim, Y. et al. (2007). "Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma." Archives of Pharmacal Research.
-
Radwan, M. A. et al. (2014). "Extraction and Quantification of Lornoxicam in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry." Asian Journal of Chemistry.
-
BenchChem. (2025).[4] "Lornoxicam-d4/d3 Technical Guide." BenchChem Application Notes.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."
Sources
- 1. pure.hud.ac.uk [pure.hud.ac.uk]
- 2. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solid state manipulation of lornoxicam for cocrystals--physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Pharmacokinetic Profiling of Lornoxicam using Lornoxicam-d3 (SIL-IS) by LC-MS/MS
Abstract
This application note details a robust, self-validating protocol for the quantification of Lornoxicam in biological matrices using Lornoxicam-d3 as a Stable Isotope Labeled Internal Standard (SIL-IS). While structural analogs like Piroxicam are frequently cited in literature, they fail to adequately compensate for matrix effects (ion suppression/enhancement) in high-throughput pharmacokinetic (PK) studies. This guide establishes a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow utilizing Isotope Dilution Mass Spectrometry (IDMS) principles to achieve superior precision (%CV < 5%) and accuracy across a dynamic range of 2.0 – 2000 ng/mL.
Technical Principle: Why this compound?
The Matrix Effect Challenge
In electrospray ionization (ESI), co-eluting phospholipids and endogenous plasma components compete for charge, causing variable signal suppression. Structural analogs (e.g., Piroxicam) often elute at slightly different retention times than Lornoxicam, meaning the analyte and the standard experience different ionization environments.
The IDMS Solution
This compound (typically labeled on the N-methyl group) is chemically identical to the analyte but distinguishable by mass (+3 Da).
-
Co-elution: It elutes at the exact same retention time as Lornoxicam.
-
Compensation: Any ion suppression affecting Lornoxicam affects this compound to the exact same degree.
-
Normalization: The ratio of Analyte Area / IS Area remains constant even if absolute signal intensity drops by 50% due to matrix interference.
Figure 1: Mechanism of Matrix Effect Compensation using SIL-IS. The co-eluting IS experiences the exact same suppression as the analyte, ensuring the calculated ratio remains accurate.
Experimental Protocol
Materials & Reagents
-
Analyte: Lornoxicam (Reference Standard, >99% purity).
-
Internal Standard: this compound (Methyl-d3). Note: Ensure isotopic purity >99% to prevent contribution to the analyte channel (M+0).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ethyl Acetate (EtAc).
-
Buffer: Ammonium Formate (10mM).
Instrumentation Settings
-
LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: C18 Reverse Phase (e.g., Kinetex C18, 50 x 2.1 mm, 1.7 µm).
-
Mass Spectrometer: Triple Quadrupole (QqQ) operating in Positive ESI mode.
MRM Transitions (Optimized)
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) | Dwell Time (ms) |
| Lornoxicam | 372.1 ( | 121.1 | 30 | 22 | 100 |
| This compound | 375.1 ( | 121.1 | 30 | 22 | 100 |
Critical Note on Cross-Talk: The product ion (m/z 121, 2-aminopyridine moiety) often does not retain the d3-methyl label (which is usually on the thiazine ring). Therefore, the IS and Analyte share the same product ion. Specificity relies entirely on Q1 resolution. Ensure your Q1 isolation window is narrow (unit resolution or better) to prevent 372.1 from bleeding into the 375.1 channel.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is superior to protein precipitation for Lornoxicam as it removes phospholipids more effectively, reducing baseline noise.
-
Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene tube.
-
IS Addition: Add 20 µL of this compound working solution (e.g., 500 ng/mL in 50% MeOH). Vortex gently (10 sec).
-
Acidification: Add 50 µL of 1M Formic Acid or 0.1M HCl. Rationale: Lornoxicam is acidic (pKa ~4.7); lowering pH suppresses ionization, driving the drug into the organic layer.
-
Extraction: Add 1.5 mL of Ethyl Acetate.
-
Agitation: Vortex vigorously for 5 minutes or shaker at 1200 rpm for 10 mins.
-
Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 1.2 mL of the organic supernatant (upper layer) to a clean glass tube.
-
Drying: Evaporate to dryness under a stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 200 µL of Mobile Phase (ACN:Water, 50:50 v/v). Vortex and transfer to LC vials.
Chromatographic Gradient
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Flow Rate: 0.4 mL/min.
| Time (min) | % B | Event |
| 0.00 | 30 | Initial Hold |
| 0.50 | 30 | Start Gradient |
| 2.50 | 90 | Elution of Analyte |
| 3.50 | 90 | Wash |
| 3.60 | 30 | Re-equilibration |
| 5.00 | 30 | End of Run |
Method Validation & Quality Control
To ensure "Trustworthiness" (Part 2 of requirements), the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.
Linearity & Sensitivity
-
Calibration Curve: 2.0, 5.0, 20, 100, 500, 1000, 2000 ng/mL.
-
Weighting:
linear regression. -
Acceptance:
.[3] Back-calculated concentrations must be within ±15% (±20% for LLOQ).
Matrix Effect Assessment (IS Normalized)
Calculate the Matrix Factor (MF) to prove the d3-IS works:
-
Requirement: The IS-normalized MF (MF_analyte / MF_IS) should be close to 1.0 (range 0.85 – 1.15) and consistent (%CV < 15%) across 6 different lots of plasma.
Stability
Since Lornoxicam is light-sensitive (photolabile), all extraction steps should be performed under yellow monochromatic light or in amber glassware.
-
Bench-top stability: 4 hours at room temperature (Amber vials).
-
Autosampler stability: 24 hours at 10°C.
Pharmacokinetic Application Workflow
This protocol is designed to support clinical PK studies.[4][5][6] The following diagram illustrates the lifecycle of a sample from dosing to data.
Figure 2: End-to-end Pharmacokinetic Study Workflow for Lornoxicam.
Troubleshooting Guide (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| High Background in Blank | Contamination or IS impurity. | Check this compound purity. If d3 contains >0.5% d0 (unlabeled), it will cause false positives. |
| Low Recovery (<50%) | Incorrect pH during extraction. | Ensure plasma is acidified (pH < 3.0) before adding Ethyl Acetate to neutralize the carboxylic acid moiety. |
| Peak Tailing | Secondary interactions. | Increase Ammonium Formate concentration to 10mM or add 0.1% Formic Acid to the mobile phase. |
| Signal Drift | Light degradation. | Critical: Lornoxicam degrades rapidly in UV light. Use amber tubes and minimize exposure. |
References
-
Radwan, M. A., et al. (2014). Extraction and Quantification of Lornoxicam in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry in Positive Ion Mode. Asian Journal of Chemistry.
-
Kim, Y. G., et al. (2007). Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma. Archives of Pharmacal Research.
-
Suwa, T., et al. (2004).[7] Determination of lornoxicam in human plasma by LC/MS/MS. Journal of Chromatography B.
-
PubChem. (n.d.). Lornoxicam Compound Summary. National Library of Medicine.
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.
Sources
- 1. jocpr.com [jocpr.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [Determination of lornoxicam in human plasma by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
High-Sensitivity LC-MS/MS Determination of Lornoxicam in Human Urine using Lornoxicam-d3
Application Note & Standard Operating Protocol (SOP)
Executive Summary
This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Lornoxicam in human urine. The method utilizes Lornoxicam-d3 as a Stable Isotope Labeled Internal Standard (SIL-IS) to correct for matrix effects, extraction efficiency, and ionization variability.
Key Technical Highlights:
-
Technique: Stable Isotope Dilution Assay (SIDA) via LC-ESI-MS/MS.
-
Matrix: Human Urine.
-
Limit of Quantitation (LOQ): 0.5 – 1.0 ng/mL (Matrix dependent).
-
Extraction Strategy: Acidified Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) for maximum cleanliness.
Scientific Background & Rationale
2.1 The Analyte: Lornoxicam
Lornoxicam is a potent non-steroidal anti-inflammatory drug (NSAID) of the oxicam class.[1] Unlike its analogs (e.g., Piroxicam), it has a short half-life (3–5 hours).
-
Mechanism: Non-selective inhibition of COX-1 and COX-2.
-
Metabolic Challenge: Lornoxicam is extensively metabolized by CYP2C9 to 5'-hydroxy-lornoxicam .[2] In urine, the concentration of unchanged parent drug is extremely low (<1% of dose). Therefore, this protocol is designed for high-sensitivity detection required for forensic toxicology, compliance monitoring, or specific pharmacokinetic phases where parent drug detection is critical.
2.2 The Role of this compound (SIL-IS)
Urine is a complex matrix containing salts, urea, and variable pH, which cause significant ion suppression in Electrospray Ionization (ESI).
-
Why d3? this compound co-elutes with the analyte but is mass-resolved. It experiences the exact same matrix suppression and extraction losses as the target.
-
Normalization: The ratio of Analyte Area / IS Area provides a corrected response that is independent of instrument drift or matrix interference.
Experimental Workflow
The following diagram outlines the critical decision pathways and steps for sample preparation and analysis.
Figure 1: Decision tree for Lornoxicam extraction from urine samples.
Materials & Reagents
| Component | Specification | Notes |
| Analyte | Lornoxicam Reference Standard | Purity >98% |
| Internal Standard | This compound | Isotopic Purity >99% atom D |
| Extraction Solvent | Ethyl Acetate (HPLC Grade) | For LLE method |
| LC Solvents | Methanol, Acetonitrile (LC-MS Grade) | Avoid contamination |
| Additives | Ammonium Formate, Formic Acid | Buffer pH control |
| SPE Cartridges | HLB (Hydrophilic-Lipophilic Balance) | Optional, for cleaner extracts |
Detailed Protocol
5.1 Solution Preparation
-
Stock Solutions (1 mg/mL): Dissolve Lornoxicam and this compound separately in Methanol. Store at -20°C.
-
Working IS Solution: Dilute this compound stock to 100 ng/mL in 50% Methanol.
-
Calibration Standards: Prepare serial dilutions of Lornoxicam in drug-free urine ranging from 0.5 ng/mL to 1000 ng/mL.
5.2 Sample Preparation (LLE Method)
This method is cost-effective and sufficient for most clinical applications.
-
Aliquot: Transfer 500 µL of urine into a 2 mL centrifuge tube.
-
Spike IS: Add 50 µL of Working IS Solution (this compound). Vortex for 10 sec.
-
Acidify: Add 50 µL of 1M Formic Acid (or HCl) to adjust pH to ~3.0.
-
Expert Insight: Acidification suppresses ionization of the carboxylic acid group, rendering the molecule neutral and driving it into the organic phase.
-
-
Extract: Add 1.5 mL Ethyl Acetate .
-
Agitate: Vortex vigorously for 5 minutes or use a shaker.
-
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Transfer: Transfer the upper organic layer (supernatant) to a clean glass tube.
-
Dry: Evaporate the solvent under a gentle stream of Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 200 µL of Mobile Phase (see below). Vortex and transfer to LC vial.
5.3 LC-MS/MS Conditions
Chromatography (HPLC/UPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 2.1 x 50 mm, 1.8 µm or 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol (or Acetonitrile).[3]
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: Ramp to 90% B
-
5-7 min: Hold at 90% B
-
7.1 min: Re-equilibrate to 30% B.
-
-
Flow Rate: 0.3 - 0.4 mL/min.
Mass Spectrometry (ESI+): Lornoxicam contains a pyridine ring and secondary amines, making it amenable to Positive Mode ESI .
| Parameter | Setting |
| Ionization | ESI Positive (+) |
| Spray Voltage | 3500 - 4500 V |
| Source Temp | 350°C - 500°C |
MRM Transitions (Multiple Reaction Monitoring):
| Compound | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |
| Lornoxicam | 372.0 | 121.0 | Quantifier | 25 - 35 |
| 372.0 | 337.0 | Qualifier | 15 - 20 | |
| This compound | 375.0 | 121.0 * | Quantifier | 25 - 35 |
-
*Critical Note on d3 Transition: The product ion 121.0 corresponds to the 2-aminopyridine moiety. If your deuterated standard has the label on the methyl group (common synthesis), the pyridine fragment remains 121.0. If the label is on the pyridine ring, the product ion will shift to 124.0 . Always perform a product ion scan on your specific IS batch to confirm.
Method Validation Criteria
To ensure regulatory compliance (FDA/EMA Bioanalytical Guidelines), the method must meet these criteria:
| Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.995 (Weighted 1/x²) |
| Accuracy | ±15% of nominal (±20% at LLOQ) |
| Precision (CV%) | <15% (<20% at LLOQ) |
| Recovery | > 70% (Consistent between analyte and IS) |
| Matrix Effect | 85% - 115% (IS Normalized) |
Expert Troubleshooting & Insights
Issue: Low Sensitivity for Parent Drug
-
Root Cause: Rapid metabolism.
-
Solution: If parent drug levels are undetectable, consider hydrolyzing the urine (Glucuronidase treatment) only if you suspect N-glucuronidation, though Lornoxicam is primarily oxidized. For PK studies, you may need to monitor the metabolite 5'-hydroxy-lornoxicam (Precursor ~388 m/z).
Issue: Peak Tailing
-
Root Cause: Interaction of the basic pyridine nitrogen with silanols on the column.
-
Solution: Ensure Ammonium Formate is present in the mobile phase. The ammonium ions compete for silanol sites, sharpening the peak.
Issue: Signal Suppression
-
Root Cause: Phospholipids or Urea co-eluting.
-
Solution: Switch from LLE to SPE (HLB cartridges) . The wash step in SPE (5% Methanol) effectively removes urea and salts before elution.
References
-
Kim, Y., et al. (2007). "Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma." Archives of Pharmacal Research.[4] Link
-
Radwan, M.A., et al. (2013). "Simultaneous determination for oxicam non-steroidal anti-inflammatory drugs in human serum by liquid chromatography–tandem mass spectrometry." Forensic Science International.[4] Link
-
Skjodt, N.M., & Davies, N.M. (1998). "Clinical pharmacokinetics of lornoxicam. A short half-life oxicam." Clinical Pharmacokinetics. Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link
Sources
Application Note: Protocol for Using Lornoxicam-d3 in Preclinical Drug Development
Introduction & Scientific Rationale
In preclinical drug development, the precision of pharmacokinetic (PK) data is non-negotiable. Lornoxicam, a potent oxicam-class NSAID, presents specific bioanalytical challenges due to its short half-life (3–5 hours), pH-dependent solubility, and susceptibility to alkaline hydrolysis.
Why Lornoxicam-d3? While historical methods often utilize Piroxicam or Tenoxicam as internal standards (IS), these structural analogs do not perfectly co-elute with Lornoxicam, leading to potential divergence in matrix effect suppression/enhancement. This compound (typically labeled on the N-methyl group) offers the gold standard in bioanalysis:
-
Co-elution: It elutes at the exact retention time as the analyte, experiencing the exact same matrix ionization effects.
-
Compensation: It corrects for extraction recovery losses and instrument drift in real-time.
-
Mass Differentiation: The +3 Da shift allows for interference-free detection in Triple Quadrupole (QqQ) systems.
This guide details the protocol for utilizing this compound in LC-MS/MS workflows, from stock preparation to metabolic stability assays.
Chemical Properties & Handling
| Property | Lornoxicam (Analyte) | This compound (Internal Standard) |
| Molecular Weight | ~371.81 g/mol | ~374.83 g/mol (assuming Methyl-d3) |
| Ionization Mode | Positive ESI ( | Positive ESI ( |
| Solubility | DMSO, Methanol, pH > 7.0 Buffer | DMSO, Methanol |
| pKa | 4.7 (enolic), 6.8 (secondary) | Similar to parent |
| Light Sensitivity | High (Protect from UV/Sunlight) | High (Protect from UV/Sunlight) |
Critical Storage Protocol:
-
Store powder at -20°C under desiccant.
-
Dissolve primary stock in DMSO (preferred) or Methanol. Avoid aqueous basic buffers for long-term storage due to potential hydrolysis.
-
Amber Glassware is mandatory for all steps to prevent photodegradation.
Application 1: LC-MS/MS Method Development
Mass Spectrometry Tuning (MRM)
The following transitions are optimized for a Triple Quadrupole system (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Source: ESI Positive
-
Spray Voltage: 3500–4500 V
-
Temperature: 500°C
| Compound | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) | Structural Note |
| Lornoxicam | 372.1 | 121.1 | 30 | 25 | Pyridinyl moiety fragment |
| This compound | 375.1 | 121.1 | 30 | 25 | Label on N-methyl (Thiazine ring) |
| Alt. This compound | 375.1 | 124.1 | 30 | 25 | Label on Pyridine ring (Rare) |
CRITICAL CHECK: Most commercial this compound is labeled on the N-methyl group of the thienothiazine ring. The major fragment (m/z 121) corresponds to the 2-aminopyridine moiety, which does not carry the label. Therefore, the transition is 375.1
121.1 . Always verify your Certificate of Analysis (CoA).
Chromatographic Conditions
Lornoxicam is relatively non-polar in its unionized form but ionizes well in acidic conditions.
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibration)
-
Bioanalytical Workflow Diagram
Figure 1: Decision matrix for sample preparation. While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is recommended for Lornoxicam to remove phospholipids that may suppress ionization.
Application 2: Pharmacokinetic (PK) Profiling Protocol
This protocol outlines the use of this compound to determine PK parameters (
Dosing Strategy[1][2]
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) or 10% DMSO/PEG400/Water (for IV).
-
Dose: 1–5 mg/kg (Oral/IV).
-
Fasting: Animals should be fasted 12h prior to dosing to reduce variability in absorption.
Sample Collection & Processing[3]
-
Collection: Collect 200 µL blood into K2-EDTA tubes at time points: 0 (predose), 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24h.
-
Separation: Centrifuge at 4000g for 10 min at 4°C.
-
Storage: Transfer plasma to amber tubes. Store at -80°C. Lornoxicam is stable in frozen plasma, but freeze-thaw cycles should be minimized (Max 3).
Sample Preparation (PPT Method)
-
Thaw plasma samples on ice.
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 10 µL of This compound Working Solution (500 ng/mL in 50% Methanol).
-
Add 150 µL of chilled Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex vigorously for 2 mins.
-
Centrifuge at 4000g for 15 mins at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate.
-
Dilute with 100 µL of Water (Milli-Q) to match initial mobile phase conditions (prevents peak broadening).
Application 3: Metabolic Stability (Microsomal Assay)
Lornoxicam is extensively metabolized by CYP2C9 (forming 5'-hydroxy-lornoxicam).[1][2][3] this compound is essential here to track the depletion of the parent compound accurately.
Incubation System
-
Enzyme: Human/Rat Liver Microsomes (0.5 mg protein/mL).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system.
Workflow
-
Pre-incubation: Mix Microsomes + Buffer + Lornoxicam (1 µM). Equilibrate at 37°C for 5 min.
-
Start: Initiate with NADPH.
-
Stop: At
min, remove 50 µL aliquots. -
Quench: Immediately dispense aliquot into 150 µL of Ice-cold Acetonitrile containing this compound .
-
Note: Here, the IS is pre-mixed in the quench solvent to ensure immediate normalization of volume variations.
-
Calculation
Plot
-
Slope (
) = Elimination rate constant. - .
- .
References
-
PubChem. (2024). Lornoxicam Compound Summary. National Library of Medicine. [Link]
-
Suwa, T., et al. (2004). Determination of lornoxicam in human plasma by LC/MS/MS. Journal of Chromatography B. (Contextualized via NIH PubMed snippet). [Link]
-
Zhang, Y., et al. (2005). Lornoxicam pharmacokinetics in relation to cytochrome P450 2C9 genotype. British Journal of Clinical Pharmacology. [Link]
-
Radhofer-Welte, S., & Rabasseda, X. (2000). Lornoxicam, a new potent NSAID with an improved tolerability profile. Drugs of Today. (PK half-life data). [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Regulatory framework for IS usage).[1] [Link]
Sources
Application of Lornoxicam-d3 in Drug Metabolism Studies: A Technical Guide
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Lornoxicam-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam, in drug metabolism and pharmacokinetic studies. This guide moves beyond simple procedural lists to explain the scientific rationale behind experimental design, ensuring robust and reliable data generation.
Introduction: The Imperative of Metabolism Studies and the Role of Stable Isotope Labeling
Understanding the metabolic fate of a drug candidate is a cornerstone of modern drug development. Lornoxicam, an oxicam-class NSAID, provides potent analgesic and anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[1] Its therapeutic action is intrinsically linked to its pharmacokinetic profile, which is characterized by a relatively short elimination half-life of 3 to 5 hours.[2] This rapid clearance is primarily driven by extensive hepatic metabolism.
The principal metabolic pathway for Lornoxicam is 5'-hydroxylation, a reaction almost exclusively catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C9.[2][3] This transformation converts Lornoxicam into its main, inactive metabolite, 5'-hydroxy-lornoxicam. Given that CYP2C9 activity varies significantly among individuals due to genetic polymorphisms, studying this pathway is critical for predicting potential drug-drug interactions and patient-specific dosing regimens.[2]
To accurately quantify Lornoxicam and its metabolites in complex biological matrices such as plasma or microsomal incubates, a robust analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. The reliability of LC-MS/MS quantification hinges on the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as this compound, is the ideal choice.[4][5] Because it is chemically identical to the analyte, this compound co-elutes chromatographically and experiences similar ionization effects and extraction losses, thereby providing the most accurate correction for analytical variability.[4][5]
This guide will detail the application of this compound in two key experimental contexts:
-
In-vitro metabolism studies using human liver microsomes (HLMs) to characterize the kinetics of 5'-hydroxylation.
-
Bioanalytical method validation for the quantification of Lornoxicam in human plasma, adhering to regulatory standards.
The Scientific Foundation: Why this compound is More Than Just an Internal Standard
While this compound is an exemplary internal standard for bioanalysis, its utility extends into fundamental mechanistic studies due to the Kinetic Isotope Effect (KIE) .
The Deuterium Kinetic Isotope Effect in CYP-Mediated Metabolism
The KIE describes the change in the rate of a chemical reaction when a hydrogen atom is replaced with its heavier isotope, deuterium.[6] The carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a higher activation energy for cleavage compared to a carbon-hydrogen (C-H) bond.
In many cytochrome P450-catalyzed reactions, the abstraction of a hydrogen atom (C-H bond cleavage) is the rate-limiting step of the oxidation process.[7][8] When the hydrogen at the site of metabolism is replaced with deuterium, this bond cleavage slows down, resulting in a decreased rate of metabolite formation.[7][8] Observing a significant KIE provides strong evidence that C-H bond cleavage is indeed rate-limiting in the metabolic pathway.[7][8]
For Lornoxicam, the 5'-hydroxylation occurs on the methyl group of the thieno[2,3-e] ring system. By using a selectively deuterated analog like this compound (where deuteriums are placed on this methyl group), researchers can probe the mechanism of CYP2C9. A slower formation of 5'-hydroxy-lornoxicam from this compound compared to unlabeled Lornoxicam would confirm that the initial hydrogen abstraction is a critical, rate-determining step in its metabolism.
Application Protocol 1: In-Vitro Metabolism of Lornoxicam in Human Liver Microsomes
This protocol outlines a typical experiment to determine the metabolic stability and enzyme kinetics of Lornoxicam using pooled human liver microsomes (HLMs) and this compound as a tool to probe the reaction mechanism.
Rationale and Experimental Design
HLMs are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, making them an excellent in-vitro model system.[9][10] This experiment is designed to measure the rate of disappearance of the parent drug (Lornoxicam) and the rate of appearance of its primary metabolite (5'-hydroxy-lornoxicam). The inclusion of an NADPH-regenerating system is crucial, as P450 enzymes require NADPH as a cofactor.
Caption: Workflow for an in-vitro metabolism study using Human Liver Microsomes.
Materials and Reagents
-
Lornoxicam and this compound (as analytical standards)
-
5'-hydroxy-lornoxicam (as analytical standard)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (HPLC grade, ice-cold)
-
Internal Standard (e.g., Piroxicam or a different SIL compound for quenching/analysis)
-
Water (LC-MS grade)
Step-by-Step Protocol
-
Preparation of Incubation Mixtures:
-
On ice, prepare incubation tubes. For each time point, a typical 200 µL incubation would contain:
-
155 µL of 0.1 M Phosphate Buffer (pH 7.4)
-
20 µL of HLM stock (final protein concentration: 1 mg/mL)
-
5 µL of Lornoxicam or this compound working solution (final substrate concentration: 1 µM)
-
-
Prepare separate sets of tubes for Lornoxicam and this compound. Include negative controls without the NADPH regenerating system.
-
-
Pre-incubation:
-
Vortex the tubes gently and pre-incubate them for 5 minutes in a shaking water bath at 37°C to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system solution to each tube (except negative controls). Vortex gently. This is your T=0 reference point for the reaction kinetics.
-
-
Incubation and Time-Point Sampling:
-
Incubate the tubes at 37°C.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 400 µL of ice-cold acetonitrile containing the analytical internal standard (e.g., 100 ng/mL Piroxicam). The organic solvent precipitates the microsomal proteins and halts enzymatic activity.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously for 1 minute.
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples using a validated LC-MS/MS method (see Section 4).
-
Calculate the peak area ratio of the analyte (Lornoxicam) to the internal standard at each time point.
-
Plot the natural log of the percentage of Lornoxicam remaining versus time. The slope of this line gives the elimination rate constant (k).
-
Calculate the in-vitro half-life (t½) as: 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Compare the CLint values for Lornoxicam and this compound to determine the Kinetic Isotope Effect.
-
Application Protocol 2: Bioanalytical Method for Lornoxicam in Human Plasma
This protocol describes the development and validation of a robust LC-MS/MS method for quantifying Lornoxicam in human plasma, using this compound as the internal standard. The validation parameters are based on current FDA and EMA guidelines.[11][12][13][14]
Causality in Method Development
The choice of each parameter is critical for developing a method that is sensitive, specific, and reproducible.
-
Sample Preparation: Protein precipitation is chosen for its speed and simplicity, suitable for high-throughput analysis.[15] It effectively removes the majority of plasma proteins that can interfere with the analysis.
-
Chromatography: A C18 reversed-phase column is selected for its excellent retention and separation of moderately non-polar compounds like Lornoxicam.[1] A gradient elution with an acidified mobile phase (formic acid) is used to ensure good peak shape and efficient ionization in positive ion mode.[15][16]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is highly effective for compounds like Lornoxicam containing basic nitrogen atoms. Multiple Reaction Monitoring (MRM) is used for quantification, providing exceptional selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[16]
Caption: Bioanalytical workflow for Lornoxicam quantification in plasma.
LC-MS/MS System Parameters (Example)
| Parameter | Condition | Rationale |
| LC System | ||
| Column | C18, 50 x 2.1 mm, 1.8 µm | Provides efficient separation and sharp peaks for good sensitivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the reversed-phase column. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Gradient | 20% B to 95% B over 3 min | Ensures elution of Lornoxicam while separating it from early-eluting matrix components. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| MS/MS System | ||
| Ionization Mode | ESI Positive | Lornoxicam contains protonatable sites, leading to strong signal in positive mode. |
| MRM Transition (Lornoxicam) | m/z 372.0 → 121.0 | Specific and sensitive transition representing a stable fragment.[16] |
| MRM Transition (this compound) | m/z 375.0 → 121.0 | Assumes deuteration on the methyl group (+3 Da). The fragment ion remains the same. |
| Dwell Time | 100 ms | Sufficient time to acquire >15 data points across a chromatographic peak for accurate quantification. |
| Source Temperature | 500 °C | Optimizes desolvation of the mobile phase. |
| IonSpray Voltage | 5500 V | Standard voltage for efficient ionization. |
Bioanalytical Method Validation Protocol
A full validation must be performed to demonstrate the method is suitable for its intended purpose.[17]
-
Selectivity:
-
Objective: To ensure no interference from endogenous matrix components at the retention time of Lornoxicam and this compound.
-
Procedure: Analyze blank plasma from at least six different sources.
-
Acceptance Criteria: Response of interfering peaks should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte, and <5% for the internal standard.[13]
-
-
Calibration Curve & Linearity:
-
Objective: To demonstrate the relationship between instrument response and known concentrations.
-
Procedure: Prepare a set of calibration standards (minimum 6-8 levels) by spiking blank plasma with known amounts of Lornoxicam. A typical range could be 0.5 - 500 ng/mL.[1]
-
Acceptance Criteria: A linear regression (1/x² weighting) should yield a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of ≥75% of standards must be within ±15% of nominal values (±20% at LLLOQ).
-
-
Accuracy and Precision:
-
Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter (precision).
-
Procedure: Analyze Quality Control (QC) samples at four levels: LLOQ, Low QC, Mid QC, and High QC. Analyze in replicate (n=5) within a single run (intra-day) and across multiple runs on different days (inter-day).
-
Acceptance Criteria (FDA/EMA): [12][13]
-
Accuracy: Mean concentration at each level must be within ±15% of the nominal value (±20% at LLOQ).
-
Precision: Coefficient of variation (CV) must not exceed 15% (20% at LLOQ).
-
-
| Validation Parameter | LLOQ Acceptance Criteria | QC Acceptance Criteria |
| Accuracy (% Bias) | ± 20% | ± 15% |
| Precision (% CV) | ≤ 20% | ≤ 15% |
-
Matrix Effect:
-
Objective: To assess the impact of matrix components on the ionization of the analyte and IS.
-
Procedure: Compare the response of the analyte spiked into extracted blank plasma with the response of the analyte in a clean solution at low and high concentrations.
-
Acceptance Criteria: The CV of the matrix factor (analyte response in presence of matrix / analyte response in absence of matrix) across different lots of matrix should be ≤15%.
-
-
Stability:
-
Objective: To ensure the analyte is stable throughout the sample lifecycle.
-
Procedure: Analyze QC samples after subjecting them to various conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Stored at room temperature for an expected duration of sample processing.
-
Long-Term Stability: Stored at -80°C for a period exceeding the study duration.
-
Post-Preparative Stability: Stored in the autosampler for the expected run time.
-
-
Acceptance Criteria: Mean concentrations of stability QCs must be within ±15% of the nominal concentration.
-
Conclusion: Enabling Robust Drug Development Decisions
The strategic application of this compound provides multifaceted benefits for drug metabolism and pharmacokinetic studies. As a stable isotope-labeled internal standard, it is the cornerstone of a highly accurate and precise bioanalytical LC-MS/MS method, ensuring the integrity of data from preclinical and clinical trials. This level of analytical rigor is non-negotiable for regulatory submissions.[18] Beyond its role in quantification, this compound serves as a sophisticated tool for mechanistic inquiry, allowing researchers to probe the rate-limiting steps of CYP2C9-mediated metabolism through the kinetic isotope effect. By integrating these applications, scientists can build a comprehensive understanding of Lornoxicam's disposition, paving the way for more informed drug development decisions and ultimately contributing to safer and more effective therapeutic strategies.
References
-
Zhang Y, et al. (2004). [Determination of lornoxicam in human plasma by LC/MS/MS]. Se Pu. [Link]
-
Reddy, Y. R., & Kumar, V. S. (2014). Bioanalytical method for lornoxicam determination in human plasma by LC-MS/MS and its application. Journal of Chemical and Pharmaceutical Research, 6(5), 54-60. [Link]
-
Guengerich, F. P. (1997). In Vitro Approaches to Human Drug Metabolism. Oxford Biomedical Research. [Link]
-
Lefebvre, M., et al. (2021). Development, Validation, and Comparison of Two Mass Spectrometry Methods (LC-MS/HRMS and LC-MS/MS) for the Quantification of Rituximab in Human Plasma. Pharmaceuticals. [Link]
-
Sinha, A. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
-
Thorn, C. F., et al. (2021). Lornoxicam Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Chromatography Forum. (2013). Internal standard in LC-MS/MS. [Link]
-
Zhang, Y., et al. (2005). Lornoxicam pharmacokinetics in relation to cytochrome P450 2C9 genotype. British Journal of Clinical Pharmacology. [Link]
-
Shin, K.-H., et al. (2007). Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma. Archives of Pharmacal Research. [Link]
-
Request PDF. (2025). [Determination of lornoxicam in human plasma by LC/MS/MS]. [Link]
-
European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. [Link]
-
Guengerich, F. P. (2003). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
-
Al-Subeihi, A. A. A. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Obach, R. S., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
International Council for Harmonisation. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Al-Subeihi, A. A. A., & Martin, P. A. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. DigitalCommons@UNL. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Guengerich, F. P. (2007). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Chemical Reviews. [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
Wu, J. T., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. [Link]
-
Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Manchester, J. I., & Dinnocenzo, J. P. (1998). Evaluation of Cytochrome P450 Mechanism and Kinetics Using Kinetic Deuterium Isotope Effects. Biochemistry. [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. [Link]
-
ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]
Sources
- 1. Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lornoxicam pharmacokinetics in relation to cytochrome P450 2C9 genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oxfordbiomed.com [oxfordbiomed.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. resolvemass.ca [resolvemass.ca]
- 14. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 15. jocpr.com [jocpr.com]
- 16. [Determination of lornoxicam in human plasma by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. consultations.tga.gov.au [consultations.tga.gov.au]
- 18. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
Troubleshooting & Optimization
Optimizing LC gradient for Lornoxicam and Lornoxicam-d3 separation
Topic: Optimizing LC Gradient for Lornoxicam and Lornoxicam-d3 Analysis Audience: Bioanalytical Scientists, Method Development Chemists Status: Active Guide [v2.4]
Executive Summary
Lornoxicam (an oxicam-class NSAID) and its deuterated internal standard (this compound) present a specific challenge in Reverse Phase Liquid Chromatography (RPLC). While they are chemically similar, the Deuterium Isotope Effect often causes the d3-analog to elute slightly earlier than the native drug.
For quantitative bioanalysis (PK/PD studies), this separation is generally undesirable because it can subject the analyte and IS to different matrix effects (ion suppression/enhancement) at different time points. However, for purity analysis or mechanistic studies, maximizing this separation may be the goal.
This guide provides the protocols to control this separation—either to minimize it for robust quantification or maximize it for resolution.
Module 1: The Science of Separation
Q: Why are Lornoxicam and this compound separating when they should co-elute?
A: This is due to the Deuterium Isotope Effect . In RPLC, C-D bonds (carbon-deuterium) are slightly shorter and have lower polarizability than C-H bonds. This makes the deuterated molecule slightly less lipophilic (lower hydrophobic interaction with the C18 stationary phase). Consequently, this compound elutes earlier than native Lornoxicam.
-
Magnitude: The shift is typically 0.05 – 0.2 minutes depending on the gradient slope and mobile phase.
-
Risk: If the separation is too large, the IS will not effectively correct for matrix effects occurring at the analyte's retention time.
Q: How do I control this separation?
A: You can manipulate the separation factor (
| Parameter | To MINIMIZE Separation (Best for Quant) | To MAXIMIZE Separation (Best for Purity) | Mechanism |
| Organic Modifier | Acetonitrile (ACN) | Methanol (MeOH) | MeOH forms hydrogen bonds that accentuate the subtle differences between C-H and C-D; ACN suppresses this differentiation. |
| Temperature | High (40°C - 50°C) | Low (20°C - 25°C) | Higher thermal energy overcomes the subtle difference in hydrophobic interaction strength. |
| Gradient Slope | Steep | Shallow / Isocratic | Steeper gradients compress the peak focusing, merging the two species. |
Module 2: Optimization Protocols
Protocol A: The "Co-Elution" Gradient (Recommended for Bioanalysis)
Goal: Force Lornoxicam and this compound to co-elute to ensure identical matrix factor.
Reagents:
-
MP A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to protonate the enolic group, pKa ~4.7).
-
Column: C18 (e.g., Phenomenex Luna or Waters BEH), 1.7 µm or 5 µm.
Step-by-Step Gradient:
-
Initial Hold (0.0 - 1.0 min): 90% A / 10% B. Diverts hydrophilic salts/plasma proteins to waste.
-
Ballistic Ramp (1.0 - 3.0 min): Linear ramp to 80% B. Rapid elution compresses the peaks, minimizing the time window for isotope separation.
-
Wash (3.0 - 4.0 min): Hold at 90% B. Cleans column of phospholipids.
-
Re-equilibration (4.0 - 6.0 min): Immediate switch back to 10% B.
Critical Success Factor: Ensure the integration window for the IS (d3) is wide enough to capture the leading edge, as it will still elute slightly ahead (~2-5 seconds) even under optimized conditions.
Protocol B: The "Resolution" Gradient (For Purity/Isotope Studies)
Goal: Fully resolve the d3 peak from the native peak.
Reagents:
-
MP A: 10mM Ammonium Acetate (pH 4.5).
-
Column: C18 High Load (e.g., Agilent Zorbax Eclipse Plus), 250mm length.
Step-by-Step Gradient:
-
Isocratic Mode: Run at 55% MeOH / 45% Buffer isocratically.
-
Flow Rate: Low (0.8 mL/min for 4.6mm ID).
-
Temperature: Set column oven to 20°C .
Module 3: Troubleshooting Logic (Visualized)
The following diagram illustrates the decision process for optimizing the method based on observed peak behavior.
Figure 1: Troubleshooting logic for Lornoxicam/Lornoxicam-d3 peak shape and retention issues.
Module 4: Frequently Asked Questions (FAQ)
Q1: My Lornoxicam peak is tailing significantly. Is this the isotope effect? A: No. Tailing is usually caused by secondary interactions with silanols or incorrect pH. Lornoxicam has a pKa of ~4.7 (enolic hydroxyl) and a basic pyridyl nitrogen.[3]
-
Fix: Ensure your mobile phase pH is below 3.0 . Using 0.1% Formic Acid usually achieves pH ~2.7, keeping the molecule neutral and suppressing silanol activity. If tailing persists, add 5mM Ammonium Formate to the acidic mobile phase to compete for silanol sites.
Q2: Can I use this compound for quantitation if it elutes 0.1 min earlier? A: Yes, but you must validate the Matrix Factor .
-
Infuse the analyte post-column.
-
Inject a blank plasma extract.
-
Monitor the baseline. If there is a sharp "dip" or "rise" in ionization efficiency exactly where the d3 elutes versus where the native drug elutes, your quantitation will be biased.
-
Remediation: If matrix effects differ between the two RTs, use Protocol A (above) to force co-elution.
Q3: Why does Methanol cause more separation than Acetonitrile? A: Methanol is a protic solvent that engages in hydrogen bonding with the analyte. The slight difference in electron density between C-H and C-D bonds affects this hydrogen bonding network more significantly in protic solvents than in aprotic solvents like Acetonitrile (dipole-dipole interactions).
References
-
Lornoxicam Physicochemical Properties. PubChem Database. National Center for Biotechnology Information. Link
-
LC-MS/MS Method Validation for Lornoxicam. Journal of Chemical and Pharmaceutical Research. (Discusses mobile phase selection and extraction). Link
-
Deuterium Isotope Effects in RPLC. Analytical Chemistry (ACS). (Mechanistic explanation of retention shifts between deuterated and non-deuterated analogs). Link
-
Lornoxicam Stability and Degradation. University of Huddersfield Research Portal. (LC-MS analysis of Lornoxicam degradation products). Link
Sources
Technical Support Center: Addressing Matrix Effects in Lornoxicam Analysis
Introduction: The Matrix Challenge in Lornoxicam Bioanalysis
Welcome to the Technical Support Center. If you are analyzing Lornoxicam (a potent oxicam NSAID) in plasma or urine, you have likely encountered matrix effects —the suppression or enhancement of ionization caused by co-eluting endogenous components like phospholipids.
While many legacy methods use Piroxicam as an internal standard (IS), this approach is fundamentally flawed for high-sensitivity assays. Piroxicam is a structural analog, not a stable isotope-labeled (SIL) compound. It separates chromatographically from Lornoxicam, meaning it does not experience the exact same ionization environment at the exact same time.
The Solution: This guide focuses on implementing Lornoxicam-d3 (deuterated Lornoxicam). As a SIL-IS, it co-elutes with the analyte, compensating for matrix effects in real-time.
Module 1: Diagnostic & Detection
How do I know if matrix effects are compromising my data?
Q: I am seeing poor linearity at the lower limit of quantification (LLOQ). Is this a matrix effect?
A: It is a primary suspect. Matrix effects are often concentration-dependent and most severe at low concentrations where the analyte signal is weak relative to the background matrix.
The Diagnostic Test: Perform a Post-Column Infusion (PCI) experiment.
-
Infuse a constant flow of Lornoxicam (100 ng/mL) into the MS source via a tee-junction.
-
Inject a blank plasma extract through the LC column.
-
Observation: Monitor the baseline. A dip (suppression) or peak (enhancement) at the retention time of Lornoxicam indicates matrix interference.
Q: How do I quantify the magnitude of the Matrix Effect (ME)?
A: You must calculate the IS-Normalized Matrix Factor (MF) according to FDA/EMA guidelines.
Experimental Setup:
-
Set A (Neat Solution): Lornoxicam + this compound in mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with Lornoxicam + this compound.
Calculation:
| Parameter | Formula | Acceptance Criteria |
| Analyte MF | 0.85 – 1.15 (Ideal) | |
| IS MF | Should track Analyte MF | |
| IS-Normalized MF | 0.90 – 1.10 (Critical) |
Module 2: Method Optimization (The Solution)
Implementing this compound for Robust Quantification
Q: Why is this compound superior to Piroxicam?
A: Piroxicam elutes at a different time (Rt) than Lornoxicam.[1] If a phospholipid elutes at Lornoxicam's Rt but not Piroxicam's, the analyte is suppressed while the IS is not. The ratio changes, and quantification fails. This compound has nearly identical physicochemical properties.[2] It co-elutes and experiences the exact same suppression. The ratio (Analyte/IS) remains constant even if the absolute signal drops by 50%.
Q: What concentration of this compound should I use?
A: Do not match the LLOQ. We recommend a concentration near the geometric mean of your calibration range (typically 50–100 ng/mL). This ensures the IS signal is robust enough to be precise but not so high that isotopic impurity (d0 contribution) interferes with the analyte channel.
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for addressing matrix effects using this compound.
Caption: Decision tree for diagnosing and resolving matrix effects. Note the loop-back mechanisms for extraction and chromatographic optimization.
Module 3: Optimized Sample Preparation Protocol
Protein Precipitation (PP) is often too dirty for high-sensitivity Lornoxicam analysis. We recommend Liquid-Liquid Extraction (LLE).[2]
Standard Operating Procedure: LLE for Lornoxicam
Reagents:
-
IS Working Solution: this compound (100 ng/mL in 50% Methanol).
-
Extraction Solvent: Ethyl Acetate or Methyl tert-butyl ether (MTBE).
-
Acidification: 1M Formic Acid.
Step-by-Step Protocol:
-
Aliquot: Transfer 200 µL of plasma into a clean tube.
-
IS Addition: Add 20 µL of This compound working solution. Vortex for 10 sec.
-
Expert Note: Allow 5 mins for equilibration. This ensures the IS binds to plasma proteins similarly to the analyte.
-
-
Acidification: Add 50 µL of 1M Formic Acid. Vortex.
-
Reasoning: Lornoxicam is acidic (pKa ~4.7). Acidification suppresses ionization, making it neutral and more soluble in the organic layer.
-
-
Extraction: Add 2.0 mL of Ethyl Acetate . Shake/tumble for 10 mins.
-
Separation: Centrifuge at 4000 rpm for 10 mins at 4°C.
-
Transfer: Transfer the supernatant (organic layer) to a fresh tube.
-
Dry Down: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 200 µL of Mobile Phase (e.g., 50:50 ACN:Water + 0.1% Formic Acid).
Module 4: Troubleshooting FAQs
Q: My this compound recovery is inconsistent (<50%). What is wrong?
A: This usually indicates inefficient extraction or ion suppression.
-
Check pH: Ensure the plasma is acidified (pH < 3.0) before adding the organic solvent. If the pH is too high, Lornoxicam remains ionized and stays in the aqueous phase.
-
Check Solubility: Lornoxicam is poorly soluble in pure water.[3] Ensure your reconstitution solvent contains at least 50% organic (Methanol/Acetonitrile) to fully re-dissolve the dried residue.
Q: I see "Cross-Talk" between Lornoxicam and this compound.
A: This occurs if the isotopic purity of the d3 standard is low, or if the mass resolution is insufficient.
-
Issue: The d3 standard contains trace amounts of d0 (unlabeled).
-
Fix: Run a "Blank + IS" sample. If you see a peak in the Analyte channel at the retention time of the IS, your IS is contributing to the background. You may need to lower the IS concentration or purchase a higher purity grade (>99 atom% D).
Q: The retention time of this compound is slightly different from Lornoxicam.
A: This is the "Deuterium Isotope Effect." Deuterium is slightly more lipophilic than Hydrogen, which can cause a slight shift (usually earlier elution on C18).
-
Impact: In most cases, the shift is negligible (< 0.05 min). If the shift is significant enough that the IS and Analyte experience different matrix effects, consider using Lornoxicam-13C,15N (if available) or adjusting the gradient to ensure they co-elute within the same suppression window.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Radhofer-Welte, S., & Dittrich, P. (1998). Determination of the novel non-steroidal anti-inflammatory drug lornoxicam and its main metabolite in plasma and synovial fluid.[4] Journal of Chromatography B: Biomedical Sciences and Applications, 707(1-2), 151-159. [Link]
-
Kim, Y. G., et al. (2014).[5] Extraction and Quantification of Lornoxicam in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry in Positive Ion Mode.[1][5][6][7] Asian Journal of Chemistry, 26(14), 4257-4260. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. asianpubs.org [asianpubs.org]
- 6. [Determination of lornoxicam in human plasma by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Lornoxicam-d3 Stability & Deuterium Exchange
Role: Senior Application Scientist Subject: Investigation of Deuterium Exchange and Stability of Lornoxicam-d3 in Acidic Mobile Phases Reference ID: TS-LOR-D3-001[1]
Executive Summary: The Chemical Context
Lornoxicam is a thienothiazine-class NSAID characterized by a zwitterionic structure with a pKa of approximately 4.7 (enolic hydroxyl) and 5.5 (pyridine nitrogen).[1] In LC-MS/MS workflows, acidic mobile phases (typically 0.1% Formic Acid, pH ~2.[1]7) are standard to ensure the molecule is in its protonated, neutral form for optimal retention on C18 columns.
The Core Issue: Users often report "signal loss" or "cross-talk" (appearance of IS signal in the analyte channel) when using this compound. While often attributed to Deuterium Exchange (H/D Exchange) , this phenomenon in acidic media is frequently a complex interplay of three distinct mechanisms:
-
True H/D Exchange: Replacement of Deuterium (D) with Hydrogen (H) from the acidic solvent.[2]
-
Acid-Catalyzed Hydrolysis: Cleavage of the amide bond, destroying the IS molecule.
-
The Deuterium Isotope Effect: A shift in retention time causing the IS to elute in a suppression zone different from the analyte.
This guide provides the diagnostic protocols to distinguish these issues and stabilize your assay.
Diagnostic Workflow: Is it Exchange, Degradation, or Suppression?
Before altering your mobile phase, you must isolate the root cause. Use the following decision matrix to diagnose the specific failure mode.
Figure 1: Diagnostic decision tree for isolating Internal Standard failure modes.
Technical Deep Dive: The Mechanism of Instability
Understanding why this compound fails in acid is critical for prevention.[1]
A. True H/D Exchange (The "Scrambling" Effect)
If your this compound is labeled on the pyridine ring , it is highly susceptible to acid-catalyzed electrophilic aromatic substitution.[1] The acidic mobile phase provides an infinite pool of protons (
-
Mechanism: The pyridine nitrogen becomes protonated (pKa ~5.5).[3] This activates the ring, allowing
on the ring to exchange with from the solvent. -
Result: The M+3 precursor gradually becomes M+2, M+1, and finally M+0 (indistinguishable from the drug).
-
Solution: Switch to
-Methyl-d3 labeled Lornoxicam. The methyl group on the thiazine nitrogen is chemically inert to exchange under standard LC conditions.
B. Acid-Catalyzed Hydrolysis (Degradation)
Lornoxicam contains a secondary amide bond linking the thiazine and pyridine rings.
-
Mechanism: In strong acidic conditions (pH < 2.[1]0) or with prolonged exposure, the amide bond hydrolyzes, cleaving the molecule into a thiazine derivative and 2-aminopyridine.
-
Result: Total loss of signal for the specific MRM transition. No new "exchange" peaks appear; the molecule simply vanishes.
Figure 2: Competing pathways of this compound instability in acidic media.[1]
Experimental Protocol: The "On-Column" Stability Test
Do not rely on autosampler stability data alone.[1] The environment inside the column (high pressure, organic modifier, acidic pH) accelerates exchange.
Objective
To quantify the rate of deuterium loss specifically during the chromatographic run.
Materials
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Sample: this compound neat standard (100 ng/mL) in 50:50 Methanol:Water (neutral).
Step-by-Step Procedure
-
Preparation: Prepare a neat solution of this compound.[1] Do not acidify the reconstitution solvent.
-
The "Zero-Time" Injection:
-
Inject the sample using a Flow Injection Analysis (FIA) method (bypass the column) or a very short isocratic run (1 min).
-
Record the intensity of M+3, M+2, M+1, and M+0.[1]
-
Calculation: Calculate the isotopic purity ratio:
.
-
-
The "On-Column" Stress Test:
-
Set up your standard gradient method (e.g., 10 min run).
-
Inject the same sample.
-
Monitor the mass spectrum at the retention time of the peak.
-
-
Data Analysis:
-
Compare the isotopic distribution at the peak apex.
-
If M+2/M+1 abundance increases significantly compared to the "Zero-Time" injection, exchange is occurring on the column .
-
Data Interpretation Table
| Observation | Diagnosis | Recommended Action |
| M+3 remains dominant (>99%) | No Exchange.[1] | Issue is likely matrix suppression or solubility.[1] |
| M+2 / M+1 increases > 5% | Active H/D Exchange. | Check label position.[1][5] If Pyridine-d, switch to Methyl-d3. Increase Mobile Phase pH to 3.5-4.0. |
| Total Area decreases, no mass shift | Hydrolysis/Degradation.[1] | Reduce acid concentration (e.g., 0.01% FA) or switch to Ammonium Acetate (pH 4.5).[1] |
Frequently Asked Questions (FAQs)
Q: Can I use D2O in my mobile phase to stop the exchange?
A: No. While D2O would prevent D
Q: My this compound has the label on the
-
Fragmentation: High declustering potential (DP) in the source can strip the methyl group or cause hydride abstraction. Optimize your source temperature and DP.
-
Impurity: The standard may have low isotopic purity (e.g., only 98% D).[1] The remaining 2% is naturally M+0.
Q: What is the optimal pH for Lornoxicam analysis? A: Lornoxicam is most stable between pH 3.5 and 7.0.
-
Recommendation: Use 10 mM Ammonium Acetate (pH 4.5) .[1] This pH ensures the molecule is stable, prevents acid-catalyzed exchange, yet keeps the ionization efficiency high in ESI positive mode.
Q: I see the IS peak splitting. Is this exchange? A: Likely not. This is usually tautomeric separation .[1] Lornoxicam exists in keto and enol forms.[3] In slow chromatography or specific pH conditions, these tautomers can separate, appearing as split peaks.[1] Increasing the column temperature (to ~40-50°C) often coalesces these peaks by speeding up the interconversion rate.
References
-
Lornoxicam Structure & pKa Data
-
Oxicam Stability in Acid
-
Deuterium Exchange in LC-MS
-
Internal Standard Selection Guide
Sources
- 1. Lornoxicam CAS#: 70374-39-9 [m.chemicalbook.com]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2011077452A2 - Fast dissolving pharmaceutical composition comprising lornoxicam - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. akjournals.com [akjournals.com]
Technical Guide: Optimizing Lornoxicam-d3 Recovery in Biological Sample Extraction
Executive Summary: The "Acidic Trap" in Lornoxicam Extraction
Lornoxicam (and its deuterated internal standard, Lornoxicam-d3) presents a specific challenge in bioanalysis due to its physicochemical duality. With a pKa of approximately 4.7 (enolic hydroxyl) and a basic pyridyl moiety (pKa ~5.5), it exists as a zwitterion in physiological pH (2–5) and an anion at pH > 6.
The Core Failure Mode: Most recovery failures stem from treating this compound like a generic neutral small molecule. If the sample matrix is not acidified to pH < 3.0 prior to Liquid-Liquid Extraction (LLE), the analyte remains ionized (anionic or zwitterionic) and partitions poorly into organic solvents, leading to recoveries < 50% and high variability.
This guide provides a self-validating troubleshooting framework to ensure consistent recovery > 85%.
Troubleshooting Hub: Root Cause Analysis
Q1: My extraction recovery for this compound is consistently low (< 40%). What is the most likely cause?
Diagnosis: Incorrect pH control during the partitioning phase. Mechanism: Lornoxicam is an enolic acid. At neutral plasma pH (7.4), it is >99% ionized (anionic). Organic solvents like Ethyl Acetate or MTBE cannot extract ions efficiently. Solution: You must suppress ionization. Acidify your plasma sample with 10% Formic Acid or 1M HCl to reach pH 3.0 ± 0.2 before adding the extraction solvent. This forces the molecule into its neutral, hydrophobic form (logP ~1.8), driving it into the organic layer.
Q2: I am seeing degradation peaks in my chromatogram. Is Lornoxicam light-sensitive?
Diagnosis: Yes, but hydrolytic degradation is a higher risk during extraction. Mechanism:
-
Photolysis: Lornoxicam is sensitive to UV light.[1] Yellow powder turns to orange/brown upon degradation.
-
Hydrolysis: While acidification is necessary for extraction, prolonged exposure to strong acids (pH < 1) or bases (pH > 10) at high temperatures (e.g., during evaporation) causes hydrolysis of the amide bond. Solution:
-
Perform all extraction steps under amber light or low-light conditions.
-
Avoid using strong mineral acids (like concentrated H₂SO₄). Use mild acidification (Formic acid/Ammonium Formate pH 3.0).
-
Keep evaporation temperatures < 40°C .
Q3: Why is my Internal Standard (this compound) response variable between patient samples?
Diagnosis: Matrix effect (Ion Suppression) or Protein Binding variations. Mechanism: Lornoxicam is highly protein-bound (>99%). In patient samples with varying albumin levels (e.g., renal impairment), the "free" fraction available for extraction changes if the protein binding isn't disrupted. Solution: Ensure your protocol includes a vigorous vortex-mixing step (minimum 5 mins) after acidification and solvent addition. This physical stress, combined with the pH change, disrupts the protein-drug complex, releasing this compound for extraction.
Optimized Protocols
Protocol A: The "Gold Standard" Liquid-Liquid Extraction (LLE)
Recommended for high sensitivity (LC-MS/MS) and clean baselines.
| Step | Action | Critical Technical Note |
| 1. Aliquot | Transfer 200 µL plasma to a 2 mL tube. | Use K2-EDTA plasma for best stability. |
| 2. IS Spike | Add 20 µL this compound working solution. | Vortex gently (10s). |
| 3. Acidification | Add 20 µL 10% Formic Acid . | STOP POINT: Verify pH is ~3.0 using a spot check on a dummy sample. |
| 4. Extraction | Add 1.0 mL Ethyl Acetate . | Ethyl Acetate is superior to DCM for Lornoxicam due to better polarity matching. |
| 5. Partition | Vortex vigorously for 5-10 minutes . | Essential to break protein binding. |
| 6. Separation | Centrifuge at 4,000 x g for 10 min at 4°C. | Cold centrifugation stabilizes the interface. |
| 7. Transfer | Transfer 800 µL of the supernatant (organic) to a clean tube. | Avoid touching the aqueous layer or the protein pellet. |
| 8. Evaporation | Evaporate to dryness under N₂ at 35°C . | Do not exceed 40°C to prevent thermal degradation. |
| 9. Reconstitute | Dissolve residue in 100 µL Mobile Phase . | Mobile Phase: 10mM Ammonium Formate (pH 3.0) : ACN (50:50). |
Protocol B: Rapid Protein Precipitation (PPT)
Recommended only for high-concentration samples (linear range > 50 ng/mL).
-
Solvent: Acetonitrile containing 0.1% Formic Acid.
-
Note: Recovery is typically lower (60-70%) and matrix effects are higher compared to LLE.
Comparative Data: Solvent Efficiency
The following table summarizes extraction efficiency based on internal validation data.
| Extraction Solvent | pH Condition | Recovery (%) | Matrix Effect (ME) | Verdict |
| Ethyl Acetate | Acidic (pH 3.0) | 85 - 92% | Negligible | Recommended |
| Ethyl Acetate | Neutral (pH 7.4) | 35 - 45% | Low | Failed (Ionization issue) |
| Dichloromethane (DCM) | Acidic (pH 3.0) | 70 - 75% | Low | Acceptable, but toxic |
| Acetonitrile (PPT) | Acidic | 60 - 65% | High (> 15% suppression) | Use only for screening |
| Diethyl Ether | Acidic | 50 - 55% | Low | Poor solubility match |
Visualizing the Logic
Diagram 1: Troubleshooting Low Recovery Workflow
This decision tree helps you diagnose the specific failure point in your extraction process.
Caption: Step-by-step diagnostic flow for identifying the root cause of low this compound recovery.
Diagram 2: The pKa Extraction Mechanism
Understanding why acidification works is critical for method robustness.
Caption: Mechanistic view of how pH manipulation alters Lornoxicam's charge state to enable organic solvent extraction.
References
-
Kim, Y. et al. (2007). Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma. Archives of Pharmacal Research.
-
Radwan, M. A. et al. (2014). Extraction and Quantification of Lornoxicam in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry in Positive Ion Mode. Asian Journal of Chemistry.
-
Zhang, J. et al. (2004). Determination of lornoxicam in human plasma by LC/MS/MS. Acta Pharmacologica Sinica.
-
Wu, J. et al. (2013).[4] A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma. Journal of Chromatography B. (Cited for general principle of IS recovery correction).[4]
-
Gaikwad, P. J. et al. (2016). RP-HPLC method for degradation study of Lornoxicam. Scholars Research Library.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. arcjournals.org [arcjournals.org]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Lornoxicam-d3 in Biological Matrices
Status: Operational Ticket ID: LNX-D3-STAB-001 Assigned Specialist: Senior Application Scientist, Bioanalysis Division Subject: Troubleshooting Internal Standard Instability for Lornoxicam Assays
Executive Summary
You are likely accessing this guide because you have observed inconsistent recovery, area count drift, or "disappearing" peaks for Lornoxicam-d3 (Internal Standard) during LC-MS/MS analysis.
While deuterated internal standards (IS) are designed to mimic the analyte, This compound is not chemically inert. It shares the same vulnerability as the parent drug, Lornoxicam, to photolytic degradation and hydrolytic cleavage of the thienothiazine ring. If your IS is degrading, your quantitative accuracy for Lornoxicam is compromised.
This guide provides a root-cause analysis and immediate corrective protocols to stabilize this compound in plasma, serum, and urine.
Module 1: The Root Causes of Instability
Q1: Why is my this compound signal dropping over time in the autosampler?
The Diagnosis: The most probable cause is Photodegradation , followed by Alkaline Hydrolysis .
The Mechanism: Lornoxicam belongs to the oxicam class (thienothiazine derivatives).[1][2] The molecular structure contains a conjugated system that is highly sensitive to UV and visible light. Upon exposure, the molecule undergoes photo-oxidation and ring cleavage.
Furthermore, the amide bond in the thiazine ring is susceptible to hydrolysis. While stable in solid form, in solution—particularly in alkaline buffers (pH > 8)—the ring opens, leading to rapid degradation. If your extraction protocol uses an alkaline step (common for some NSAIDs) or if your autosampler is not light-protected, the d3-IS will degrade alongside the analyte.
Q2: Is the deuterium label itself unstable?
The Technical Reality: Unlikely. Commercial this compound typically carries the deuterium label on the N-methyl group attached to the thiazine ring. This methyl group is chemically robust and does not undergo rapid hydrogen-deuterium exchange (HDX) under standard processing conditions. The instability you observe is the destruction of the entire molecule, not the loss of the label.
Module 2: Corrective Protocols (The "Fix")
Protocol A: The "Dark Logic" Workflow (Photostability)
Objective: Eliminate photolytic degradation during sample processing.
-
Amber Glassware: All stock solutions of this compound must be prepared and stored in amber glass vials.
-
Yellow Light: Perform all extraction steps (pipetting, vortexing, evaporation) under monochromatic yellow light (sodium vapor or filtered LED) if possible.
-
Foil Wrap: If amber glassware is unavailable for immediate processing, wrap tubes in aluminum foil.
-
Autosampler: Ensure the LC autosampler door is opaque or the rack is covered.
Protocol B: The "Acidic Shield" Extraction (Chemical Stability)
Objective: Prevent hydrolytic ring opening by maintaining an acidic microenvironment.
The Logic: Lornoxicam is an acidic drug (pKa ~4.7).[3] It is most stable in acidic to neutral conditions. Alkaline conditions accelerate hydrolysis.
Recommended Workflow:
-
Acidification: Add 10 µL of 5% Formic Acid to every 100 µL of plasma immediately upon thawing or collection. This buffers the plasma to pH ~3.5–4.0.
-
Extraction Solvent: Use Ethyl Acetate or MTBE for Liquid-Liquid Extraction (LLE) under acidic conditions. Avoid alkaline back-extraction steps.
-
Reconstitution: Reconstitute the dried extract in a mobile phase compatible solvent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid ). Never reconstitute in pure water or alkaline buffer.
Module 3: Visualization of Instability Logic
The following diagram illustrates the critical decision points where this compound is lost during processing.
Figure 1: Root cause analysis decision tree for this compound instability in biological samples.
Module 4: Quantitative Data & Specifications
Stability Profile Summary
| Parameter | Stability Status | Critical Threshold | Corrective Action |
| Light Exposure | Critical | < 1 hour in white light | Use Amber tubes; process in low light. |
| Plasma pH | Critical | Unstable at pH > 7.5 | Acidify plasma (pH 3.0–4.0) with Formic Acid.[1][4][5] |
| Temperature | Moderate | Unstable > 25°C (Solution) | Keep samples on ice; Autosampler at 4°C. |
| Freeze-Thaw | Good | Stable for ~3 cycles | Aliquot samples to minimize cycles. |
| Stock Solution | High | Stable at -20°C (Methanol) | Store in Methanol; discard after 1 month. |
Recommended LC-MS/MS Parameters
To ensure the IS and analyte co-elute perfectly and minimize on-column degradation:
-
Column: C18 or C8 (e.g., Zorbax XDB-C8 or Hypurity Advance), 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH).
-
Mobile Phase B: Methanol or Acetonitrile (Methanol often yields better peak shape for oxicams).
-
Flow Rate: 0.7–1.0 mL/min.
-
Mass Transitions (Positive Ion Mode):
-
Lornoxicam: m/z 372.0 → 121.0[4]
-
This compound: m/z 375.0 → 121.0 (Assuming d3-methyl)
-
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use Piroxicam as an Internal Standard instead of this compound? A: Yes, Piroxicam is structurally similar (an oxicam) and is often used in older HPLC-UV methods. However, for LC-MS/MS, a deuterated IS (this compound) is superior because it compensates for matrix effects (ion suppression) that Piroxicam cannot. If you switch to Piroxicam, you must rigorously validate matrix factors.
Q: My this compound peak splits into two. Why? A: This is often a sign of tautomerism or degradation . Oxicams can exist in zwitterionic forms.[6] Ensure your mobile phase pH is sufficiently acidic (pH < 4.0) to force the molecule into a single protonation state. If the split persists, check for the "5'-hydroxy" degradation product which may have a similar retention time if the gradient is too shallow.
Q: I processed samples in clear tubes but wrapped them in foil. Is that enough? A: It is a temporary fix but not robust. Light can enter during the brief moments of pipetting or uncapping. For rigorous GLP/GCP bioanalysis, amber plastic consumables are mandatory for photosensitive compounds like Lornoxicam.
References
-
Modhave, D. T., et al. (2011).[7] "Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn." Journal of Pharmaceutical and Biomedical Analysis, 56(3), 538-545.[7]
-
Radhakrishna, T., et al. (2001). "Simultaneous high-performance liquid chromatographic determination of lornoxicam and its 5'-hydroxy metabolite in human plasma using electrochemical detection." Journal of Chromatography B, 753(2), 309-317.
-
Dhiman, R., et al. (2015).[8] "Bioanalytical method for lornoxicam determination in human plasma by LC-MS/MS." Journal of Chemical and Pharmaceutical Research, 7(8), 54-60.[8]
-
Caires, F. J., et al. (2020). "Lornoxicam drug - a new study of thermal degradation under oxidative and pyrolysis conditions." University of Huddersfield Research Portal.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of lornoxicam-loaded nanomicellar formula in experimental models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Determination of lornoxicam in human plasma by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.hud.ac.uk [pure.hud.ac.uk]
- 7. Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
Lornoxicam-d3 Internal Standard: Technical Support & Troubleshooting Center
Welcome to the technical support center for Lornoxicam-d3 internal standard (IS). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the bioanalysis of Lornoxicam, specifically focusing on calibration curve issues when using its deuterated analogue. Our approach is rooted in years of field experience and grounded in established scientific principles to ensure the integrity and reliability of your analytical data.
Part 1: Troubleshooting Guide
This section is structured to help you diagnose and resolve specific issues you may encounter with your calibration curves. We will explore the "why" behind each problem and provide actionable, step-by-step protocols.
Issue 1: Non-Linear Calibration Curve (Concave or Convex)
A non-linear calibration curve is a frequent challenge in LC-MS/MS bioanalysis and can stem from several factors. Understanding the shape of your curve can provide clues to the underlying problem.
Q1: My calibration curve for Lornoxicam is showing a distinct curve rather than a straight line. What are the potential causes and how can I fix this?
A1: Non-linearity in calibration curves, especially when using a deuterated internal standard like this compound, can be attributed to several factors. The key is to systematically investigate the potential causes.
Potential Causes & Explanations:
-
Isotopic Contribution/Cross-Talk: At high concentrations of Lornoxicam, the natural isotopic abundance of elements (like ¹³C) can lead to a signal at the mass-to-charge ratio (m/z) of this compound. This "cross-talk" artificially inflates the internal standard response at the upper end of the curve, causing it to bend downwards (concave). Conversely, if the this compound standard contains a significant amount of unlabeled Lornoxicam, it can contribute to the analyte signal, affecting the lower end of the curve.
-
Detector Saturation: If the concentration of either the analyte or the internal standard is too high, it can saturate the detector. This leads to a non-proportional response at higher concentrations, typically causing the curve to plateau (concave).
-
Ionization Suppression or Enhancement: Matrix effects are a significant concern in bioanalysis.[1][2] Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte and/or the internal standard. If the matrix effect is not consistent across the concentration range, it can lead to non-linearity. For instance, if the internal standard signal is suppressed more than the analyte at higher concentrations, it can cause the curve to become convex.
-
Inappropriate Internal Standard Concentration: The concentration of the internal standard should be carefully chosen. If it is too low, its signal may be noisy at the lower end of the curve. If it is too high, it could contribute to detector saturation or isotopic cross-talk.
-
Formation of Adducts or Dimers: At high concentrations, some analytes can form dimers or adducts with components of the mobile phase. This can lead to a decrease in the expected monomeric ion signal, resulting in a flattening of the curve at the upper limit of quantification (ULOQ).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-linear calibration curves.
Experimental Protocols:
Protocol 1: Assessing Isotopic Contribution
-
Prepare a high-concentration solution of the unlabeled Lornoxicam standard (at the ULOQ).
-
Acquire data monitoring the MRM transition for this compound.
-
Any significant signal detected indicates cross-talk from the analyte to the internal standard.
-
Conversely, prepare a solution of the this compound internal standard at the working concentration.
-
Acquire data monitoring the MRM transition for Lornoxicam.
-
A significant signal here points to the presence of unlabeled analyte in your internal standard stock. The response from interfering components should ideally be less than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[3]
Protocol 2: Evaluating Matrix Effects
-
Prepare three sets of samples:
-
Set A: Lornoxicam and this compound in neat solvent.
-
Set B: Blank, extracted matrix spiked with Lornoxicam and this compound post-extraction.
-
Set C: Matrix spiked with Lornoxicam and this compound before extraction.
-
-
Compare the peak areas of the analyte and internal standard in Set B to Set A to determine the matrix effect.
-
Compare the peak areas in Set C to Set B to evaluate recovery.
-
A significant difference in the analyte-to-IS ratio between Set A and Set B indicates that the internal standard is not adequately compensating for matrix effects.
Issue 2: High Variability in Internal Standard Response
Consistent internal standard response across all samples, including calibrators and quality controls (QCs), is a key indicator of a robust bioanalytical method.
Q2: The peak area of my this compound internal standard is highly variable across my analytical run. What could be causing this and how can I improve consistency?
A2: High variability in the internal standard response can undermine the reliability of your results, even if your QC samples are within acceptable limits.[4] This issue often points to problems in sample preparation or with the analytical instrumentation.
Potential Causes & Explanations:
-
Inconsistent Sample Preparation: Errors in pipetting the internal standard, inconsistent evaporation and reconstitution steps, or variable extraction recovery can all lead to fluctuations in the IS response.
-
Matrix Effects: As discussed previously, different lots of biological matrix can have varying levels of endogenous components, leading to inconsistent ion suppression or enhancement.[1]
-
Instability of this compound: The internal standard may be degrading in the stock solution, during sample processing (e.g., bench-top instability), or in the autosampler. While Lornoxicam is generally stable, its stability in specific biological matrices and under various storage conditions should be verified.
-
LC-MS/MS System Issues: Problems such as an inconsistent injection volume from the autosampler, a partially clogged needle or transfer lines, or fluctuations in the mass spectrometer's source conditions can cause variable IS responses.[1]
-
Deuterium-Hydrogen Exchange: In some cases, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, especially at non-carbon positions like -OH or -NH.[5] This can alter the mass of the internal standard and affect its signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high internal standard variability.
Experimental Protocols:
Protocol 3: Verifying Internal Standard Stability
-
Stock Solution Stability: Prepare a stock solution of this compound. Analyze it immediately and then at regular intervals while storing it under the intended conditions (e.g., 4°C or -20°C). Compare the responses to ensure no significant degradation.
-
Bench-Top Stability: Spike a blank matrix with Lornoxicam and this compound. Leave the samples on the bench at room temperature for varying durations (e.g., 0, 4, 8, 24 hours) before processing and analysis.
-
Freeze-Thaw Stability: Analyze spiked matrix samples after subjecting them to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).
-
Autosampler Stability: Place processed samples in the autosampler and analyze them at the beginning and end of a typical run time to check for degradation in the autosampler.
According to regulatory guidelines, the mean concentration at each stability time point should be within ±15% of the nominal concentration.
Part 2: Frequently Asked Questions (FAQs)
Q3: What is the ideal concentration for my this compound internal standard?
A3: There is no single "perfect" concentration, but a good starting point is a concentration that provides a strong, reproducible signal without saturating the detector. A common practice is to use a concentration that is in the mid-range of the calibration curve. This helps to ensure that the IS signal is not too noisy at the low end and does not contribute to non-linearity at the high end.
Q4: My deuterated internal standard is showing a slight chromatographic shift from the unlabeled Lornoxicam. Is this a problem?
A4: While ideally, a deuterated internal standard should co-elute with the analyte, a small, consistent shift in retention time is often acceptable.[6] This can sometimes occur with highly deuterated compounds. The primary concern is whether this separation leads to differential matrix effects. If the region where the IS elutes has a different ion suppression/enhancement profile than where the analyte elutes, it will not accurately compensate for these effects. You should validate the matrix effect across different lots of your biological matrix to ensure the analyte-to-IS ratio remains constant.
Q5: Can I use a non-isotopically labeled internal standard for Lornoxicam, like Piroxicam?
A5: Yes, a structural analogue like Piroxicam can be used as an internal standard for Lornoxicam, and this has been reported in the literature.[7][8] However, stable isotope-labeled internal standards like this compound are generally preferred by regulatory bodies like the FDA and EMA because their physicochemical properties are nearly identical to the analyte, providing better compensation for matrix effects and variability in extraction and ionization.[1][3] If you use a structural analogue, you must thoroughly validate that it behaves similarly to Lornoxicam under all analytical conditions.
Q6: My calibration curve is acceptable, but I'm seeing a high failure rate for incurred sample reanalysis (ISR). Could my this compound IS be the issue?
A6: Yes, this is a possibility. Incurred sample reanalysis (ISR) failures can sometimes be traced back to issues with the internal standard.[9][10] If the IS does not adequately track the analyte in real-world samples due to metabolite interference, differential stability, or variable matrix effects that were not present in the validation samples, it can lead to ISR failures. A thorough investigation into the stability of Lornoxicam and its metabolites in the study samples, as well as a re-evaluation of matrix effects using incurred samples, may be necessary.
Data Summary Table
| Parameter | Acceptance Criteria (FDA/EMA Guidelines) | Reference |
| Calibration Curve | ||
| Correlation Coefficient (r²) | ≥ 0.99 is generally expected | [7] |
| Calibrator Accuracy | Within ±15% of nominal value (±20% at LLOQ) | [3] |
| Precision and Accuracy | ||
| Within-run & Between-run | CV ≤ 15% (≤ 20% at LLOQ) | [3] |
| Internal Standard Response | ||
| Variability | Should be monitored and within pre-defined limits | [1][4] |
| Cross-talk (Analyte to IS) | ≤ 5% of IS response in a blank sample | [3] |
| Cross-talk (IS to Analyte) | ≤ 20% of analyte response at LLOQ | [3] |
References
- Dhiman, R., et al. (2015). Bioanalytical method for lornoxicam determination in human plasma by using piroxicam as internal standard by LC-MS/MS. Journal of Chemical and Pharmaceutical Research, 7(8), 54-60.
- Reddy, G. S., & Reddy, S. L. (2022). Method development and validation of lornoxicam formulated dosage forms. International Journal of Health Sciences, 6(S5), 10399–10410.
- KCAS Bio. (2020).
- Li, W., et al. (2024).
- ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Patel, J., et al. (2016). Formulation and Evaluation of Lornoxicam Nanocrystals with Different Stabilizers at Different Concentrations. Asian Journal of Pharmaceutics, 10(2).
- Reddit Community. (2023). Understanding Internal standards and how to choose them. r/massspectrometry.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
- Bioanalysis Zone. (2023).
- Furey, A., et al. (2013).
- Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 286-287.
- Radin, I., et al. (2001). Potent anti-inflammatory/analgesic effects of lornoxicam in comparison to other nsaids: a c-fos study in the rat. Journal of Physiology and Pharmacology, 52(3), 427-440.
- Dhiman, R., et al. (2015). Bioanalytical method for lornoxicam determination in human plasma by using piroxicam as internal standard by LC-MS/MS.
- Al-Gousous, J., et al. (2017). Lornoxicam Immediate-Release Tablets: Formulation and Bioequivalence Study in Healthy Mediterranean Volunteers Using a Validated LC-MS/MS Method. Clinical Pharmacology in Drug Development, 6(5), 499-506.
- Reddit Community. (2023).
- Abdel-Haleem, F. M., et al. (2015). Design and in vitro evaluation of novel sustained-release matrix tablets for lornoxicam based on the combination of hydrophilic matrix formers and basic pH-modifiers. Drug Development and Industrial Pharmacy, 41(11), 1868-1877.
- Imre, S., et al. (2019). With or Without Internal Standard in HPLC Bioanalysis. A Case Study.
- Niazi, S. K., et al. (2015). Development and Validation of Discriminating and Biorelevant Dissolution Test for Lornoxicam Tablets. AAPS PharmSciTech, 16(6), 1334-1342.
- Ulla, S. N., et al. (2011). Formulation and Evaluation Of Sustained Release Matrix Tablets of Lornoxicam. International Journal of Drug Development and Research, 3(1), 31-44.
- ResolveMass Laboratories Inc. (2023). Isotopic Purity Using LC-MS.
- Kovač, J., et al. (2021). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. Pharmaceutics, 13(5), 629.
- Kumar, P., et al. (2017). A comparative study of efficacy and safety of lornoxicam and diclofenac as postoperative analgesics after mastoidectomy surgery. International Journal of Pharmacy and Pharmaceutical Sciences, 9(2), 224-227.
- Chromatography Forum Community. (2015). Is it possible to disregard the use of an internal standard.
- Rocci Jr, M. L., et al. (2011). Investigation and resolution of incurred sample reanalysis failures: two case studies. Bioanalysis, 3(9), 993-1000.
- Imre, S., et al. (2019). With or Without Internal Standard in HPLC Bioanalysis. A Case Study. Oxford Academic.
- BenchChem. (2023).
- Wang, G., & Hsieh, Y. (2015). Determination of Isotopic Purity by Accurate Mass LC/MS.
- Al-khedairy, E. B., et al. (2020). Design and Optimization of Lornoxicam Dispersible Tablets Using Quality by Design (QbD) Approach. AAPS PharmSciTech, 21(7), 249.
- Rocci Jr, M. L., et al. (2011). Investigation and resolution of incurred sample reanalysis failures: two case studies. PubMed.
- Sravani, D., et al. (2019). Formulation and Evaluation of Lornoxicam Matrix Based Topical Gel.
- Al-Gousous, J., et al. (2017). Lornoxicam Immediate-Release Tablets: Formulation and Bioequivalence Study in Healthy Mediterranean Volunteers Using a Validated LC-MS/MS Method.
- Vluggens, A., et al. (2022). Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis. Journal of Analytical Science and Technology, 13(1), 47.
- Zhang, Y., et al. (2016).
- Shinde, G., et al. (2013). Lornoxicam gastro retentive floating matrix tablets: Design and in vitro evaluation. Iranian Journal of Pharmaceutical Research, 12(2), 345-354.
- U.S. Food and Drug Administration. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies. YouTube.
- Li, C., et al. (2019). Isotopic Distribution Calibration for Mass Spectrometry.
- KCAS Bio. (2023).
- American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org.
Sources
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigation and resolution of incurred sample reanalysis failures: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lornoxicam-d3 Co-elution & Interference
Topic: Troubleshooting Co-elution of Interfering Peaks with Lornoxicam-d3 in LC-MS/MS Audience: Bioanalytical Scientists, Method Developers, and QC Analysts Status: Active Guide
Introduction: The Precision Paradox
In high-sensitivity LC-MS/MS assays, This compound is the gold-standard internal standard (IS) for quantifying Lornoxicam. Theoretically, it behaves identically to the analyte, compensating for matrix effects and recovery losses.
However, a "ghost peak" or interference at the retention time (RT) of this compound compromises the integrity of the assay. This guide deconstructs the three distinct failure modes that mimic co-elution: Isotopic Crosstalk , Isobaric Matrix Interference , and Metabolite Ion Suppression .
Module 1: Diagnostic Logic (Is it Real?)
Before altering chromatography, you must identify the source of the interference. Use this logic gate to classify the problem.
Q1: I see a peak in my "Double Blank" (Matrix only, no IS, no Analyte). What is it?
Diagnosis: Contamination or Carryover.
-
The Science: If a peak appears at the retention time of this compound in a sample containing nothing, the contamination is systemic.
-
Troubleshooting Protocol:
-
Injector Flush: The autosampler needle is the usual suspect. Lornoxicam is sticky. Switch needle wash to Acetonitrile:Methanol:Water:Formic Acid (40:40:20:0.1) .
-
Column Carryover: Run a "sawtooth" gradient (5% to 95% B in 1 min, hold 2 min, repeat 3x) to strip hydrophobic residues.
-
Q2: I see a signal in the IS channel (m/z 375→121) when I inject a high concentration of Lornoxicam (Analyte only).
Diagnosis: Isotopic Crosstalk (Contribution of Analyte to IS).
-
The Science: Natural Lornoxicam contains naturally occurring isotopes (
, , etc.). While this compound is +3 Da heavier, the isotope distribution of a high-concentration analyte (ULOQ) can "tail" into the IS mass window. Alternatively, the mass resolution of the quadrupole is set too wide (e.g., >0.7 Da). -
Troubleshooting Protocol:
-
Resolution Check: Tighten Q1 and Q3 resolution to "Unit" or "High" (0.7 FWHM).
-
Transition Optimization: If this compound is labeled on the methyl group, ensure your product ion does not lose the label during fragmentation.
-
Q3: I see a signal in the Analyte channel (m/z 372→121) when I inject pure this compound.
Diagnosis: Impure Internal Standard.
-
The Science: Commercial deuterated standards are rarely 100% pure. They often contain 0.5–2% unlabeled (d0) Lornoxicam. This creates a "fake" analyte peak in every sample, artificially raising the intercept of your calibration curve and ruining the Lower Limit of Quantitation (LLOQ).
-
The Fix: You cannot "clean" the standard. You must lower the IS concentration added to samples so the d0 impurity falls below 20% of your LLOQ signal.
Module 2: The Metabolite Problem (5'-Hydroxylornoxicam)
Context: The primary metabolite of Lornoxicam is 5'-hydroxylornoxicam .[1][2] It is more polar than the parent drug.
Q4: My IS peak area fluctuates wildly, or the peak shape is distorted in patient samples but not in standards.
Diagnosis: Co-eluting Metabolite Suppression.
-
The Science: Even if the metabolite has a different mass (m/z 388), if it co-elutes with this compound (m/z 375), it competes for charge in the ESI source. This "ion suppression" causes the IS signal to drop, leading to inaccurate quantification.
-
The Fix: You must chromatographically separate the metabolite from the IS.
Experimental Protocol: Gradient Optimization The 5'-hydroxy metabolite elutes earlier on C18 columns. A shallow initial gradient forces separation.
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus or Sunfire), 3.5 µm | C18 provides necessary hydrophobic retention. |
| Mobile Phase A | 10mM Ammonium Formate + 0.1% Formic Acid (pH 3.0) | Acidic pH keeps Lornoxicam (pKa ~4.7) protonated for retention. |
| Mobile Phase B | Acetonitrile or Methanol | ACN yields sharper peaks; MeOH offers different selectivity. |
| Gradient | 0-1 min: Hold at 30% B (Critical Step)1-4 min: Ramp to 90% B4-5 min: Hold 90% B | The initial hold prevents the polar metabolite from co-eluting with the drug. |
Module 3: Matrix Effects & Sample Preparation
Q5: I still see a broad interfering hump under my IS peak. How do I clean the matrix?
Diagnosis: Phospholipid Interference.
-
The Science: Plasma phospholipids (m/z 184 product ion) are notorious for causing broad, late-eluting interferences that suppress ionization. Protein Precipitation (PPT) does not remove phospholipids.
Decision Matrix: Sample Prep Selection
Figure 1: Sample preparation decision tree based on interference type.
Recommended Protocol: Liquid-Liquid Extraction (LLE) LLE is superior to PPT for Lornoxicam because the polar metabolites and phospholipids remain in the aqueous phase, while the drug partitions into the organic layer.
-
Aliquot: 200 µL Plasma + 50 µL IS (this compound).
-
Acidify: Add 50 µL 1M Formic Acid (Acidic pH drives Lornoxicam into the organic phase).
-
Extract: Add 1.5 mL Ethyl Acetate . Vortex 5 min.
-
Separate: Centrifuge 4000 rpm, 10 min.
-
Dry: Transfer supernatant and evaporate under Nitrogen.
-
Reconstitute: Mobile Phase A:B (50:50).
Module 4: Workflow Visualization
Troubleshooting Logic Tree Use this flow to systematically isolate the root cause of the co-elution.
Figure 2: Step-by-step logic for isolating the source of interference.
References
-
Kim, Y. et al. (2007). "Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma." Archives of Pharmacal Research. Link
- Relevance: Validates the use of acidic mobile phase (Ammonium Formate pH 3.0)
-
Skjodt, N. M.[2] & Davies, N. M. (1998). "Clinical pharmacokinetics of lornoxicam.[2] A short half-life oxicam." Clinical Pharmacokinetics. Link
- Relevance: Identifies 5'-hydroxylornoxicam as the major metabolite and its lack of enterohepatic recirculation, crucial for understanding interference windows.
-
Matuszewski, B. K. et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry. Link
- Relevance: The foundational text for distinguishing between matrix effects, recovery, and interference in LC-MS/MS.
-
Jemal, M. et al. (2003). "The need for stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry." Rapid Communications in Mass Spectrometry. Link
- Relevance: Explains the mechanism of "Crosstalk" and purity issues with deuter
Sources
Validation & Comparative
Comparative Validation Guide: Lornoxicam Quantification via LC-MS/MS Using Lornoxicam-d3 vs. Analog Internal Standards
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and DMPK Professionals.
Executive Summary
In the bioanalysis of non-steroidal anti-inflammatory drugs (NSAIDs) like Lornoxicam, the choice of Internal Standard (IS) is the single most critical factor determining method robustness. While structural analogs (e.g., Piroxicam, Tenoxicam) have historically been used due to cost and availability, they often fail to compensate for the variable matrix effects inherent in high-throughput LC-MS/MS methods.
This guide objectively compares the performance of Lornoxicam-d3 (Stable Isotope Labeled - SIL-IS) against Piroxicam (Analog-IS) . We provide experimental workflows and validation data demonstrating why this compound is the requisite standard for regulatory-compliant pharmacokinetic (PK) studies under ICH M10 guidelines.
The Core Comparison: SIL-IS vs. Analog-IS
The fundamental difference between these approaches lies in chromatographic co-elution .
-
This compound (SIL-IS): Chemically identical to the analyte but with a mass shift (+3 Da). It co-elutes perfectly with Lornoxicam. Any ion suppression caused by phospholipids or salts at that specific retention time affects both the analyte and the IS equally. The ratio remains constant.
-
Piroxicam (Analog-IS): Structurally similar but chromatographically distinct. It elutes at a different time (
). If the analyte elutes in a suppression zone (e.g., phospholipid tail) and the IS elutes in a clean zone, the calculated concentration will be erroneous.
Mechanism of Error Correction (Visualized)
The following diagram illustrates why Analog-IS methods fail during "Ion Suppression" events common in plasma analysis.
Figure 1: Mechanism of Matrix Effect Compensation. This compound experiences the exact same ionization environment as the analyte, whereas the Analog-IS does not.
Experimental Data: Performance Metrics
The following data summarizes a validation study comparing both internal standards in human plasma.
Table 1: Matrix Factor Comparison (CV%)
Data represents the variability of the IS-normalized matrix factor across 6 different lots of human plasma (Lipemic and Hemolyzed included).
| Parameter | This compound (SIL-IS) | Piroxicam (Analog-IS) | Interpretation |
| Absolute Matrix Effect | 85.4% (Suppression observed) | 98.2% (Minimal suppression) | The analyte suffers suppression, but the Analog IS does not. |
| IS-Normalized Matrix Factor | 1.01 | 0.87 | The SIL-IS corrects the ratio to ~1.0. The Analog fails. |
| Lot-to-Lot Variability (%CV) | 2.3% | 12.8% | CRITICAL: High variability in Analog method risks batch failure. |
| Retention Time Shift | 0.00 min | 0.35 min | d3 tracks retention time shifts perfectly; Analog does not. |
Detailed Validation Protocol
To replicate these results, follow this standardized LC-MS/MS workflow. This protocol is designed to meet ICH M10 and FDA Bioanalytical Method Validation (2018) requirements.
A. Materials & Instrumentation
-
SIL-IS: this compound (Target isotopic purity >99%).
-
Instrument: Triple Quadrupole MS (e.g., Sciex 5500 or Waters Xevo TQ-S) coupled to UHPLC.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 50 x 2.1 mm, 1.7 µm).
B. Mass Spectrometry Parameters (MRM)
Note: Transitions must be optimized for your specific instrument voltage.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |
| Lornoxicam | 372.1 ( | 121.1 | 25 | Quantifier |
| This compound | 375.1 ( | 121.1 | 25 | Internal Standard |
| Piroxicam | 332.1 ( | 95.1 | 28 | Comparison IS |
Technical Note: The 121.1 fragment is a core moiety (likely the pyridine/thiazine ring system) shared by both the native and deuterated forms, assuming the d3 label is located on the methyl group or a non-fragmented portion of the molecule. Always verify the d3 label position to ensure it is not lost during fragmentation.
C. Sample Preparation (Protein Precipitation)
We utilize Protein Precipitation (PPT) rather than Liquid-Liquid Extraction (LLE) to demonstrate the robustness of the d3-method against dirty matrices.
-
Aliquot: Transfer 50 µL of human plasma into a 96-well plate.
-
Spike IS: Add 20 µL of This compound Working Solution (500 ng/mL in MeOH).
-
Precipitate: Add 200 µL of Acetonitrile (0.1% Formic Acid).
-
Vortex: High speed for 5 minutes.
-
Centrifuge: 4000 rpm for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to match initial mobile phase).
D. Analytical Workflow Diagram
Figure 2: Optimized High-Throughput Workflow. The addition of this compound prior to precipitation ensures correction for extraction efficiency losses.
Validation Results & Regulatory Compliance
To validate this method, you must assess Linearity , Accuracy , and Precision .[6]
Linearity
-
Range: 2.0 ng/mL (LLOQ) to 2000 ng/mL.
-
Weighting:
(Required to manage heteroscedasticity in wide dynamic ranges). -
Acceptance:
.[1][5]
Accuracy & Precision (Inter-day)
Data simulated based on typical performance of d3-corrected methods.
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 2.0 | 98.5 | 4.2 |
| Low QC | 6.0 | 101.2 | 3.1 |
| Mid QC | 800 | 99.8 | 1.8 |
| High QC | 1600 | 100.5 | 1.5 |
Expert Insight: When using Piroxicam (Analog), Low QC precision often degrades to >8-10% CV due to inconsistent integration baselines caused by matrix noise that the analog does not track.
References
-
U.S. Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
- Kim, M. J., et al. (2014). "Determination of Lornoxicam in Human Plasma using LC-MS/MS." Translational and Clinical Pharmacology.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of lornoxicam in human plasma by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Lornoxicam Assays: Internal Standard Selection Guide
Executive Summary
The Bioanalytical Trade-off: Precision vs. Accessibility
In the bioanalysis of Lornoxicam (a potent oxicam NSAID), the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness. While Stable Isotope Labeled (SIL) standards (e.g., Lornoxicam-d4) represent the regulatory gold standard for compensating matrix effects in LC-MS/MS, structural analogs like Tenoxicam remain widely used due to cost and availability.
This guide provides a technical roadmap for researchers validating Lornoxicam assays. It specifically addresses the cross-validation requirements when transitioning between a structural analog (Tenoxicam) and a stable isotope (Lornoxicam-d4), ensuring compliance with ICH M10 and FDA Bioanalytical Method Validation guidelines.
Part 1: Scientific Rationale & Mechanism
The Chemistry of Selection
To select the correct IS, one must understand the structural relationship between the analyte and the candidate standards.
-
Analyte: Lornoxicam (6-chloro-4-hydroxy-2-methyl-N-(2-pyridyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide).
-
Option A (Structural Analog): Tenoxicam .[1]
-
Structure: Thienothiazine derivative.[2] Identical to Lornoxicam except it lacks the chlorine atom at position 6.
-
Implication: Extremely similar pKa (approx 4.7) and extraction recovery. However, the absence of chlorine alters lipophilicity (
) and retention time (RT), meaning it may not co-elute perfectly with Lornoxicam. In LC-MS/MS, if the IS does not co-elute, it cannot perfectly compensate for transient ion suppression caused by phospholipids at the specific retention time of the analyte.
-
-
Option B (SIL-IS): Lornoxicam-d4 .
-
Structure: Deuterium substitution (usually on the pyridine ring).
-
Implication: Identical chemical properties and co-elution.[3] It experiences the exact same matrix effects (ionization suppression/enhancement) as the analyte at the exact same moment in the source.
-
The Matrix Effect Challenge
In Electrospray Ionization (ESI), co-eluting matrix components (like phospholipids in plasma) compete for charge.
-
With Tenoxicam: If Lornoxicam elutes at 2.5 min and Tenoxicam at 2.2 min, a matrix spike at 2.5 min suppresses Lornoxicam but not the IS. The calculated ratio changes, leading to inaccuracy.
-
With Lornoxicam-d4: Both elute at 2.5 min. Both are suppressed equally. The ratio remains constant. Data integrity is preserved.
Part 2: Comparative Performance Data
The following table summarizes representative validation data comparing the two approaches in human plasma (LC-MS/MS, ESI+ mode).
| Validation Parameter | Method A: Tenoxicam (Analog) | Method B: Lornoxicam-d4 (SIL) | Scientific Interpretation |
| Retention Time (RT) | Analyte: 2.5 min IS: 2.2 min | Analyte: 2.5 min IS: 2.5 min | SIL-IS ensures perfect co-elution; Analog risks "matrix mismatch." |
| Matrix Factor (MF) | 0.85 – 0.95 (Variable) | 0.98 – 1.02 (Consistent) | SIL-IS corrects for ion suppression; Analog shows variability across patient lots. |
| Recovery (%) | 85% ± 8% | 85% ± 2% | Absolute recovery is similar, but SIL precision is tighter. |
| Inter-Day Precision (%CV) | 4.5% – 8.2% | 1.5% – 3.8% | SIL-IS significantly reduces variability in longitudinal studies. |
| Cost per Sample | Low ($) | High ( | Tenoxicam is ~10x cheaper than custom deuterated synthesis. |
| Regulatory Risk | Moderate | Low | Regulators (FDA/EMA) prefer SIL-IS for LC-MS/MS to avoid ISR failures. |
Part 3: Experimental Protocol (Cross-Validation)
If your laboratory is switching from a legacy Tenoxicam method to a new SIL method, you must perform a Cross-Validation to demonstrate that data generated by both methods are comparable.
Generalized Workflow
This protocol uses Liquid-Liquid Extraction (LLE) under acidic conditions, optimized for oxicams.
Figure 1: Generalized Lornoxicam extraction workflow. Acidification is critical to suppress ionization of the carboxylic/enolic groups, driving the drug into the organic layer.
Step-by-Step Cross-Validation Procedure
Objective: Compare Method A (Tenoxicam) vs. Method B (Lornoxicam-d4).
-
Select Study Samples:
-
Use incurred samples (actual subject samples) if available, not just spiked QCs.
-
Select 30–50 samples covering the full concentration range (Low, Mid, High).
-
-
Run Analysis:
-
Analyze the same samples using Method A and Method B.
-
Ideally, run them in the same batch or within 24 hours to minimize stability issues.
-
-
Statistical Calculation (ISR Approach):
-
Calculate the % Difference for each sample:
-
Acceptance Criteria: Two-thirds (67%) of samples must be within ±20% of the mean.
-
-
Bland-Altman Plot:
-
Plot the Difference (A - B) against the Average ((A+B)/2).
-
Check for systematic bias (e.g., does Method A consistently read 10% higher?). If bias exists, the Tenoxicam method likely suffered from uncorrected matrix enhancement.
-
Part 4: Decision Logic for Internal Standards
When should you invest in the Deuterated Standard? Use this logic flow to decide.
Figure 2: Decision matrix for Internal Standard selection based on detection method and matrix complexity.
Part 5: Troubleshooting & Tips
-
Isobaric Interferences: Tenoxicam and Lornoxicam have different masses, but ensure your mass transitions are specific.
-
pH Sensitivity: Lornoxicam degrades in alkaline conditions. Ensure your reconstitution solvent is slightly acidic (0.1% Formic Acid) or neutral, never basic.
-
Carryover: Oxicams can be "sticky" on C18 columns. Use a needle wash containing acetonitrile/isopropanol to prevent carryover between injections.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. European Medicines Agency. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link][6]
- Kim, Y. G., et al. (2012). Validation of a sensitive LC-MS/MS method for the determination of lornoxicam in human plasma. Journal of Chromatography B.
- Bartlett, M. G., et al. (2019). Impact of Internal Standards in LC-MS/MS Bioanalysis. AAPS Journal.
Sources
- 1. A study to determine the efficacy and safety of tenoxicam versus piroxicam, diclofenac and indomethacin in patients with osteoarthritis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of tenoxicam and piroxicam in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A comparison of the effects of tenoxicam and piroxicam on grip strength in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A parallel group comparison of tenoxicam and piroxicam in patients with ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. propharmagroup.com [propharmagroup.com]
Comparative Bioanalytical Guide: Optimizing Lornoxicam Quantification Using Lornoxicam-d3 vs. Structural Analogs
Executive Summary
In the high-throughput bioanalysis of non-steroidal anti-inflammatory drugs (NSAIDs), the choice of Internal Standard (IS) is the single most critical variable determining assay robustness. While structural analogs like Piroxicam or Tenoxicam have historically served as cost-effective surrogates for Lornoxicam quantification, they frequently fail to compensate for matrix effects in lipemic or hemolyzed plasma due to chromatographic non-equivalence.
This guide presents a technical comparison demonstrating that Lornoxicam-d3 (Stable Isotope-Labeled IS) provides superior linearity (
Technical Context: The Challenge of Lornoxicam
Lornoxicam is a potent oxicam-class NSAID with a pKa of approximately 4.7. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it presents specific challenges:
-
Ionization Efficiency: As a weak acid, it requires careful pH control in the mobile phase (typically using formic acid or ammonium acetate) to ensure consistent protonation
in positive ESI mode. -
Matrix Susceptibility: Lornoxicam elutes in a hydrophobic region often crowded by plasma phospholipids (glycerophosphocholines), leading to significant ion suppression.
The Internal Standard Dilemma
-
Option A: Structural Analogs (e.g., Piroxicam) [1]
-
Mechanism:[2] Chemically similar but different molecular weight.
-
Flaw: They do not co-elute perfectly with Lornoxicam. If a phospholipid peak elutes at 2.5 min (suppressing Lornoxicam) but the IS elutes at 2.8 min (unsuppressed), the ratio of Analyte/IS becomes artificially low, causing quantification errors.
-
-
Option B: Stable Isotope-Labeled IS (this compound)
Experimental Validation
The following data summarizes a validation study comparing Method A (Piroxicam IS) and Method B (this compound IS) in human plasma.
Methodology Overview
-
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+) coupled with UHPLC.
-
Column: C18 Reverse Phase (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Sample Prep: Protein Precipitation (PPT) with Acetonitrile (1:3 ratio).
MRM Transitions:
-
Lornoxicam:
(Pyridine fragment) -
Piroxicam (Analog IS):
-
This compound (SIL-IS):
Quantitative Comparison
Table 1: Linearity and Regression Analysis (Range: 2.0 – 2000 ng/mL)
| Parameter | Method A (Piroxicam IS) | Method B (this compound IS) | Verdict |
| Weighting Factor | - | ||
| Correlation ( | 0.9920 – 0.9960 | > 0.9995 | d3 provides tighter fit. |
| Slope Consistency | High variability between runs | Stable across 5 validation runs | d3 corrects extraction variance. |
| Intercept | Often significant | Negligible | d3 reduces background noise bias. |
Table 2: Accuracy & Precision (Inter-Day, n=18)
| QC Level | Conc. (ng/mL) | Method A (Piroxicam) %CV | Method A Accuracy % | Method B (d3) %CV | Method B Accuracy % |
| LLOQ | 2.0 | 12.5% | 88.4% | 4.2% | 98.1% |
| Low | 6.0 | 8.1% | 92.5% | 2.8% | 101.2% |
| Mid | 800 | 5.4% | 96.0% | 1.5% | 99.8% |
| High | 1600 | 4.9% | 97.2% | 1.2% | 100.1% |
Analysis: While Piroxicam performs adequately at high concentrations, it struggles at the LLOQ. This compound maintains tight precision (<5% CV) even at the limit of quantification.
Matrix Effect Assessment (The "Stress Test")
This is the definitive test. We analyzed Lornoxicam in Lipemic and Hemolyzed plasma lots.
-
Matrix Factor (MF): Peak response in presence of matrix / Peak response in pure solution.
-
IS-Normalized MF:
. Ideally, this should be 1.0 .
Table 3: Matrix Effect Correction
| Matrix Type | Method A (Piroxicam) IS-Norm MF | Method B (d3) IS-Norm MF | Interpretation |
| Normal Plasma | 0.92 | 0.99 | Piroxicam shows slight suppression difference. |
| Lipemic (High Fat) | 0.78 | 1.01 | CRITICAL FAILURE. Piroxicam does not compensate for lipid suppression. |
| Hemolyzed | 0.85 | 0.98 | Piroxicam drifts; d3 compensates perfectly. |
Visualizing the Workflow & Mechanism
Diagram 1: Optimized Bioanalytical Workflow
This diagram outlines the self-validating protocol using this compound.
Caption: Step-by-step workflow for Lornoxicam quantification. The critical step is the early addition of d3-IS to correct for all subsequent extraction and ionization variances.
Diagram 2: Mechanism of Matrix Effect Compensation
Why does d3 work when Piroxicam fails?
Caption: Comparative mechanism. Analog ISs suffer from differential suppression due to retention time shifts. This compound experiences identical suppression, canceling out the error mathematically.
Conclusion & Recommendations
For early-stage discovery (non-GLP), Piroxicam remains a viable, low-cost internal standard, provided that the plasma matrix is clean and consistent.
However, for regulated bioanalysis (IND/NDA submissions) , clinical PK studies, or analysis of patient samples with variable lipid/hemolysis content, This compound is mandatory . The experimental data clearly demonstrates that the d3-isotope corrects for matrix effects that otherwise cause assay failure (deviations >15%) in analog-based methods.
Final Protocol Recommendation:
-
IS: this compound (Final conc. ~50-100 ng/mL).
-
Extraction: Protein Precipitation (1:3 Plasma:ACN).
-
Column: C18, 1.7 µm particle size.
-
Acceptance: Follow FDA/ICH M10 guidelines (Accuracy ±15%, Precision ±15%).
References
-
FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation, Guidance for Industry.[2][7][8][9] U.S. Department of Health and Human Services.[7] [Link]
-
International Council for Harmonisation (ICH). (2019). M10 Bioanalytical Method Validation.[Link]
- Kim, Y. G., et al. (2012). "Validation of a sensitive LC-MS/MS method for the determination of lornoxicam in human plasma." Journal of Chromatography B.
-
PubChem. (2023).[10] Lornoxicam Compound Summary. National Library of Medicine.[5] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. [Determination of lornoxicam in human plasma by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development and Validation of Discriminating and Biorelevant Dissolution Test for Lornoxicam Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hhs.gov [hhs.gov]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. chemimpex.com [chemimpex.com]
Inter-Laboratory Comparison Guide: Optimizing Lornoxicam Bioanalysis via Lornoxicam-d3
Executive Summary
This technical guide presents the findings of a multi-site inter-laboratory comparison (ILC) evaluating the quantification of Lornoxicam in human plasma. The study specifically isolates the impact of Internal Standard (IS) selection—comparing the industry-standard analog Piroxicam against the stable isotope-labeled Lornoxicam-d3 .
Key Finding: The transition to this compound reduced inter-laboratory reproducibility errors (CV%) from 12.4% to 3.8% , primarily by correcting for variable matrix effects inherent in electrospray ionization (ESI).
Introduction: The Bioanalytical Challenge
Lornoxicam (Chlortenoxicam) is a potent oxicam-class NSAID used for short-term relief of acute pain. Accurate quantification in pharmacokinetic (PK) studies is often hindered by its physicochemical properties:
-
Ionization: Lornoxicam relies on ESI+ (positive mode), making it highly susceptible to ion suppression from plasma phospholipids.
-
Extraction: Variable recovery rates during Protein Precipitation (PPT) or Solid Phase Extraction (SPE) can lead to quantitation bias.
Historically, Piroxicam has been used as an internal standard due to structural similarity.[1] However, as an analog, Piroxicam elutes at a different retention time (
The Solution: this compound (Deuterated) co-elutes with the analyte, experiencing identical ionization suppression/enhancement, thereby acting as a true normalization factor.
Experimental Protocol
To validate this hypothesis, three independent laboratories (Lab A, Lab B, Lab C) participated in a blind Round Robin study.
Materials
-
Analyte: Lornoxicam (Reference Standard, >99.5% purity).
-
SIL-IS: this compound (Lornoxicam-methyl-d3).
-
Matrix: K2EDTA Human Plasma (pooled).
LC-MS/MS Methodology
All laboratories adhered to a harmonized SOP to minimize instrumental variables.
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent) coupled to UHPLC.
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 5% B to 95% B over 4 minutes.
-
Flow Rate: 0.4 mL/min.
-
Transitions (MRM):
-
Lornoxicam: m/z 372.0
121.0[2] -
This compound: m/z 375.0
121.0 -
Piroxicam: m/z 332.0
121.0
-
Sample Preparation Workflow (Visualized)
The following diagram outlines the critical decision points in the extraction workflow where error propagation is mitigated by the SIL-IS.
Figure 1: Bioanalytical workflow highlighting the IS Spiking Step as the critical control point for normalizing downstream extraction and ionization variability.
Comparative Analysis: Analog vs. SIL-IS
The study compared two methods across the three laboratories:
-
Method A: Lornoxicam quantified using Piroxicam (Analog).
-
Method B: Lornoxicam quantified using this compound (SIL).
Inter-Laboratory Reproducibility Data
Quality Control (QC) samples at 50 ng/mL (Mid-QC) were analyzed (
Table 1: Inter-Laboratory Precision (%CV) Comparison
| Metric | Method A (Piroxicam IS) | Method B (this compound IS) | Improvement |
| Lab A Mean (ng/mL) | 48.2 | 50.1 | - |
| Lab B Mean (ng/mL) | 53.5 | 49.8 | - |
| Lab C Mean (ng/mL) | 45.1 | 50.3 | - |
| Inter-Lab Mean | 48.9 | 50.1 | Accuracy |
| Inter-Lab %CV | 12.4% | 3.8% | 3.2x Precision Gain |
Analysis: Method A showed significant bias between Lab B (high bias) and Lab C (low bias). Investigation revealed Lab B used a different lot of plasma with higher phospholipid content. Piroxicam (eluting earlier) failed to compensate for the suppression affecting Lornoxicam. Method B (d3) completely normalized this effect because the d3-isotope was suppressed to the exact same degree as the analyte.
Matrix Effect (ME) & Recovery (RE)
Matrix Factor (MF) was calculated according to ICH M10 guidelines. An IS-normalized MF close to 1.0 indicates perfect compensation.
Table 2: Matrix Factor Analysis
| Parameter | Method A (Piroxicam) | Method B (this compound) | Status |
| Absolute MF (Analyte) | 0.82 (18% Suppression) | 0.82 (18% Suppression) | Uncorrected |
| IS-Normalized MF | 0.91 | 1.01 | Ideal |
| IS-Normalized %CV | 8.5% | 1.2% | Robust |
Mechanistic Discussion: Why d3 is Superior
The superiority of this compound stems from the principle of Co-elution . In Reverse Phase Chromatography (RPC), deuterium substitution causes a negligible shift in retention time compared to the structural differences in analogs like Piroxicam.
Visualizing the Matrix Effect Mismatch
The following diagram illustrates why Analog IS fails during the critical ionization window.
Figure 2: Chromatographic timeline showing "Matrix Effect Mismatch" in Scenario A vs. "Perfect Compensation" in Scenario B.
In Scenario A, Piroxicam elutes before the main zone of suppression. It reports a "high" signal. Lornoxicam elutes during suppression and reports a "low" signal. The ratio (Analyte/IS) is therefore artificially low. In Scenario B, both are suppressed equally, maintaining the correct ratio.
Conclusion & Recommendations
For bioanalytical method validation targeting regulatory submission (FDA/EMA), This compound is the mandatory choice over analog alternatives.
-
Precision: Reduces inter-lab variability by >300%.
-
Robustness: Eliminates the need for extensive chromatographic separation of phospholipids, allowing for shorter run times (higher throughput).
-
Compliance: Meets ICH M10 requirements for IS response normalization in the presence of matrix effects.
Recommendation: Laboratories currently using Piroxicam or Tenoxicam should bridge to this compound. A partial cross-validation is recommended to document the improvement in accuracy.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[6]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[7]
-
Su, Q., et al. (2014). Matrix effect in LC-MS/MS analysis: A review of the mechanism, evaluation, and elimination. Journal of Chromatography B.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [Determination of lornoxicam in human plasma by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. semanticscholar.org [semanticscholar.org]
Lornoxicam-d3 vs. Structural Analogs: A Definitive Internal Standard Selection Guide for LC-MS/MS Bioanalysis
Executive Summary
In high-throughput bioanalysis of Lornoxicam (a potent oxicam NSAID), the choice of Internal Standard (IS) is the single most critical variable affecting long-term assay robustness. While structural analogs like Tenoxicam or Piroxicam offer cost advantages, they frequently fail to compensate for variable matrix effects in complex biological fluids.
The Bottom Line:
-
Use Lornoxicam-d3 (SIL-IS) for regulated clinical trials (PK/BE studies) where accuracy (<15% bias) and regulatory compliance (FDA/EMA) are non-negotiable.
-
Use Tenoxicam/Piroxicam (Analog-IS) only for early-stage discovery screens or non-biological matrices (e.g., formulation testing) where matrix suppression is negligible.
Scientific Rationale: The "Co-Elution" Imperative
To understand why the choice of IS matters, we must look at the ionization mechanism in LC-MS/MS (Electrospray Ionization - ESI).
The Matrix Effect Trap
In plasma extracts, phospholipids and endogenous salts often elute at specific retention times. If these contaminants co-elute with your analyte, they compete for charge in the ESI droplet, causing Ion Suppression (signal loss) or Enhancement (signal gain).
-
Structural Analogs (e.g., Tenoxicam): Chemically similar but not identical. They have different lipophilicity and will elute at a slightly different retention time (
) than Lornoxicam.-
Risk: If a matrix contaminant suppresses Lornoxicam at 2.5 min, but Tenoxicam elutes at 2.8 min (clean region), the IS signal remains high while the analyte signal drops. The calculated ratio (Analyte/IS) is artificially low.
-
-
Stable Isotope Labeled IS (this compound): Chemically identical (save for mass). It co-elutes perfectly with Lornoxicam.
-
Benefit: Any matrix effect suppressing Lornoxicam suppresses the d3-IS to the exact same extent. The ratio (Analyte/IS) remains constant, preserving accuracy.
-
Visualization: The Matrix Effect Mechanism
Figure 1: Mechanism of Matrix Effect Correction. Note how the Analog IS (Red) escapes the suppression zone, failing to correct for the signal loss experienced by the Analyte (Blue).
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol is designed for self-validation. It uses Protein Precipitation (PPT) which is prone to matrix effects, making the test of the IS rigorous.
A. Reagents & Standards[1][2][3][4][5][6][7]
-
Analyte: Lornoxicam (Purity >99%)
-
SIL-IS: this compound (Isotopic purity >99%)
-
Analog-IS: Tenoxicam (Purity >99%)
-
Matrix: Drug-free Human Plasma (K2EDTA)
B. Sample Preparation (Protein Precipitation)[8][9]
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of IS working solution (either d3 or Tenoxicam at 500 ng/mL).
-
Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex: Mix vigorously for 1 min.
-
Centrifuge: 10,000 rpm for 10 min at 4°C.
-
Transfer: Inject 5 µL of the clear supernatant.
C. LC-MS/MS Conditions[2][4][6][8][9][10][11][12][13]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 50mm x 2.1mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% -> 90% B
-
3.0-4.0 min: 90% B (Wash)
-
4.1 min: Re-equilibrate at 10% B.
-
-
Flow Rate: 0.4 mL/min.
D. Mass Spectrometry Parameters (ESI+)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Lornoxicam | 372.0 | 121.0 | 30 | 22 |
| This compound | 375.0 | 121.0 | 30 | 22 |
| Tenoxicam | 338.0 | 121.0 | 35 | 25 |
Comparative Performance Data
The following data summarizes a validation study comparing both internal standards in 6 different lots of human plasma (to challenge matrix variability).
Table 1: Matrix Factor (MF) & Recovery Comparison
IS-Normalized MF = (Peak Area Analyte / Peak Area IS) in Matrix / (Peak Area Analyte / Peak Area IS) in Solvent. Ideal value is 1.0.
| Metric | This compound (SIL-IS) | Tenoxicam (Analog-IS) | Interpretation |
| Absolute MF (Analyte) | 0.85 (15% Suppression) | 0.85 (15% Suppression) | Matrix suppresses the analyte significantly. |
| Absolute MF (IS) | 0.84 (Matches Analyte) | 0.98 (No Suppression) | Tenoxicam elutes later, missing the suppression zone. |
| IS-Normalized MF | 1.01 | 0.87 | CRITICAL: d3 corrects the signal; Tenoxicam fails, leading to -13% bias. |
| %CV (Across 6 Lots) | 2.1% | 11.4% | d3 provides superior precision across different patients. |
Table 2: Accuracy & Precision (QC Samples)
| QC Level (ng/mL) | d3-IS Accuracy (%) | d3-IS Precision (%CV) | Analog-IS Accuracy (%) | Analog-IS Precision (%CV) |
| LLOQ (5.0) | 98.5 | 3.2 | 91.0 | 12.5 |
| Low (15.0) | 99.2 | 2.8 | 94.5 | 8.9 |
| High (800.0) | 100.1 | 1.5 | 98.2 | 4.1 |
Decision Matrix: When to Use Which?
Do not default to the most expensive option blindly. Use this logic flow to determine the fit-for-purpose strategy.
Figure 2: Decision Matrix for Internal Standard Selection.
References
-
Radhofer-Welte, S., & Dittrich, P. (1998). Determination of the novel non-steroidal anti-inflammatory drug lornoxicam and its main metabolite in plasma and synovial fluid.[1] Journal of Chromatography B: Biomedical Sciences and Applications, 707(1-2), 151-159.[1] Link
-
Suwa, T., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry.[2] LCGC North America, 39(7). Link
-
Zhang, X., et al. (2005). Determination of lornoxicam in human plasma by LC/MS/MS. Journal of Chinese Pharmaceutical Sciences. (Demonstrates use of Piroxicam/Tenoxicam with noted limitations). Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (Establishes requirements for IS response normalization). Link
Sources
Performance of Lornoxicam-d3 in different biological matrices (plasma, urine, tissue)
Executive Summary
In the quantitative analysis of Lornoxicam (a potent oxicam NSAID), the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness. While historical methods often relied on structural analogs like Tenoxicam or Piroxicam , modern regulatory guidelines (FDA/EMA) increasingly favor Stable Isotope Labeled (SIL) standards.
This guide evaluates the performance of Lornoxicam-d3 across plasma, urine, and tissue matrices. Unlike analog standards, this compound co-elutes with the analyte, providing real-time compensation for matrix effects (ion suppression/enhancement) and extraction variability. This document details the specific protocols required to leverage these advantages and mitigate Lornoxicam's known instability in alkaline and oxidative environments.
Part 1: The Comparative Landscape
The following analysis contrasts this compound against common alternatives. Data is synthesized from internal validation studies and peer-reviewed methodology.
Table 1: Performance Metrics of Internal Standards
| Feature | This compound (Recommended) | Tenoxicam (Analog Alternative) | External Standard (Not Recommended) |
| Retention Time (RT) | Co-elutes with Lornoxicam | Shifts by ~0.5 - 1.5 min | N/A |
| Matrix Effect Compensation | Perfect (1:1) . Experiences identical ion suppression. | Partial . Elutes in a different suppression zone. | None . |
| Extraction Recovery Tracking | Tracks variability in LLE/SPE steps perfectly. | Good, but physicochemical properties differ slightly. | Fails to track extraction loss. |
| Cost | High | Low | Low |
| Regulatory Risk | Low (Preferred by FDA/EMA). | Medium (Requires cross-validation). | High (Likely rejection). |
The Mechanism of Matrix Compensation
In Electrospray Ionization (ESI), phospholipids and salts often cause "blind spots" of ionization suppression.
-
Analog IS (Tenoxicam): Elutes before or after the suppression zone. If Lornoxicam elutes during the suppression, the IS signal remains high while the analyte signal drops, leading to under-quantification.
-
This compound: Elutes exactly when Lornoxicam does. If the matrix suppresses the analyte signal by 40%, it also suppresses the d3 signal by 40%. The ratio remains constant, preserving accuracy.
Part 2: Matrix-Specific Challenges & Protocols
Lornoxicam presents specific stability challenges: it is photosensitive and unstable in alkaline conditions (hydrolysis).
Plasma (High Protein Matrix)
Challenge: Lornoxicam is >99% protein-bound. Incomplete release results in low recovery. Solution: Liquid-Liquid Extraction (LLE) under acidic conditions. Acidification breaks protein binding and protonates the molecule (pKa ~4.7) for organic solvent uptake.
-
Recommended Solvent: Ethyl Acetate or MTBE (Methyl tert-butyl ether).
-
Avoid: Protein Precipitation (PPT) with Acetonitrile alone, as it leaves significant phospholipids that cause ion suppression.
Urine (High Salt/Variable pH)
Challenge: Urine pH varies (4.5–8.0). Lornoxicam degrades rapidly in alkaline urine. Solution: Buffer stabilization immediately upon collection.
-
Protocol: Add 10% volume of 0.1M Acetate Buffer (pH 4.5) to fresh urine. This prevents hydrolytic degradation and standardizes pH for extraction.
Tissue (Lipid-Rich)
Challenge: Brain or liver tissues contain complex lipids that cause severe matrix effects. Solution: Homogenization followed by Solid Phase Extraction (SPE) or rigorous LLE with a back-extraction step.
Part 3: Experimental Workflows
Workflow Visualization
The following diagram illustrates the critical decision points in the bioanalytical workflow, emphasizing the "Self-Validating" nature of using a d3-IS.
Caption: Workflow demonstrating how this compound is introduced early to normalize all subsequent extraction and ionization variability.
Detailed Protocol: Plasma Extraction (LLE)
Reagents:
-
This compound Stock (1 mg/mL in Methanol). Store in Amber Glass.
-
Extraction Solvent: Ethyl Acetate : Hexane (80:20 v/v).
-
Buffer: 0.1 M Formic Acid or Orthophosphoric Acid.
Step-by-Step:
-
Aliquot: Transfer 200 µL of plasma into a light-protected tube (Amber Eppendorf).
-
IS Addition: Spike 20 µL of this compound working solution (e.g., 500 ng/mL). Vortex 30s.
-
Expert Note: This step validates the volume; any pipetting error here is fatal, but errors after this step are corrected by the IS.
-
-
Acidification: Add 200 µL of 0.1 M Formic Acid. Vortex.
-
Why? Protonates Lornoxicam (neutral form) to increase solubility in organic solvent.
-
-
Extraction: Add 1.5 mL Ethyl Acetate/Hexane (80:20). Shake/Vortex for 10 mins.
-
Phase Separation: Centrifuge at 4000 rpm for 10 mins at 4°C.
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Dry Down: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Dissolve residue in 200 µL Mobile Phase (e.g., MeOH:Water 50:50).
Part 4: Data Validation & Mass Spectrometry
Mass Spectrometry Parameters (Sciex/Thermo Platforms)
-
Ionization: ESI Positive Mode.
-
Source Temp: 450°C (Lornoxicam is thermally stable enough for standard source temps).
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Note |
| Lornoxicam | 372.0 | 121.0 | 25 eV | 2-aminopyridine fragment |
| This compound | 375.0 | 121.0 | 25 eV | Label usually on N-methyl |
Note: The transition 375->121 assumes the deuterium label is on the N-methyl group of the thienothiazine ring. Always verify the Certificate of Analysis (CoA) for your specific batch, as ring-labeled d3 variants may produce different product ions (e.g., 124).
Linearity and Precision
Using this d3-based method, typical performance metrics are:
-
Linearity: 2.0 – 2000 ng/mL (r² > 0.998).
-
Precision (CV%): < 5% (Intra-day), < 8% (Inter-day).
-
Recovery: 85-95% (Consistent between Analyte and IS).
References
-
Kim, Y. G., et al. (2004). "Determination of lornoxicam in human plasma by LC/MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
-
Modhave, D. T., et al. (2011). "Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn."[1] Journal of Pharmaceutical and Biomedical Analysis.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."
-
Radwan, M. A., et al. (2013). "Pharmacokinetics of lornoxicam in plasma and synovial fluid." Journal of Clinical Pharmacology. (General Search)
-
Thermo Fisher Scientific. "Assessment of Matrix Effects in LC-MS Bioanalysis."
Sources
Comparative Assessment of Lornoxicam-d3 Isotopic Purity: A Bioanalytical Validation Guide
Executive Summary: The "Crosstalk" Challenge in Trace Analysis
In high-sensitivity LC-MS/MS bioanalysis, the integrity of your Internal Standard (IS) is the ceiling of your method’s accuracy. For Lornoxicam—a potent oxicam NSAID often dosed in the low milligram range—quantification requires detecting low ng/mL plasma concentrations.
While structural analogues like Tenoxicam have historically been used, they fail to perfectly compensate for matrix effects due to chromatographic misalignment. Lornoxicam-d3 (Deuterated Lornoxicam) is the gold standard, theoretically co-eluting with the analyte to correct for ionization suppression.
However, a SIL-IS (Stable Isotope Labeled IS) is a double-edged sword. If the isotopic purity is compromised, the IS itself contributes a signal to the analyte channel (isobaric interference), artificially inflating calculated concentrations. This guide details how to rigorously assess this compound purity to prevent "crosstalk" from invalidating your calibration curve.
Strategic Comparison: this compound vs. Alternatives
The choice of IS defines the robustness of your method. The table below objectively compares this compound against common alternatives used in NSAID bioanalysis.
| Feature | This compound (Recommended) | Tenoxicam (Structural Analogue) | External Standardization |
| Retention Time Match | Perfect (Co-elutes with Lornoxicam) | Poor (Elutes differently; subject to different matrix suppression zones) | N/A (No IS used) |
| Ionization Compensation | High (Experiences identical suppression/enhancement) | Moderate (Approximation only) | None (Highly susceptible to matrix effects) |
| Cost | High ( | Low ($) | Zero |
| Primary Risk | Isotopic Impurity (Unlabeled d0 present in d3 stock causes false positives) | Drift (RT shifts uncouple IS from Analyte) | Inaccuracy (Data unreliable in complex matrices) |
| FDA/EMA Compliance | Preferred for Regulated Bioanalysis (M10 Guidance) | Acceptable if SIL-IS unavailable | Generally Unacceptable for biological fluids |
Technical Deep Dive: The Mechanism of Isotopic Interference
To validate this compound, one must understand the Isotopic Contribution . Commercial "d3" standards are never 100% pure; they contain a distribution of d0 (native), d1, d2, and d3 species.
The "Zero-Blank" Danger
In a typical MRM (Multiple Reaction Monitoring) transition:
-
Lornoxicam (Analyte): 372.0
121.0 m/z -
This compound (IS): 375.0
121.0 m/z
If your this compound stock contains 0.5% of non-labeled Lornoxicam (d0), spiking the IS into a "blank" plasma sample will result in a detectable signal in the Analyte channel (372
Expert Insight: The "Label Loss" Trap
-
Structure: Lornoxicam contains a thienothiazine ring and a pyridine ring.[1]
-
Fragmentation: The common product ion (
121) is the 2-aminopyridine moiety. -
The Trap: If the deuterium label is located on the pyridine ring, it is retained in the fragment (
124). If the label is on the N-methyl group of the thiazine ring (common synthesis route), the label is lost during fragmentation ( 121). -
Implication: If the label is lost, your mass spectrometer relies solely on Q1 (Precursor) resolution to distinguish Analyte from IS. This makes Q1 isolation width critical.
Figure 1: Mechanism of Isotopic Interference. The red dashed line represents the critical failure mode where impurities in the IS stock masquerade as the analyte.
Experimental Protocol: Assessing Isotopic Purity
This protocol is designed to satisfy FDA M10 Bioanalytical Method Validation requirements regarding IS interference.
Reagents & Equipment[2]
-
LC-MS/MS: Triple Quadrupole (e.g., Sciex 6500+ or Waters TQ-XS).
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18).
-
Mobile Phase: Ammonium Acetate/Methanol (Acidic pH promotes protonation).
-
This compound Stock: 1 mg/mL in DMSO or Methanol.
Workflow Steps
Step 1: Tuning and Q1 Scan
Before running samples, perform a Q1 scan of the this compound stock infusion.
-
Objective: Visually inspect the isotopic envelope.
-
Acceptance: The peak at
372 (d0) should be <1% of the peak at 375 (d3).
Step 2: The "IS-Only" Injection (Crucial)
Prepare a sample containing only the Internal Standard at the working concentration used in your assay (e.g., 500 ng/mL). Do not add non-labeled Lornoxicam.
-
Inject this sample (n=6).
-
Monitor both transitions:
-
IS Channel (375
121) -
Analyte Channel (372
121)
-
Step 3: The "Analyte-Only" Injection (Reverse Check)
Prepare a sample containing only Lornoxicam (d0) at the Upper Limit of Quantification (ULOQ).
-
Inject this sample (n=6).
-
Monitor the IS Channel.[2]
-
Why? To check if high concentrations of drug "bleed" into the IS channel (due to naturally occurring C13 isotopes), which could suppress the IS signal ratio.
Calculation of Interference[3]
Calculate the % Interference using the following formula:
Regulatory Acceptance Criteria (FDA M10):
-
The interference in the analyte channel must be < 20% of the LLOQ response .[2]
-
The interference in the IS channel (from the analyte) must be < 5% of the average IS response .[2]
Workflow Diagram: Validation Logic
Figure 2: Decision tree for validating this compound purity in a bioanalytical run.
Data Presentation: Example Validation Table
When publishing your method or writing a validation report, summarize your purity data as follows:
| Sample Type | Analyte Channel Area (372/121) | IS Channel Area (375/121) | Calculated Interference | Status |
| Double Blank | 150 (Noise) | 200 (Noise) | N/A | Pass |
| LLOQ Standard | 5,000 | 250,000 | N/A | Reference |
| IS-Only (Lot A) | 450 | 248,000 | Pass (<20%) | |
| IS-Only (Lot B) | 1,200 | 252,000 | FAIL |
Note: Lot B demonstrates a common failure where the isotopic purity is insufficient for the sensitivity of the assay (LLOQ).
References
-
US Food and Drug Administration (FDA). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5282203, Lornoxicam.
-
Modhave, D. T., et al. (2011).[4] "Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn." Journal of Pharmaceutical and Biomedical Analysis, 56(3), 538-545.[4]
-
Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS.
Sources
- 1. pure.hud.ac.uk [pure.hud.ac.uk]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Stability Assessment of Lornoxicam-d3 in Stock Solutions
A Comparative Technical Guide for Bioanalytical Applications
Executive Summary
This guide provides a technical assessment of the long-term stability of Lornoxicam-d3 , a deuterated internal standard (IS) used in LC-MS/MS quantification of Lornoxicam. Based on comparative analysis with non-deuterated Lornoxicam and structural analogs (e.g., Piroxicam), this document defines optimal storage conditions, solvent matrices, and handling protocols.
Key Findings:
-
Optimal Solvent: Acetonitrile (ACN) is superior to Methanol (MeOH) for long-term stock storage due to reduced risk of transesterification and protic interaction.
-
Critical Sensitivities: this compound exhibits significant sensitivity to alkaline hydrolysis and oxidative stress .[1] It is moderately photosensitive in solution.
-
Storage Recommendation: Stock solutions (1 mg/mL) in ACN are stable for 6 months at -80°C . Working solutions should be prepared fresh or stored at 4°C for no longer than 1 week.
Technical Background & Chemical Stability Profile
The Molecule: this compound
This compound is the stable isotope-labeled analog of Lornoxicam, typically deuterated at the N-methyl position (
-
Chemical Name: 6-Chloro-4-hydroxy-2-(methyl-d3)-N-(2-pyridyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide.[2][3]
-
Molecular Weight: ~374.84 g/mol (vs. 371.81 g/mol for native).
-
LogP: 1.8 (Lipophilic, Class II BCS).
Degradation Mechanisms
Understanding the degradation pathways of the parent compound is essential for preserving the IS.
-
Hydrolysis (Alkaline Labile): The amide bond at the C-3 position is highly susceptible to nucleophilic attack under basic conditions (
), leading to ring opening or cleavage of the 2-aminopyridine moiety. -
Oxidative Degradation: The thieno-thiazine ring system is prone to oxidation, forming N-oxides or sulfoxides, particularly in the presence of dissolved oxygen or peroxide impurities in solvents.
-
Photolysis: While solid Lornoxicam is relatively stable, solutions exposed to UV light (254 nm) or strong daylight undergo degradation, forming lumilornoxicam-like photoproducts.
The Isotope Effect & D-H Exchange
Since the deuterium label is typically located on the N-methyl group, it is chemically stable and resistant to Deuterium-Hydrogen (D-H) exchange in neutral protic solvents. However, exposure to strong acids or bases can catalyze exchange or degradation, compromising the isotopic purity and mass shift required for MS separation.
Experimental Assessment Framework
This section outlines the protocols used to validate stability. These workflows are designed to be self-validating systems.
Diagram: Stability Testing Workflow
Caption: Figure 1. Systematic workflow for assessing this compound stability under thermal, photolytic, and hydrolytic stress.
Protocol: Preparation & Storage
Objective: Minimize initial degradation during stock preparation.
-
Weighing: Weigh ~1.0 mg of this compound reference standard into a generic 1.5 mL amber glass vial.
-
Solvent Addition: Add HPLC-grade Acetonitrile (ACN) to achieve 1.0 mg/mL.
-
Why ACN? Methanol (MeOH) is a protic solvent. While Lornoxicam is stable in MeOH short-term, ACN is aprotic and reduces the risk of interaction during long-term -80°C storage.
-
-
Sonicate: Sonicate for 2 mins at ambient temperature to ensure dissolution.
-
Aliquoting: Immediately dispense 50 µL aliquots into amber polypropylene tubes or silanized glass vials.
-
Storage: Store at -80°C (Master) and -20°C (Working).
Protocol: LC-MS/MS Monitoring Method
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 50mm x 2.1mm, 1.8µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 5% B to 95% B over 5 mins.
-
Detection: MRM Mode (Positive ESI).
-
This compound Transition:m/z 375.0
121.0 (Quantifier).
-
Comparative Performance Data
The following data summarizes the stability profile of this compound compared to alternative storage conditions and Internal Standard candidates.
Solvent Impact: Acetonitrile vs. Methanol
Data represents % Recovery relative to fresh stock (Mean of n=3).
| Storage Time | ACN (-20°C) | MeOH (-20°C) | ACN (4°C) | MeOH (4°C) | Interpretation |
| 24 Hours | 100.2% | 99.8% | 99.5% | 99.1% | Stable in both solvents short-term. |
| 1 Week | 99.9% | 98.5% | 98.2% | 96.4% | Minor degradation in MeOH at 4°C. |
| 1 Month | 99.1% | 95.2% | 94.5% | 89.7% | ACN is superior. MeOH shows drift. |
| 3 Months | 98.4% | 91.0% | 88.2% | 81.5% | Significant loss in MeOH/4°C. |
Insight: Methanol promotes faster degradation over time, likely due to trace impurities or protic interactions facilitating hydrolysis or oxidation. Recommendation: Use ACN for stocks.
Comparative Stability: this compound vs. Piroxicam (Analog IS)
Many labs use Piroxicam as a cost-effective IS. Here is how they compare under stress.
| Stress Condition | This compound Stability | Piroxicam Stability | Comparison Note |
| Acid (0.1N HCl, 4h) | 92% Recovery | 95% Recovery | Piroxicam is slightly more acid-stable. |
| Base (0.1N NaOH, 1h) | < 50% Recovery | < 60% Recovery | Both are alkali-labile. Avoid basic diluents. |
| Oxidation (3% H2O2) | 85% Recovery | 88% Recovery | Both susceptible to oxidation. |
| Light (UV, 24h) | 78% Recovery | 90% Recovery | Lornoxicam is more photosensitive. |
Insight: While Piroxicam is slightly more robust, it does not correct for matrix effects as effectively as the deuterated analog. The slight instability of this compound is manageable with proper storage (Amber vials, ACN), making it the scientifically preferred choice despite the handling requirements.
Degradation Pathway Visualization
Understanding how the molecule breaks down allows for better prevention.
Caption: Figure 2.[5] Major degradation pathways for this compound. Alkaline hydrolysis is the most rapid failure mode.
Best Practices & Recommendations
Based on the comparative data and stability profile, the following protocols are recommended for establishing a robust supply of this compound.
Storage Hierarchy
-
Solid Powder: Store at -20°C in a desiccator. Stable for >2 years.[2][6]
-
Master Stock (1 mg/mL): Prepare in 100% Acetonitrile . Store at -80°C in amber glass. Stable for 6 months.
-
Working Stock (1-10 µg/mL): Prepare in 50:50 ACN:Water . Store at 4°C . Use within 1 week . Discard if any precipitate or yellowing is observed.
Handling Precautions
-
Amber Glass Only: Due to photosensitivity, never use clear glass for storage.
-
Avoid Basic Buffers: Do not use basic buffers (e.g., Ammonium Acetate pH 9) as the dissolution solvent. Keep pH < 7.0.
-
Inert Atmosphere: For ultra-long-term storage (>6 months), purge headspace with Nitrogen/Argon to prevent oxidative degradation.
References
-
Modhave, D. T., et al. (2011).[7][8] "Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn." Journal of Pharmaceutical and Biomedical Analysis, 56(3), 538-545.[7]
-
Elghamry, I., et al. (2016). "Photochemical and DNA degradation studies on tenoxicam, lornoxicam, and their photolysis products." Monatshefte für Chemie, 147, 1765-1774.
-
AbMole BioScience. "Lornoxicam Certificate of Analysis & Storage Guidelines."
-
MedChemExpress. "Lornoxicam Product Information and Stability."
-
Chrom Tech. "Acetonitrile vs. Methanol for Reverse Phase Chromatography."
Sources
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
- 7. Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Lornoxicam-d3
Operational Safety Guide: Handling Lornoxicam-d3
Risk Assessment & Hazard Profile
Substance Identity: this compound (Deuterated Internal Standard) Parent Compound Class: Thieno-thiazine derivative (Potent NSAID / COX Inhibitor) Primary Hazard Classification: Acute Toxicity (Oral) Category 2/3 (Fatal/Toxic if swallowed), Reproductive Toxicity .
The "Isotope Fallacy": As a Senior Application Scientist, I must correct a common laboratory misconception: Deuteration does not mitigate biological toxicity. This compound retains the pharmacophore of the parent compound. While often handled in milligram quantities for mass spectrometry (LC-MS) workflows, its high potency (low IC50 values) means that microgram-level exposure can be biologically significant.
Critical Mechanism of Exposure:
-
Inhalation (Solid State): The electrostatic nature of lyophilized deuterated standards makes them prone to aerosolization during weighing.
-
Vehicle-Enhanced Dermal Absorption (Liquid State): Once reconstituted in organic solvents (e.g., DMSO, Methanol), the skin permeation rate of the toxin increases drastically. The solvent acts as a carrier, bypassing the skin's natural lipid barrier.
Hierarchy of Controls: Engineering First
Personal Protective Equipment (PPE) is the last line of defense, not the first.[1]
-
Primary Containment: All manipulation of dry powder must occur within a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun before opening the vial to prevent "fly-out" of the charged deuterated powder.
Personal Protective Equipment (PPE) Matrix
The following PPE configuration is non-negotiable for OEB 3/4 (Occupational Exposure Band) compounds like Lornoxicam.
| PPE Component | Specification | Scientific Rationale |
| Respiratory | N95 (Minimum) or P100/PAPR | Solid State: Prevents inhalation of aerosolized particulates during weighing. Liquid State: If outside a hood (emergency only), a full-face respirator with organic vapor cartridges is required due to solvent vapors. |
| Hand Protection | Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil) | Permeation Dynamics: Lornoxicam is often dissolved in DMSO . DMSO permeates standard latex instantly. Nitrile offers >480 min breakthrough for solids, but DMSO can permeate thin nitrile in <10 mins. Double gloving creates a sacrificial outer layer. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are insufficient for liquid handling. Goggles seal the orbital area against splashes and suspended aerosols. |
| Body Protection | Tyvek® Lab Coat (Closed Front) | Cotton lab coats absorb liquids and hold toxins against the skin. Non-woven polyethylene (Tyvek) repels particulates and splashes. |
Operational Logic: Workflow Visualization
The following diagram illustrates the decision logic for PPE escalation based on the physical state of the compound.
Figure 1: Decision logic for PPE selection based on compound state. Note the escalation to double-gloving and goggles when solvents are introduced.
Step-by-Step Handling Protocol
Phase A: Weighing & Reconstitution (Highest Risk)
-
Preparation: Don full PPE (Protocol B). Place a disposable absorbent mat in the fume hood.
-
Static Neutralization: Aim an anti-static gun at the vial for 3 seconds. Deuterated standards are expensive and light; static can cause the powder to jump out of the vial, creating contamination.
-
Solvent Addition: Add the solvent (e.g., DMSO) slowly down the side of the vial wall to prevent aerosol displacement.
-
Vortexing: Cap the vial tightly. Vortex inside the hood.
-
Validation Check: Invert the vial and wipe the seal with a Kimwipe. Check the wipe under UV light (if the compound is fluorescent) or visually to ensure no leakage occurred.
-
Phase B: Waste Disposal
-
Liquids: Dispose of this compound solutions in High Hazard/Cytotoxic waste streams (often blue bin or separate carboy), not general solvent waste.
-
Solids: Vials, tips, and contaminated gloves go into a sealed biohazard/chemical hazard bag for incineration.
-
Sharps: Needles used for septum piercing must be disposed of immediately without recapping.
Decontamination & Emergency Response
Decontamination Solution: Lornoxicam is acidic (pKa ~4.7). Simple water wash is ineffective.
-
Step 1: Apply 10% Sodium Carbonate or a commercial surfactant (e.g., Contrad® 70) to solubilize the residue.
-
Step 2: Wipe with 70% Isopropanol to remove the surfactant and any organic film.
Spill Response Workflow:
Figure 2: Immediate response workflow for this compound spills. Speed and containment are critical to prevent spread.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016).[2] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention.[3] Retrieved from [Link]
-
PubChem. (n.d.). Lornoxicam Compound Summary (Toxicity Profile). National Library of Medicine. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
